Quizalofop-ethyl-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUHJPCHFDQAIT-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Quizalofop-ethyl-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Quizalofop-ethyl-d3, a deuterated analog of the herbicide Quizalofop-ethyl. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. The guide details the compound's chemical characteristics, its mechanism of action, and standardized experimental protocols for its analysis, with a focus on its role as an internal standard.
Core Chemical Properties
This compound is primarily utilized as an internal standard in the quantitative analysis of Quizalofop-ethyl in various matrices. Its physical and chemical properties are therefore critical for accurate analytical method development and validation. Below is a summary of the key quantitative data for this compound and its non-deuterated counterparts, Quizalofop-ethyl and its active R-enantiomer, Quizalofop-P-ethyl.
| Property | This compound | Quizalofop-ethyl | Quizalofop-P-ethyl |
| CAS Number | 1398065-84-3[1][2][3] | 76578-14-8[4] | 100646-51-3[5][6] |
| Molecular Formula | C₁₉H₁₄D₃ClN₂O₄ | C₁₉H₁₇ClN₂O₄[4] | C₁₉H₁₇ClN₂O₄[5][6] |
| Molecular Weight | 375.82 g/mol | 372.80 g/mol [6] | 372.80 g/mol [6][7] |
| Appearance | Not specified | White crystals[4] | Colourless crystalline[7] |
| Melting Point | Not specified | 91.7 - 92.1 °C[7] | Not specified |
| Boiling Point | Not specified | 220°C / 0.2 mmHg[7] | Not specified |
| Water Solubility | Not specified | 0.3 mg/L @ 20°C[7] | Not specified |
| Vapor Pressure | Not specified | 8.65 x 10⁻⁴ mPa @ 20°C[7] | Not specified |
| Log P (Kow) | Not specified | 4.28[7] | Not specified |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
Quizalofop-ethyl is a selective, post-emergence herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase)[8][9][10][11][12]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, Quizalofop-ethyl disrupts the formation of lipids, leading to the cessation of cell division and ultimately, the death of susceptible grass species. Broadleaf plants are generally tolerant as their ACCase enzyme is structurally different.
Caption: Signaling pathway of Quizalofop-ethyl's herbicidal action.
Experimental Protocols: Quantification by LC-MS/MS
The following is a detailed methodology for the quantification of Quizalofop-ethyl in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing this compound as an internal standard.
1. Materials and Reagents:
-
Quizalofop-ethyl analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation:
-
Prepare individual stock solutions of Quizalofop-ethyl and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the Quizalofop-ethyl stock solution with a mixture of acetonitrile and water (80:20, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.
-
Spike each working standard solution with the this compound internal standard to a final concentration of 10 ng/mL.
3. Sample Preparation:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with 100 µL of a 1 µg/mL solution of this compound.
-
Add 20 mL of acetonitrile and vortex for 1 minute.
-
Shake the sample on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) clean-up of the supernatant using a C18 cartridge.
-
Elute the analyte and internal standard with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile/water (80:20, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
5. Data Analysis:
-
Quantify Quizalofop-ethyl by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
-
Determine the concentration of Quizalofop-ethyl in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The logical flow of the experimental protocol for the analysis of Quizalofop-ethyl is depicted below.
Caption: Workflow for the quantitative analysis of Quizalofop-ethyl.
References
- 1. (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) [lgcstandards.com]
- 2. Quizalofop-ethyl D3 (3,3,3 D3) 100 µg/mL in Acetone [lgcstandards.com]
- 3. Quizalofop-ethyl D3 (3,3,3 D3) 100 µg/mL in Acetone [lgcstandards.com]
- 4. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quizalofop-p-ethyl | C19H17ClN2O4 | CID 1617113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 精喹禾灵 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. coromandel.biz [coromandel.biz]
- 8. pomais.com [pomais.com]
- 9. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. bepls.com [bepls.com]
- 12. Quizalofop - Wikipedia [en.wikipedia.org]
- 13. epa.gov [epa.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Mechanism of Action of Quizalofop-ethyl-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Quizalofop-ethyl, a selective herbicide. The deuterated form, Quizalofop-ethyl-d3, is functionally identical in its biological activity and is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Quizalofop-ethyl residues in various matrices.[1]
Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Quizalofop-ethyl is a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, often referred to as "fops".[2] Its primary mode of action is the potent and specific inhibition of the enzyme Acetyl-Coenzyme A carboxylase (ACCase).[3][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway: the carboxylation of acetyl-CoA to form malonyl-CoA.
The inhibition of ACCase by Quizalofop-ethyl disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage.[4][6] This disruption ultimately leads to a cessation of growth, particularly in meristematic tissues, and results in the death of susceptible grass species.[3][7]
Bioactivation: From Prodrug to Active Inhibitor
Quizalofop-ethyl as applied is a pro-herbicide. Following absorption through the foliage of the plant, it is rapidly hydrolyzed in plant tissues to its biologically active form, Quizalofop acid (also known as Quizalofop-p).[3] This hydrolysis is a crucial step for its herbicidal activity, as the acid form is the potent inhibitor of ACCase.
Selectivity: Targeting Grassy Weeds
A key characteristic of Quizalofop-ethyl is its high selectivity for grass species (monocots) while exhibiting minimal phytotoxicity to broadleaf plants (dicots).[3][4] This selectivity is attributed to differences in the structure of the ACCase enzyme between these plant groups. Grasses possess a homomeric form of plastidic ACCase that is sensitive to AOPP herbicides. In contrast, broadleaf plants have a heteromeric, AOPP-insensitive form of the enzyme in their plastids.[6]
Signaling and Metabolic Pathway
The application of Quizalofop-ethyl initiates a cascade of events within a susceptible grass plant, leading to its eventual demise. The pathway can be summarized as follows:
-
Foliar Absorption and Translocation: Quizalofop-ethyl is absorbed by the leaves and is systemically translocated throughout the plant via the phloem to areas of active growth, such as the meristems.[4]
-
Hydrolysis to Quizalofop Acid: In the plant cells, esterase enzymes rapidly convert Quizalofop-ethyl to the active Quizalofop acid.[3]
-
ACCase Inhibition: Quizalofop acid binds to the carboxyltransferase (CT) domain of the ACCase enzyme, inhibiting its function.
-
Depletion of Malonyl-CoA: The inhibition of ACCase leads to a rapid decrease in the cellular pool of malonyl-CoA.
-
Cessation of Fatty Acid Synthesis: With the precursor malonyl-CoA unavailable, the synthesis of new fatty acids is halted.
-
Disruption of Cell Membrane Integrity: The lack of new fatty acids for lipid biosynthesis compromises the integrity and function of cellular membranes.
-
Growth Arrest and Necrosis: The disruption of membrane function and the inability to produce new cells in the meristematic regions lead to a cessation of growth, followed by chlorosis (yellowing) and necrosis (tissue death).[4]
Diagram of the Quizalofop-ethyl Mechanism of Action Pathway
Caption: Workflow of Quizalofop-ethyl's mechanism of action.
Quantitative Data on ACCase Inhibition
The inhibitory potency of Quizalofop is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Kis). These values can vary depending on the plant species and the specific experimental conditions.
| Species | Herbicide Form | IC50 / Kis (µM) | Reference |
| Wheat (Triticum aestivum) | Diclofop | 0.06 | [3] |
| Barley (Hordeum vulgare) | Diclofop | 0.04 | [3] |
| Corn (Zea mays) | Diclofop | 0.01 | [3] |
| Barnyardgrass (Echinochloa crus-galli) | Quizalofop-p-ethyl | Resistant Biotype: >100, Susceptible Biotype: ~1 | [6][8] |
| Wheat (Triticum aestivum) | Quizalofop | Resistant Genotypes: 1.8 - 19.3, Susceptible: 0.49 |
Experimental Protocols
The investigation of the mechanism of action of herbicides like Quizalofop-ethyl relies on various biochemical and physiological assays. A key experiment is the in vitro ACCase inhibition assay.
In Vitro ACCase Inhibition Assay using [¹⁴C]-Bicarbonate
This radiometric assay measures the activity of ACCase by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.
1. Enzyme Extraction:
-
Fresh leaf tissue from the target grass species is harvested and immediately frozen in liquid nitrogen.
-
The tissue is ground to a fine powder and homogenized in an ice-cold extraction buffer containing protease inhibitors and stabilizing agents (e.g., Tris-HCl, EDTA, DTT, glycerol).
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the crude enzyme extract is collected.
-
The protein concentration of the extract is determined using a standard method (e.g., Bradford assay).
2. Assay Reaction:
-
The reaction mixture is prepared in microcentrifuge tubes and typically contains:
-
Assay buffer (e.g., Tricine-KOH, pH 8.0)
-
ATP and MgCl₂ (as cofactors)
-
Acetyl-CoA (the substrate)
-
A known concentration of Quizalofop acid (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO). Control reactions receive the solvent alone.
-
The enzyme extract.
-
-
The reaction is initiated by the addition of NaH¹⁴CO₃ (radiolabeled bicarbonate).
3. Incubation and Termination:
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).
-
The reaction is terminated by the addition of a strong acid (e.g., HCl), which also serves to remove any unincorporated ¹⁴CO₂.
4. Quantification:
-
The acid-stable radioactivity, representing the [¹⁴C]-malonyl-CoA formed, is quantified by liquid scintillation counting.
-
ACCase activity is expressed as nmol of ¹⁴CO₂ fixed per minute per mg of protein.
5. Data Analysis:
-
The percentage of inhibition at each herbicide concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram of the Experimental Workflow for ACCase Inhibition Assay
Caption: Experimental workflow for the ACCase inhibition assay.
Conclusion
This compound, as an analytical standard, is instrumental in the study of its non-deuterated counterpart. The herbicidal efficacy of Quizalofop-ethyl is a direct consequence of the inhibition of the ACCase enzyme following its conversion to the active Quizalofop acid within susceptible grass species. This targeted inhibition of fatty acid biosynthesis provides a clear and effective mechanism for selective weed control. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and professionals in the fields of agricultural science and drug development.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of aryloxyphenoxy propionate herbicides to winter cereals - Advances in Weed Science [awsjournal.org]
- 4. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. eagri.org [eagri.org]
- 7. bioone.org [bioone.org]
- 8. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Quizalofop-ethyl-d3
This technical guide provides a comprehensive overview of the synthesis pathway for Quizalofop-ethyl-d3, a deuterated isotopologue of the selective herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in the fields of agrochemical development and drug discovery. It details the chemical reactions, experimental methodologies, and relevant quantitative data, presented in a clear and structured format.
Overview of the Synthesis Pathway
Quizalofop-ethyl is a post-emergence herbicide used to control grass weeds in broad-leaved crops.[1] Its synthesis is a multi-step process that has been well-established. The synthesis of the deuterated analog, this compound, follows the same core pathway, with the introduction of deuterium atoms at the ethyl ester group in the final stage.
The general synthesis of Quizalofop-ethyl involves two primary methods. One common commercial route begins with the etherification of 2,6-dichloroquinoxaline with hydroquinone. This reaction, conducted under basic conditions, forms the key intermediate, 2-(6-chloroquinoxalin-2-yloxy)phenol.[2][3] This intermediate is then alkylated with an appropriate ethyl propionate derivative to yield the final product.[2][3]
Another method starts with L-lactic acid to create an R-(+)-2-(4-hydroxyphenoxy) ethyl propionate intermediate, which is subsequently reacted with 2,6-dichloroquinoxaline.[4] For the synthesis of the optically active R-enantiomer, Quizalofop-P-ethyl, a chiral synthesis approach is employed, often involving a stereoselective alkylation step.[3]
For the synthesis of this compound, the final esterification step is modified to incorporate a deuterated ethyl group.
Quantitative Data
The following tables summarize the quantitative data available for the synthesis of Quizalofop-ethyl and its intermediates.
Table 1: Reaction Yields and Product Purity
| Step/Product | Description | Yield | Purity | Source |
| Intermediate | 2-(4-hydroxyphenoxy)-6-chloroquinoxaline | 96.4-97.3% (molar yield) | 98.2-98.7% | [5] |
| Final Product | Quizalofop-P-ethyl | 95.3% (molar yield) | 98.2% (chemical), 99.3% (optical) | [6] |
| Final Product | Quizalofop-P-ethyl (Improved Process) | Improved | 98% (total esters), 99% (optical) | [7] |
Table 2: Analytical Data for Quizalofop-ethyl and its Deuterated Standard
| Compound | Analytical Method | Parameter | Value | Source |
| Quizalofop-P-ethyl | LC/MS/MS | Retention Time | ~3.3 min | [8] |
| Quizalofop-P-ethyl | LC/MS/MS | LOQ in Soil | 0.005 mg/kg | [8] |
| Quizalofop-P-ethyl | LC/MS/MS | Ion Transition | m/z 373.1 → 299.0 | [9] |
| D3-Quizalofop-ethyl | N/A | Concentration in Solution | 100 µg/ml in Acetonitrile | [1] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Quizalofop-ethyl, which can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline
This protocol is based on a patented method for the synthesis of the key intermediate.[5]
-
Reactant Preparation: In a four-necked flask, add 2,6-dichloroquinoxaline (0.2 mol), hydroquinone (22.5 g, 0.204 mol), methanol (5 ml), toluene (5 ml), and water (150 ml).
-
Reaction: Stir the mixture and heat to reflux.
-
Addition of Base: Slowly drip in liquid caustic soda (25.5 g).
-
Insulation and Solvent Removal: Maintain the reaction for 6 hours, then remove the organic solvent.
-
Filtration and Washing: Perform a hot filtration of the reaction mixture. Wash the resulting filter cake with hot water.
-
Product Isolation: The resulting product is an off-white needle-like crystal of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.
Protocol 2: Synthesis of Quizalofop-P-ethyl
This protocol describes the final alkylation step to produce the optically active enantiomer.[6] To synthesize this compound, ethyl-d3 S(-)-tosyllactate would be used in place of the non-deuterated reactant.
-
Reactant Preparation: In a 1000 ml four-necked reaction bulb under a nitrogen atmosphere, add cyclohexane (500 ml), 6-chloro-2-(4-hydroxyphenoxy) quinoxaline (139.1 g, 0.5 mol), S(-)-p-toluenesulfonyl ethyl lactate (139.6 g), and potassium carbonate (108 g, 0.75 mol).
-
Reaction: Heat the mixture to reflux and react for 3 hours. Monitor the reaction progress using HPLC until the content of the starting quinoxaline derivative is less than 0.1%.
-
Work-up: Cool the reaction mixture to 60-70 °C and wash three times with 100 g of water for each wash.
-
Crystallization and Isolation: Cool the mixture to 0-5 °C to induce crystallization. Filter the product and dry to obtain Quizalofop-P-ethyl.
Visualization of Synthesis Pathway
The following diagrams illustrate the key synthesis pathways for Quizalofop-ethyl and the specific adaptation for the d3-labeled compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 3. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 4. guidechem.com [guidechem.com]
- 5. CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate - Google Patents [patents.google.com]
- 6. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]
- 7. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]
- 8. epa.gov [epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Metabolic Fate of Quizalofop-ethyl-d3 in Soil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the metabolic fate of Quizalofop-ethyl in soil. While this guide specifically addresses Quizalofop-ethyl-d3, it is important to note that the majority of available research has been conducted on the non-deuterated parent compound, Quizalofop-ethyl, and its active enantiomer, Quizalofop-p-ethyl. It is a scientifically accepted assumption that the deuterated isotopologue, this compound, will exhibit a nearly identical metabolic profile and degradation kinetics in soil, as the deuterium labeling is not expected to significantly influence the chemical and biological transformations.
Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops. Its environmental fate, particularly its behavior and degradation in soil, is a critical aspect of its overall risk assessment. This guide details the degradation pathways, identifies key metabolites, presents quantitative dissipation data, and outlines the experimental protocols used to generate this information.
Metabolic Pathway in Soil
The primary metabolic pathway of Quizalofop-ethyl in soil is initiated by the rapid hydrolysis of the ethyl ester to its corresponding carboxylic acid, Quizalofop acid. This initial step is a key detoxification process, as the acid metabolite has different herbicidal activity and environmental mobility. Further degradation of Quizalofop acid proceeds through hydroxylation, cleavage of the ether linkage, and eventual mineralization.
The major metabolites identified in soil metabolism studies include:
-
Quizalofop acid: The primary and most significant metabolite.
-
3-OH-quizalofop acid: A hydroxylated derivative of Quizalofop acid.
-
Hydroxy-quizalofop: A hydroxylated form of the parent compound.
-
Dihydroxy-quinoxaline: A breakdown product resulting from the cleavage of the quinoxaline ring.
-
2-(4-hydroxyphenoxy)propionic acid: Formed by the cleavage of the ether bond.
The rate of degradation is influenced by several soil properties, including pH, organic matter content, microbial activity, and temperature. Generally, higher pH and increased microbial activity lead to faster degradation of Quizalofop-ethyl.
Data Presentation: Dissipation of Quizalofop-ethyl and Metabolites
The dissipation of a pesticide in soil is typically expressed as a DT50 value, which is the time required for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data on the dissipation of Quizalofop-ethyl and its primary metabolite, Quizalofop acid, in various soil types and under different experimental conditions.
Table 1: Dissipation Half-life (DT50) of Quizalofop-ethyl in Soil
| Soil Type | pH | Organic Carbon (%) | Temperature (°C) | DT50 (days) | Reference |
| Loamy Sand | 6.8 | 1.5 | 20 | 2.9 (dark) | [1] |
| Silty Loam | 7.5 | 2.5 | 20 | 3.5 (dark) | [1] |
| Silty Clay Loam | 5.5 | 3.2 | 20 | 3.9 (dark) | [1] |
| Loamy Soil | - | - | - | 0.6 (sunlight) | [1] |
| Silty Loam | - | - | - | 0.8 (sunlight) | [1] |
| Silty Clay Loam | - | - | - | 1.0 (sunlight) | [1] |
| Hunan Soil | - | - | Field | 5.4 | [2] |
| Heilongjiang Soil | - | - | Field | 6.7 | [2] |
Table 2: Dissipation Half-life (DT50) of Quizalofop Acid in Soil
| Soil Type | pH | Organic Carbon (%) | Temperature (°C) | DT50 (days) | Reference |
| Wuhan Acidic Soil | 5.5 | 1.2 | 25 | 11 | [3] |
| Baoding Alkaline Soil | 8.2 | 0.8 | 25 | 21 | [3] |
| Railway Soil (EB) | 7.8 | 0.3 | 20 | ~100 | [4] |
| Railway Soil (MBS) | 8.1 | 0.1 | 20 | ~100 | [4] |
Note: Data for other metabolites such as 3-OH-quizalofop acid, hydroxy-quizalofop, dihydroxy-quinoxaline, and 2-(4-hydroxyphenoxy)propionic acid are less commonly reported in terms of specific DT50 values. However, studies indicate they are generally formed in smaller amounts and are considered non-persistent to moderately persistent.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the metabolic fate of Quizalofop-ethyl in soil.
Aerobic Soil Metabolism Study (Based on OECD Guideline 307)
This protocol outlines a typical laboratory study to assess the rate and route of degradation of Quizalofop-ethyl in soil under aerobic conditions.
1. Soil Selection and Preparation:
-
Select representative agricultural soils with varying properties (e.g., texture, pH, organic carbon content).
-
Characterize the soils for properties such as pH, organic carbon, particle size distribution, and microbial biomass.
-
Sieve fresh soil samples to <2 mm and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Pre-incubate the soil samples in the dark at the study temperature (e.g., 20°C) for a period of 7 to 14 days to allow for microbial equilibration.
2. Application of Test Substance:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply the test substance to the soil samples to achieve a target concentration, typically corresponding to the maximum recommended field application rate.
-
Thoroughly mix the treated soil to ensure uniform distribution.
3. Incubation:
-
Place the treated soil samples into incubation vessels (e.g., biometer flasks).
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.
-
Maintain aerobic conditions by continuously supplying humidified air.
-
Include traps for volatile organic compounds and carbon dioxide to assess mineralization.
4. Sampling and Analysis:
-
Collect soil samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Analyze the extracts for the parent compound and its metabolites using a validated analytical method, such as LC-MS/MS.
-
Quantify the trapped carbon dioxide to determine the extent of mineralization.
5. Data Analysis:
-
Calculate the concentration of this compound and its metabolites in the soil at each sampling time point.
-
Determine the dissipation kinetics of the parent compound and the formation and decline of the metabolites.
-
Calculate the DT50 and DT90 values for this compound and, where possible, for the major metabolites.
Analytical Method: LC-MS/MS for Quizalofop-ethyl and Metabolites in Soil (Based on BASF Method D1303/02)
This section provides a detailed protocol for the extraction and analysis of Quizalofop-ethyl and its key metabolites, Quizalofop acid and 3-OH-quizalofop-acid, from soil samples.[6][7]
1. Sample Extraction:
-
Weigh 5 g of soil into a centrifuge tube.
-
Add 15 mL of an extraction solvent consisting of acetonitrile and 6% phosphoric acid in water (80:20, v/v).[7]
-
Shake the mixture vigorously for a specified period (e.g., 30 minutes).[7]
-
Centrifuge the sample to separate the soil from the extract.
-
Repeat the extraction process on the soil pellet with a fresh portion of the extraction solvent.
-
Combine the supernatants from both extractions.
2. Sample Preparation for LC-MS/MS Analysis:
-
For the analysis of Quizalofop-ethyl and Quizalofop acid, take an aliquot of the combined extract and dilute it with an acetonitrile/water mixture (e.g., 90:10, v/v).[7]
-
For the analysis of 3-OH-quizalofop-acid, take a separate aliquot of the combined extract and dilute it with water.[7]
3. LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
Separate the analytes using a suitable C18 reversed-phase column.
-
Employ a gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile).
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect and quantify the target analytes.
Table 3: LC-MS/MS Parameters for the Analysis of Quizalofop-p-ethyl and its Metabolites [7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Quizalofop-p-ethyl (Quantification) | 373.0 | 299.0 | Positive |
| Quizalofop-p-ethyl (Confirmation) | 375.0 | 300.9 | Positive |
| Quizalofop-p (Quizalofop acid) (Quantification) | 345.0 | 299.0 | Positive |
| Quizalofop-p (Quizalofop acid) (Confirmation) | 345.0 | 100.0 | Positive |
| 3-OH-quizalofop-acid | 359 | 166 | Negative |
Conclusion
The metabolic fate of this compound in soil is characterized by a rapid initial hydrolysis to Quizalofop acid-d3, followed by further degradation through hydroxylation and ether cleavage, ultimately leading to mineralization. The persistence of this compound in soil is relatively low, with half-lives typically ranging from a few days to several weeks, depending on soil properties and environmental conditions. Its primary metabolite, Quizalofop acid-d3, is more persistent. The provided experimental protocols offer a robust framework for conducting soil metabolism studies and for the accurate quantification of this compound and its metabolites. This technical guide serves as a valuable resource for researchers and professionals involved in the environmental risk assessment of this herbicide.
References
An In-depth Technical Guide on the Environmental Degradation of Quizalofop-ethyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental degradation of Quizalofop-ethyl, a selective post-emergence herbicide. The focus is on its primary degradation pathways—hydrolysis, photolysis, and microbial degradation—supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While this guide focuses on Quizalofop-ethyl, the environmental fate of its deuterated isotopologue, Quizalofop-ethyl-d3, is expected to be analogous, as minor isotopic substitution is unlikely to significantly alter its chemical reactivity under environmental conditions.
Core Concepts in Environmental Degradation
Quizalofop-ethyl, upon release into the environment, undergoes transformation into various metabolites. The primary route of degradation begins with the hydrolysis of the ethyl ester to form its biologically active metabolite, Quizalofop acid.[1][2][3][4] This is followed by further degradation into other compounds.[5][6][7] The rate and extent of these degradation processes are influenced by environmental factors such as pH, temperature, light, and microbial activity.
Quantitative Degradation Data
The persistence of Quizalofop-ethyl and its metabolites in the environment is often quantified by their half-life (DT50), the time it takes for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data for the degradation of Quizalofop-ethyl and its primary metabolite, Quizalofop acid.
Table 1: Hydrolysis Half-life (DT50) of Quizalofop-ethyl in Water
| pH | Temperature (°C) | Half-life (DT50) | Reference |
| 5 | Ambient | Stable | [5] |
| 7 | Ambient | 1.8 years (estimated) | [8] |
| 8 | Ambient | 67 days (estimated) | [8] |
| 9 | Ambient | Stable (for Quizalofop acid) | [5] |
Table 2: Photolysis Half-life (DT50) of Quizalofop-ethyl
| Medium | Condition | Half-life (DT50) | Reference |
| Not Specified | Unstable to light | 10-30 days | [8] |
| Water & Soil | Stable to photolysis | - | [7] |
Table 3: Soil Degradation Half-life (DT50) of Quizalofop-ethyl
| Soil Type | Condition | Half-life (DT50) | Reference |
| Silty Clay Loam | Aerobic | 139 days | [6] |
| Silt Loam | Aerobic | 145 days | [6] |
| Loamy Soil | Sunlight | 0.6 days | [9][10] |
| Loamy Soil | Dark | 2.9 days | [9][10] |
| Silty Loam | Sunlight | 0.8 days | [9][10] |
| Silty Loam | Dark | 3.5 days | [9][10] |
| Silty Clay Loam | Sunlight | 1.0 day | [9][10] |
| Silty Clay Loam | Dark | 3.9 days | [9][10] |
| Not Specified | Aerobic | 60 days | [11] |
| Not Specified | Not Specified | < 1 day | [8] |
Environmental Degradation Pathways
The degradation of Quizalofop-ethyl in the environment proceeds through several key steps, initiated by the hydrolysis of the parent ester. Microbial activity and photodegradation can further transform the resulting metabolites.
Experimental Protocols for Degradation Studies
The following sections outline typical experimental methodologies for investigating the environmental degradation of Quizalofop-ethyl in soil and water.
Soil Degradation Study Protocol
A common approach to studying the degradation of Quizalofop-ethyl in soil involves incubating the herbicide in soil samples under controlled laboratory conditions and monitoring its dissipation over time.
-
Soil Collection and Preparation :
-
Collect soil from a relevant location, ensuring it is representative of the intended study environment.
-
Sieve the soil to remove large debris and homogenize.
-
Characterize the soil properties, including pH, organic matter content, texture, and microbial biomass.
-
-
Fortification and Incubation :
-
Treat the soil samples with a known concentration of Quizalofop-ethyl.
-
Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) for aerobic studies. For anaerobic studies, purge the incubation chambers with an inert gas like nitrogen.
-
-
Sampling and Extraction :
-
Collect soil subsamples at predetermined time intervals.
-
Extract Quizalofop-ethyl and its metabolites from the soil using an appropriate solvent system, such as acetonitrile and acidified water.[12] A common extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.
-
-
Analysis :
Hydrolysis Study Protocol
To assess the abiotic degradation of Quizalofop-ethyl in water, hydrolysis studies are conducted at different pH levels.
-
Buffer Preparation : Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9) to represent different environmental conditions.
-
Fortification : Add a known concentration of Quizalofop-ethyl to each buffer solution.
-
Incubation : Incubate the solutions in the dark at a constant temperature to prevent photodegradation.
-
Sampling and Analysis : At regular intervals, take aliquots from each solution and analyze them directly by HPLC-MS/MS to determine the concentration of the parent compound and any hydrolysis products.
Photolysis Study Protocol
Photodegradation studies evaluate the impact of light on the breakdown of Quizalofop-ethyl.
-
Solution Preparation : Prepare aqueous solutions or soil thin-layer plates treated with Quizalofop-ethyl.
-
Irradiation : Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark.
-
Sampling and Analysis : At specified time points, collect samples and analyze them by HPLC-MS/MS to measure the decline in the parent compound's concentration and the formation of photoproducts.
Concluding Remarks
The environmental degradation of Quizalofop-ethyl is a multifaceted process primarily driven by microbial activity in soil and hydrolysis in alkaline waters. It rapidly transforms into its main metabolite, Quizalofop acid, which is then further degraded. The persistence of these compounds is highly dependent on specific environmental conditions. The protocols and data presented in this guide provide a robust framework for researchers to design and interpret environmental fate studies of Quizalofop-ethyl and related compounds.
References
- 1. Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. coromandel.biz [coromandel.biz]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. EXTOXNET PIP - QUIZALOFOP-P-ETHYL [extoxnet.orst.edu]
- 12. Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
An In-depth Technical Guide on the Toxicological Profile of Quizalotop-ethyl-d3
A Note on Deuterated Isotopologues: Quizalofop-ethyl-d3 is a deuterated isotopologue of Quizalofop-ethyl, primarily used as an internal standard in analytical testing. The toxicological properties of deuterated compounds are widely considered to be equivalent to their non-deuterated counterparts. Therefore, this guide provides the comprehensive toxicological profile of Quizalofop-ethyl, which is applicable to this compound. Regulatory bodies have established that the toxicological data for Quizalofop-ethyl can be used for the hazard characterization and risk assessment of its active isomer, Quizalofop-p-ethyl, further supporting the use of this data as a proxy.[1]
Executive Summary
Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[2][3] It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][4][5] This document provides a detailed overview of its toxicological profile, including acute, sub-chronic, and chronic toxicity, metabolism, genotoxicity, carcinogenicity, and reproductive/developmental effects. The primary target organ for toxicity in repeated-dose studies is the liver.[6][7] Quizalofop-ethyl is not considered to be genotoxic or carcinogenic in humans under normal exposure conditions.[1][8]
Mechanism of Action
The herbicidal activity of Quizalofop-ethyl stems from its ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[1][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[4][5] Inhibition of this enzyme disrupts these vital processes, leading to cessation of growth and eventual death of the weed.[5][9] In mammals, Quizalofop-ethyl is rapidly metabolized to its active acid form, Quizalofop-acid.[7][10]
Caption: Mechanism of action of Quizalofop-ethyl in grass weeds.
Metabolism and Pharmacokinetics
Following oral administration in rats, Quizalofop-ethyl is rapidly and extensively absorbed and metabolized.[1][10][11] The primary metabolic step is the hydrolysis of the ethyl ester to form its main metabolite, quizalofop-acid.[7][10] This conversion happens quickly, and the parent compound, Quizalofop-ethyl, is often undetectable in blood and tissues.[10][11][12] Further metabolism can occur through cleavage of the quinoxaline-phenyl ether bond and conjugation with glucuronic acid.[1] The majority of the administered dose is excreted in the urine and feces within a few days.[2][6] Studies have shown that the (+)-enantiomer of quizalofop-acid is preferentially absorbed and enriched in tissues compared to the (-)-enantiomer.[1][13]
Caption: Simplified metabolic pathway of Quizalofop-ethyl.
Acute Toxicity
Quizalofop-ethyl exhibits low to slight acute toxicity via oral, dermal, and inhalation routes of exposure.[1][6][14]
| Study | Species | Route | Value (mg/kg or mg/L) | Toxicity Category | Reference |
| Acute Oral LD50 | Rat (male) | Oral | 1670 | III | [14] |
| Acute Oral LD50 | Rat (female) | Oral | 1480 | III | [14] |
| Acute Dermal LD50 | Rabbit | Dermal | > 5000 | IV | [14] |
| Acute Inhalation LC50 | Rat | Inhalation | 4.8 - 5.8 mg/L | III | [14] |
| Primary Eye Irritation | Rabbit | Ocular | Mild Irritant | III | [14] |
| Primary Dermal Irritation | Rabbit | Dermal | Not an Irritant | IV | [14] |
| Dermal Sensitization | Guinea Pig | Dermal | Not a Sensitizer | N/A | [14] |
Experimental Protocol: Acute Oral Toxicity (OECD TG 423) A stepwise procedure is used with 3 animals of a single sex (typically female) per step.[15] Dosing is based on a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[16] Animals are fasted overnight before administration of a single dose by gavage.[8][15] Observations for mortality and clinical signs of toxicity are made for at least 14 days.[16] The classification of the substance is determined by the dose level at which mortality or clear signs of toxicity are observed.[15]
Caption: Workflow for an Acute Oral Toxicity study (OECD 423).
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies have identified the liver as the primary target organ.[6][7] Effects observed include increased liver weight and histopathological changes such as hepatocellular hypertrophy.[6][8][17] In an 18-month study in mice, other effects noted at high doses included increased adrenal and thyroid weights.[1]
| Study Duration | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |
| 90-Day | Rat | 2 | 6.4 | Liver lesions, increased liver weight | [2][14][17] |
| 90-Day | Mouse | < 15 | - | - | [14] |
| 6-Month | Dog | 2.5 | - | - | [14] |
| 1-Year | Dog | 10 | - | No observed effects at highest dose tested | [2][14][17] |
| 18-Month | Mouse | 12 | 48 | Systemic effects, increased liver tumors at MTD | [14] |
| 2-Year | Rat | 0.9 | 3.7 | Systemic effects | [8][14] |
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408) The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats), one dose level per group, for a period of 90 days. During the study, animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly. At the end of the 90-day period, animals are euthanized, and hematological and clinical biochemistry parameters are analyzed. A full necropsy is performed, and selected organs are weighed and examined histopathologically.
Genotoxicity
A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted. The results consistently indicate that Quizalofop-ethyl is not genotoxic.[1][18]
| Assay Type | System | Result | Reference |
| Bacterial Reverse Mutation | S. typhimurium | Negative | [1] |
| Mammalian Gene Mutation | Mouse Lymphoma | Negative | [1] |
| Chromosome Aberration | in vitro | Negative | [1] |
| Unscheduled DNA Synthesis | Rat Hepatocytes | Negative | [1] |
| In vivo Micronucleus | Mouse | Negative | [1] |
Carcinogenicity
Long-term carcinogenicity studies in rats and mice have been conducted. In a 24-month study in rats, a slight, non-statistically significant increase in hepatocellular carcinomas was observed in high-dose females, which was not considered treatment-related.[1] In an 18-month mouse study, an increase in benign and malignant liver tumors occurred at the highest dose, which exceeded the maximum tolerated dose (MTD).[14] Overall, Quizalofop-ethyl is not classifiable as to its carcinogenicity to humans.[7]
Reproductive and Developmental Toxicity
Quizalofop-ethyl does not show evidence of being a primary reproductive or developmental toxicant.[8]
-
Reproductive Toxicity: In a two-generation rat study, parental effects like decreased body weight were seen at the same dose level that caused some postnatal effects (decreased pup weights and survival).[19] There were no effects on reproductive function.[2]
-
Developmental Toxicity: In developmental studies in rats and rabbits, maternal toxicity (e.g., decreased body weight gain) was observed at high doses, but no treatment-related developmental effects were seen in the fetuses up to the highest doses tested.[6][19][20] There is no evidence of increased susceptibility of fetuses or offspring following in utero or postnatal exposure.[6][19]
Neurotoxicity and Immunotoxicity
Available data indicate that Quizalofop-ethyl is not neurotoxic.[6][7] No treatment-related effects on brain weight or histopathology of the nervous system have been observed in toxicity studies.[7] Additionally, studies have shown no evidence of immunotoxicity.[6][19]
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. EXTOXNET PIP - QUIZALOFOP-P-ETHYL [extoxnet.orst.edu]
- 3. Quizalofop - Wikipedia [en.wikipedia.org]
- 4. bepls.com [bepls.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Federal Register :: Quizalofop ethyl; Pesticide Tolerances [federalregister.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. fsc.go.jp [fsc.go.jp]
- 9. pomais.com [pomais.com]
- 10. Enantioselective Metabolism of Quizalofop-Ethyl in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Enantioselective Metabolism of Quizalofop-Ethyl in Rat | PLOS One [journals.plos.org]
- 13. The enantioselective metabolic mechanism of quizalofop-ethyl and quizalofop-acid enantiomers in animal: protein binding, intestinal absorption, and in vitro metabolism in plasma and the microsome - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. coromandel.biz [coromandel.biz]
- 18. assets.greenbook.net [assets.greenbook.net]
- 19. Federal Register :: Quizalofop Ethyl; Pesticide Tolerances [federalregister.gov]
- 20. oehha.ca.gov [oehha.ca.gov]
Technical Guide: Solubility of Quizalofop-ethyl-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Quizalofop-ethyl-d3 in various organic solvents. The information presented herein is intended to support research, analytical method development, and formulation studies involving this deuterated herbicide standard.
Introduction
Quizalofop-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is effective in controlling annual and perennial grass weeds in a variety of broadleaf crops.[1] The herbicidal activity of Quizalofop-ethyl is primarily attributed to its R-enantiomer, known as Quizalofop-p-ethyl.[2][3] The mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible plant species.[2][4][5]
Data Presentation: Solubility in Organic Solvents
The following table summarizes the available quantitative solubility data for Quizalofop-ethyl and its active isomer, Quizalofop-p-ethyl, in a range of organic solvents. This data has been compiled from various sources and is presented to facilitate easy comparison.
| Solvent | Quizalofop-ethyl Solubility (g/L) | Quizalofop-p-ethyl Solubility (mg/L) | Temperature (°C) |
| Acetone | 111 | 250,000 | 20 |
| Acetone | 650 | - | 20 |
| Benzene | 290 | - | 20 |
| Ethanol | 9 | - | 20 |
| Ethanol | 22 | - | 20 |
| Hexane | 2.6 | - | 20 |
| Hexane | 12 | - | 20 |
| Methanol | 64 | - | 20 |
| Xylene | 120 | - | 20 |
| Xylene | 360 | - | 20 |
Data compiled from multiple sources.[6] Variations in reported values may be due to differences in experimental conditions and the specific isomer tested.
Experimental Protocols: Solubility Determination
The gravimetric method is a common and straightforward technique for determining the solubility of a solid in a liquid.[7][8] The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Evaporating dish or pre-weighed container
-
Drying oven
-
Pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is crucial for accurate results.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Record the exact weight of the dish with the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.
-
Allow the dish to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), based on the mass of the solute and the initial volume of the solvent used.
-
Mandatory Visualization
Signaling Pathway: Inhibition of Acetyl-CoA Carboxylase
The primary mode of action of Quizalofop-ethyl is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for the formation of cell membranes and plant growth. By blocking this enzyme, Quizalofop-ethyl disrupts lipid synthesis, leading to the death of susceptible grass species.[2][4][9]
Caption: Inhibition of ACCase by Quizalofop-ethyl disrupts the fatty acid synthesis pathway.
Experimental Workflow: Gravimetric Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method as described in the experimental protocol section.
Caption: Workflow for the gravimetric determination of solubility.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]
- 3. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. coromandel.biz [coromandel.biz]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Quizalofop-ethyl-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical and metabolic research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. Quizalofop-ethyl-d3, a deuterated analog of the widely used herbicide Quizalofop-ethyl, serves as a critical tool in environmental monitoring, residue analysis, and pharmacokinetic studies. The efficacy of this standard is intrinsically linked to its isotopic purity. This technical guide provides an in-depth exploration of the core principles and methodologies for assessing the isotopic labeling purity of this compound.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions relative to all hydrogen isotopes. Concurrently, chemical purity ensures that the compound is free from other chemical contaminants.
| Parameter | Specification | Analytical Method | Source |
| Isotopic Purity (Atom % D) | ≥ 98% | Mass Spectrometry, NMR Spectroscopy | LGC Standards[1] |
| Chemical Purity | ≥ 98% | HPLC, GC | LGC Standards[1] |
| d3-Isotopologue Abundance | Typically > 98.5% | High-Resolution Mass Spectrometry (HR-MS) | Inferred from similar deuterated standards[2] |
| d2, d1, d0-Isotopologue Abundance | Typically < 1.5% (combined) | High-Resolution Mass Spectrometry (HR-MS) | Inferred from similar deuterated standards[2] |
Synthesis and Isotopic Labeling
The synthesis of this compound involves the introduction of three deuterium atoms into the ethyl group. While specific proprietary synthesis routes may vary, a common strategy involves the use of deuterated starting materials. One plausible pathway begins with the esterification of Quizalofop acid with d6-ethanol in the presence of an acid catalyst. Subsequent purification steps are crucial to ensure high chemical and isotopic purity.
A general synthetic pathway for the active R-enantiomer, Quizalofop-p-ethyl, starts from D-lactic acid.[3][4] The ethyl ester is formed, and subsequent reactions introduce the chloroquinoxaline phenoxy moiety.[3][4] For the d3-labeled variant, the ethyl esterification step would be modified to use a deuterated ethanol source.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[7][8]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.[9][10]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass spectrum of the molecular ion (or a prominent fragment ion) is acquired.
-
Data Processing: The high resolution of the instrument allows for the separation and quantification of the peaks corresponding to the d3, d2, d1, and d0 isotopologues. The isotopic purity is calculated from the relative intensities of these peaks after correcting for the natural abundance of isotopes.[5][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and quantify the isotopic enrichment.[6][11]
Methodology:
-
Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Analysis: Both ¹H NMR and ²H (Deuterium) NMR spectra are acquired.[6]
-
Data Processing:
-
In the ¹H NMR spectrum, the degree of deuteration can be estimated by the reduction in the integral of the signal corresponding to the protons in the ethyl group.
-
The ²H NMR spectrum will show a signal corresponding to the deuterium atoms, and its integral can be compared to an internal standard to quantify the deuterium content.
-
¹³C NMR can also be utilized, as the carbon signal coupled to deuterium will exhibit a characteristic splitting pattern and a shift compared to the protonated carbon.
-
Visualizing Workflows and Pathways
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.
References
- 1. cipac.org [cipac.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]
- 4. Quizalofop-P synthesis - chemicalbook [chemicalbook.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel approach to the analysis of mass spectrally assayed stable isotope-labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Quizalofop-ethyl-d3
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Quizalofop-ethyl-d3, a deuterated isotopologue of the selective herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on this compound for their work.
Introduction
Quizalofop-ethyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broad-leaved crops.[1][2][3] Its deuterated analog, this compound, serves as an essential internal standard for quantitative analysis in various matrices, such as soil and water, using techniques like mass spectrometry.[4][5] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of the non-deuterated parent compound. The mechanism of action for Quizalofop-ethyl involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in susceptible grass species.[6][7]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated form, Quizalofop-ethyl, are also provided for comparison, as specific experimental data for the deuterated analog are not always available. It is important to note that the physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.
Table 1: General and Physical Properties
| Property | This compound | Quizalofop-ethyl |
| Appearance | White to Light Beige Solid[8] | White crystals[1][2][9] |
| Melting Point | 90-92 °C[8] | 91.7-92.1 °C[3][9] |
| Boiling Point | Data not available | 220 °C at 0.2 mmHg[1][2][9] |
| Density | Data not available | 1.35 g/cm³ at 20 °C[3] |
| Vapor Pressure | Data not available | 8.65 x 10⁻⁴ mPa at 20°C[3] |
Table 2: Chemical Identifiers
| Identifier | This compound | Quizalofop-ethyl |
| CAS Number | 1398065-84-3[10][11][12] | 76578-14-8[1][2][9] |
| Molecular Formula | C₁₉H₁₄D₃ClN₂O₄ | C₁₉H₁₇ClN₂O₄[1][9][13] |
| Molecular Weight | 375.83 g/mol [12] | 372.80 g/mol [1][6][13] |
| Isotopic Enrichment | ≥98 atom % D[12] | Not Applicable |
Table 3: Solubility and Partition Coefficient
| Property | This compound | Quizalofop-ethyl |
| Water Solubility | Data not available | 0.3 mg/L at 20 °C[3] |
| Solubility in Organic Solvents | Slightly soluble in Acetonitrile, Chloroform, and Methanol[8] | Soluble in Acetone (650 g/L), Ethanol (22 g/L), Xylene (360 g/L), Methanol (64 g/L), and Hexane (12 g/L) at 20 °C[3] |
| LogP (Kow) | Data not available | 4.28[3][10] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of Quizalofop-ethyl and its deuterated analog.
Synthesis of Quizalofop-ethyl
A general multi-step synthesis for Quizalofop-ethyl has been described, which can be adapted for the deuterated version by using a deuterated starting material.[1][11]
Step 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline
-
Add 2,6-dichloroquinoxaline and hydroquinone to a mixed solvent system (e.g., methanol, toluene, and water).[14]
-
Heat the mixture to reflux while stirring.[14]
-
Slowly add a liquid alkali (e.g., sodium hydroxide solution).[14]
-
Maintain the reaction at reflux for several hours.[14]
-
After the reaction is complete, separate the organic solvent.[14]
-
Cool the aqueous phase, leading to the precipitation of the product.[14]
-
Wash the precipitate to obtain high-purity 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.[14]
Step 2: Synthesis of Quizalofop-ethyl
-
Dissolve 2-(4-hydroxyphenoxy)-6-chloroquinoxaline in a suitable solvent such as hexahydrotoluene.[15]
-
Add a chiral propionate derivative, for example, S(-)-p-toluenesulfonyl ethyl lactate, and a base like potassium carbonate.[15]
-
Heat the mixture to reflux for several hours.[15]
-
Monitor the reaction progress by HPLC until the starting material is consumed.[15]
-
After completion, cool the reaction mixture and wash it with water.[16]
-
The organic phase can be treated with activated carbon for decolorization.[16]
-
Remove the solvent under reduced pressure.[16]
-
The final product can be purified by recrystallization from a solvent like ethanol.[16]
For the synthesis of this compound, a deuterated ethyl propionate derivative would be used in the second step.
Analytical Methodology
This compound is primarily used as an internal standard for the quantification of Quizalofop-ethyl residues. A common analytical technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (from soil):
-
Extract a known amount of the soil sample with a suitable solvent mixture, such as acetonitrile and water.
-
Spike the sample with a known concentration of this compound internal standard.
-
Shake or vortex the sample for a defined period to ensure thorough extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Filter the supernatant through a 0.22-μm filter before analysis.[17]
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification.
-
For Quizalofop-ethyl, a characteristic transition would be monitored (e.g., m/z 373.1 → 299.1).
-
For this compound, the corresponding shifted mass transition would be monitored (e.g., m/z 376.1 → 302.1).
-
-
Quantification: The concentration of Quizalofop-ethyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
-
Mechanism of Action
Quizalofop-ethyl acts as a pro-herbicide. In susceptible plants, it is rapidly hydrolyzed to its active form, quizalofop acid. This active metabolite inhibits the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for the biosynthesis of fatty acids. The disruption of lipid synthesis leads to the breakdown of cell membranes and ultimately, the death of the weed.
Caption: Mechanism of action of Quizalofop-ethyl in susceptible plants.
References
- 1. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 2. Quizalofop-ethyl [drugfuture.com]
- 3. coromandel.biz [coromandel.biz]
- 4. Quizalofop-ethyl D3 (3,3,3 D3) 100 µg/mL in Acetone [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) CAS#: 1398065-84-3 [m.chemicalbook.com]
- 9. Quizalofop-p-ethyl CAS#: 100646-51-3 [m.chemicalbook.com]
- 10. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Quizalofop-p-ethyl - CAS-Number 100646-51-3 - Order from Chemodex [chemodex.com]
- 14. CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate - Google Patents [patents.google.com]
- 15. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]
- 16. CN105461643A - Preparing method of quizalofop-p-ethyl preparation - Google Patents [patents.google.com]
- 17. Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Quizalofop-ethyl-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Quizalofop-ethyl-d3, a deuterated isotopologue of the herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information, including molecular properties, analytical methodologies, and biological mechanisms.
Core Molecular Data
The inclusion of deuterium in this compound results in a higher molecular weight compared to the non-labeled compound. This key difference is fundamental for its use as an internal standard in quantitative analytical studies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Quizalofop-ethyl | C₁₉H₁₇ClN₂O₄ | 372.8[1] |
| This compound | C₁₉H₁₄D₃ClN₂O₄ | 375.82 - 375.83[2][3][4][5] |
Mode of Action: Inhibition of Acetyl-CoA Carboxylase
Quizalofop-ethyl is a selective, systemic herbicide that targets grassy weeds.[6] Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[6][7][8] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[6] By inhibiting this enzyme, Quizalofop-ethyl disrupts the formation of new cell membranes, ultimately leading to the death of the weed.[6][7] Broadleaf plants are not affected because their ACCase enzyme has a different structure that is not recognized by the herbicide.[6]
Experimental Protocols
Synthesis of Quizalofop-ethyl Intermediate
A key intermediate in the synthesis of Quizalofop-ethyl is 2-(4-hydroxyphenoxy)-6-chloroquinoxaline. A method for its synthesis is as follows:
-
Reaction Setup : In a four-necked flask, combine 2,6-dichloroquinoxaline and hydroquinone in a mixed solvent system.
-
Heating and Alkali Addition : Heat the mixture and slowly add liquid alkali.
-
Reaction and Isolation : Maintain the temperature to allow the reaction to proceed. After the reaction is complete, separate the organic solvent.
-
Purification : Cool the remaining solution to allow the product to crystallize. The resulting solid is then washed to yield high-purity 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.
This process is a foundational step in the multi-step synthesis of Quizalofop-ethyl.[9]
Analytical Method for Quizalofop-p-ethyl in Soil
This protocol describes the extraction and analysis of Quizalofop-p-ethyl and its metabolites from soil samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Sample Extraction :
-
Sample Preparation for LC-MS/MS :
-
LC-MS/MS Analysis :
Determination of Quizalofop-p-ethyl in Beans using QuEChERS and HPLC-DAD
This method provides a protocol for the determination of Quizalofop-p-ethyl residues in beans.
-
Sample Preparation (QuEChERS) : An improved Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is used for sample extraction and cleanup.[11]
-
Chromatographic Conditions :
-
Quantification : The concentration of Quizalofop-p-ethyl is determined by comparing the peak area in the sample chromatogram to a standard curve. The limit of detection for Quizalofop-p-ethyl is 0.003 mg/kg.[11]
References
- 1. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) [lgcstandards.com]
- 3. (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) [lgcstandards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Quizalofop-ethyl D3 (3,3,3 D3) 100 µg/mL in Acetone [lgcstandards.com]
- 6. How Quizalofop-P-ethyl Targets Grassy Weeds with Precision in Crop Fields [jindunchemical.com]
- 7. pomais.com [pomais.com]
- 8. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]
- 9. CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate - Google Patents [patents.google.com]
- 10. epa.gov [epa.gov]
- 11. qascf.com [qascf.com]
Enantioselective Metabolism of Quizalofop-ethyl in Rats: A Technical Guide
This guide provides an in-depth analysis of the enantioselective metabolism of Quizalofop-ethyl in rats, targeted at researchers, scientists, and professionals in drug development. It covers the metabolic pathways, experimental protocols, and quantitative data derived from recent studies.
Introduction
Quizalofop-ethyl (QE) is a chiral herbicide belonging to the aryloxyphenoxypropionate class. It is widely used for post-emergence control of grass weeds in various broadleaf crops. Like many chiral pesticides, its enantiomers can exhibit different biological activities and metabolic fates. The herbicidally active form is the (+)-enantiomer. Understanding the enantioselective metabolism of QE is crucial for assessing its toxicological risk and environmental impact. In rats, QE is rapidly metabolized to its primary metabolite, quizalofop-acid (QA), with studies indicating a clear enantioselectivity in this process.
Metabolic Pathway and Enantioselectivity
Quizalofop-ethyl undergoes rapid and extensive metabolism in rats, primarily through hydrolysis to quizalofop-acid. The parent compound, QE, is often undetectable in blood and tissues following administration, indicating a swift conversion.[1][2] The metabolism exhibits a notable enantioselectivity, with the concentration of (+)-quizalofop-acid consistently exceeding that of (-)-quizalofop-acid in various biological matrices.[1][2]
In vitro studies suggest that the enantioselectivity observed in vivo is not due to metabolic processes in the liver microsomes. The degradation of QE and the formation of QA in liver microsomes were found to be non-enantioselective.[3] Instead, the enantioselectivity appears to arise from two main processes:
-
Enantioselective degradation in plasma: In rat plasma, (+)-quizalofop-ethyl is preferentially degraded, leading to a higher concentration of (+)-quizalofop-acid.[3]
-
Preferential intestinal absorption: Studies using everted gut sacs have demonstrated that (+)-quizalofop-acid is preferentially absorbed throughout the intestine.[3]
Therefore, the combination of enantioselective degradation in the blood and preferential absorption of the (+)-acid metabolite in the gut are the primary drivers for the observed enantioselectivity of quizalofop metabolism in rats.
dot
Caption: Proposed metabolic pathway of Quizalofop-ethyl in rats.
Experimental Protocols
The following sections detail the methodologies employed in a key study investigating the enantioselective metabolism of Quizalofop-ethyl in rats.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats were used for the in vivo experiments.[1]
-
Administration: Racemic Quizalofop-ethyl was administered to the rats at a dose of 10 mg/kg body weight.[1] Two routes of administration were used: oral (intragastric) and intravenous.[1] For oral administration, the compound was dissolved in dimethyl sulfoxide and suspended in corn oil.[4]
-
Sample Collection:
-
Blood: Blood samples were collected from the tail vein at various time points: 1, 3, 7, 9, 10, 12, 15, 24, 48, 72, and 120 hours after administration.[4]
-
Tissues: Brain, liver, kidney, and lung tissues were collected at 12 and 120 hours post-administration.[4]
-
Urine and Feces: Urine and feces were collected throughout the 120-hour study period.[4]
-
All samples were stored at -20°C until analysis.[4]
-
dot
Caption: Experimental workflow for in vivo studies.
Sample Preparation
-
Tissues and Feces: Kidney, lung, liver, brain, and feces were homogenized for 3 minutes.[1]
-
Extraction:
-
A 0.2 mL aliquot of blood, 2 mL of urine, or 0.2 g of homogenized tissue was placed in a 15 mL centrifuge tube.[1]
-
5 mL of ethyl acetate and 100 µL of 1 mol/L HCl were added.[1]
-
The tube was vortexed for 5 minutes and then centrifuged at 3500 rpm for 5 minutes.[1]
-
The upper organic layer was transferred to a new tube.[1]
-
The extraction was repeated with an additional 5 mL of ethyl acetate.[1]
-
The combined extracts were dried under a stream of nitrogen gas at 35°C.[1]
-
Analytical Method
-
Technique: A validated chiral high-performance liquid chromatography (HPLC) method was used to separate and quantify the enantiomers of quizalofop-acid.[1][2]
Quantitative Data
The following tables summarize the quantitative data on the pharmacokinetics, tissue distribution, and excretion of quizalofop-acid enantiomers in rats following oral administration of racemic Quizalofop-ethyl.
Pharmacokinetic Parameters of Quizalofop-Acid Enantiomers
| Parameter | (+)-Quizalofop-acid | (-)-Quizalofop-acid |
| Cmax (µg/L) | 1080 | 110 |
| Tmax (h) | 10 | 9 |
| AUC (0-t) (µg/h/L) | 62500 | 7300 |
| AUC (0-∞) (µg/h/L) | 71100 | 9000 |
| Oral Bioavailability (%) | 72.8 | 83.6 |
Data adapted from Liang et al., 2014.[1]
Tissue Distribution of Quizalofop-Acid Enantiomers (µg/kg)
| Tissue | Time (h) | (+)-Quizalofop-acid | (-)-Quizalofop-acid |
| Liver | 12 | 1480 | 120 |
| 120 | 130 | 10 | |
| Kidney | 12 | 1020 | 110 |
| 120 | 180 | 10 | |
| Lung | 12 | 340 | 30 |
| 120 | 30 | Not Detected | |
| Brain | 12 | Not Detected | Not Detected |
| 120 | Not Detected | Not Detected |
Data adapted from Liang et al., 2014.[1][2]
Excretion of Quizalofop-Acid Enantiomers
| Excretion Route | % of Administered Dose |
| Urine | 8.77 |
| Feces | 2.16 |
Data represents the total amount of quizalofop-acid excreted over 120 hours, adapted from Liang et al., 2014.[1][2]
Conclusion
The metabolism of Quizalofop-ethyl in rats is characterized by a rapid and enantioselective conversion to Quizalofop-acid. The parent compound is quickly cleared, while the acid metabolite persists in the body for an extended period. The observed higher concentrations of the (+)-enantiomer of Quizalofop-acid are primarily attributed to preferential absorption in the intestine and enantioselective hydrolysis in the plasma, rather than enantioselective metabolism in the liver. These findings are critical for a comprehensive understanding of the toxicokinetics and potential health risks associated with Quizalofop-ethyl exposure. The low concentrations of the metabolite in the brain suggest a limited ability to cross the blood-brain barrier.[1]
References
- 1. Enantioselective Metabolism of Quizalofop-Ethyl in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Metabolism of Quizalofop-Ethyl in Rat | PLOS One [journals.plos.org]
- 3. The enantioselective metabolic mechanism of quizalofop-ethyl and quizalofop-acid enantiomers in animal: protein binding, intestinal absorption, and in vitro metabolism in plasma and the microsome - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Use of Quizalofop-ethyl-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Quizalofop-ethyl-d3 as an internal standard in the quantitative analysis of the herbicide Quizalofop-ethyl. The inclusion of a stable isotope-labeled internal standard is a critical component for developing robust and reliable analytical methods, particularly in complex matrices encountered in environmental monitoring, food safety, and agricultural research.
Introduction to Isotope Dilution Mass Spectrometry and Deuterated Internal Standards
The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards.[1] Deuterated standards, such as this compound, are ideal for this purpose as they are chemically identical to the analyte of interest, Quizalofop-ethyl.[1] This near-perfect chemical analogy ensures that the internal standard co-elutes with the analyte and experiences similar effects during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[2] Consequently, the use of a deuterated internal standard effectively compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision in quantification.[1][3]
Analyte and Internal Standard
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Quizalofop-ethyl | [Image of Quizalofop-ethyl chemical structure] | C₁₉H₁₇ClN₂O₄ | 372.80 |
| This compound | [Image of this compound chemical structure with deuterium labels on the ethyl group] | C₁₉H₁₄D₃ClN₂O₄ | 375.82 |
Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in various broadleaf crops.[4] Its deuterated analog, this compound, is commercially available and serves as an excellent internal standard for quantitative studies.[5]
Experimental Protocol: Quantification of Quizalofop-ethyl in Soil
This protocol provides a general framework for the analysis of Quizalofop-ethyl in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials and Reagents
-
Quizalofop-ethyl analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Syringe filters (0.22 µm)
Sample Preparation (QuEChERS-based Extraction)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add anhydrous magnesium sulfate and sodium chloride, and immediately shake for 1 minute.
-
Centrifuge the sample.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a new tube containing PSA and C18 sorbents for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Conditions
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A, hold, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Quizalofop-ethyl: m/z 373.1 → 299.1 (Quantifier), m/z 373.1 → 327.1 (Qualifier) This compound: m/z 376.1 → 302.1 (Quantifier) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Note: The specific m/z transitions for Quizalofop-ethyl may vary slightly depending on the instrument and conditions. The provided transitions are examples based on common fragmentation patterns.[6]
Data Analysis and Expected Performance
The concentration of Quizalofop-ethyl in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Quizalofop-ethyl and a constant concentration of this compound.
Calibration Curve
A typical calibration curve for Quizalofop-ethyl should be linear over the expected concentration range in the samples, with a coefficient of determination (R²) greater than 0.99.
Method Validation Parameters
The following table summarizes the expected performance characteristics of a validated method using this compound as an internal standard.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg (ppb) in soil |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 15% |
| Matrix Effect | Monitored and compensated by the internal standard |
These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly sensitive, selective, and robust method for the quantification of Quizalofop-ethyl in complex matrices. This approach mitigates the impact of experimental variability and matrix effects, ensuring high-quality data for research, regulatory, and safety assessment purposes. The detailed protocol and expected performance characteristics outlined in these application notes serve as a valuable resource for laboratories implementing this analytical methodology.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Quizalofop-P-ethyl PESTANAL , analytical standard 100646-51-3 [sigmaaldrich.com]
- 5. (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) [lgcstandards.com]
- 6. epa.gov [epa.gov]
Application Notes and Protocols for Herbicide Residue Analysis using Quizalofop-ethyl-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizalofop-ethyl is a selective post-emergence herbicide widely used for the control of grass weeds in a variety of broadleaf crops.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Quizalofop-ethyl in agricultural commodities and environmental samples to ensure food safety and environmental protection. Accurate and sensitive analytical methods are therefore essential for monitoring these residue levels.
The use of a stable isotope-labeled internal standard, such as Quizalofop-ethyl-d3, is the gold standard for quantitative analysis by mass spectrometry. It compensates for variations in sample preparation, instrument response, and matrix effects, leading to enhanced accuracy and precision. This document provides detailed application notes and protocols for the analysis of Quizalofop-ethyl residues in various matrices using this compound as an internal standard.
Principle of the Method
The analytical workflow involves extraction of Quizalofop-ethyl and the internal standard from the sample matrix, followed by cleanup to remove interfering co-extractives. The final determination is performed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), utilizing the unique mass transitions of the native analyte and its deuterated analog.
Materials and Reagents
-
Standards:
-
Quizalofop-ethyl (PESTANAL®, analytical standard)
-
This compound (Available from suppliers of certified reference materials)
-
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (HPLC grade)
-
-
Reagents:
-
Formic acid
-
Ammonium formate
-
Phosphoric acid
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
Experimental Protocols
Protocol 1: Analysis of Quizalofop-ethyl in Soil
This protocol is adapted from the BASF Analytical Method D1303/02 for the determination of Quizalofop-p-ethyl and its metabolites in soil.[3][4]
1. Sample Preparation and Extraction:
-
Weigh 5 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 15 mL of an 80:20 (v/v) mixture of acetonitrile and 6% phosphoric acid in water.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the soil pellet with another 15 mL of the extraction solvent.
-
Combine the supernatants.
2. Sample Cleanup (Dispersive SPE):
-
To the combined extract, add 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
MS/MS Detection: Electrospray ionization (ESI) in positive ion mode.
Mass Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Quizalofop-ethyl | 373.1 | 299.0 |
| This compound | 376.1 | 299.0 |
Protocol 2: Analysis of Quizalofop-ethyl in Agricultural Products (QuEChERS Method)
This protocol is a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for a variety of plant-based matrices.
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Sample Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 1 minute.
-
Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Quizalofop-ethyl in various matrices based on published methods. The use of this compound as an internal standard is expected to yield similar or improved performance.
| Matrix | Method | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | Reference |
| Soil | LC-MS/MS | 0.005 | 0.001 | 70-120 | [3] |
| Pome Fruit | LC-MS/MS | 0.050 | 0.0225 | 70-120 | [5] |
| Stone Fruit | LC-MS/MS | 0.050 | 0.0225 | 70-120 | [5] |
| Grapes | LC-MS/MS | 0.050 | 0.0225 | 70-120 | [5] |
| Caraway | LC-MS/MS | 0.01 | - | 70-120 | [6] |
| Groundnut | GC-MS/LC-MS/MS | - | - | 85.6-95.5 | [7] |
Visualizations
Experimental Workflow for Quizalofop-ethyl Residue Analysis
Caption: Workflow for Quizalofop-ethyl residue analysis.
Signaling Pathway of Quizalofop-ethyl Action
Caption: Mode of action of Quizalofop-ethyl.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Modification of the existing maximum residue level for quizalofop (resulting from the use of quizalofop‐P‐ethyl) in caraway | EFSA [efsa.europa.eu]
- 7. cwss.in [cwss.in]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Quizalofop-ethyl and its Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Quizalofop-ethyl and its deuterated internal standard, Quizalofop-ethyl-d3. The described protocol is applicable to researchers, scientists, and professionals in drug development and environmental analysis engaged in the detection of Quizalofop-ethyl in various matrices. The method utilizes a straightforward sample preparation procedure and highly selective Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, ensuring accurate and precise quantification.
Introduction
Quizalofop-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses. Due to its widespread use, there is a need for sensitive and reliable analytical methods to monitor its presence in environmental and agricultural samples. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy in quantitative analysis. This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of Quizalofop-ethyl, employing this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Quizalofop-ethyl analytical standard (purity ≥98%)
-
This compound analytical standard (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., soil, water, agricultural product)
Sample Preparation
The following protocol is a general guideline and may require optimization for specific matrices.
Soil Samples:
-
Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile containing 0.1% formic acid.
-
Spike with an appropriate amount of this compound internal standard solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Water Samples:
-
To 10 mL of the water sample, add 10 mL of acetonitrile.
-
Spike with the this compound internal standard.
-
Vortex for 1 minute.
-
The sample is ready for direct injection or can be further concentrated using solid-phase extraction (SPE) if lower detection limits are required.
Agricultural Products (QuEChERS Method):
-
Homogenize 10 g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile and the internal standard.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile supernatant for cleanup by dispersive SPE (d-SPE) with appropriate sorbents (e.g., PSA, C18).
-
After a second centrifugation step, the final extract is filtered and transferred to an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and collision energies for the detection of Quizalofop-ethyl and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Quizalofop-ethyl | 373.0 | 299.0 | 20 | Quantifier |
| 373.0 | 271.0 | 25 | Qualifier | |
| This compound | 376.0 | 299.0 | 20 | Quantifier |
| 376.0 | 274.0 | 25 | Qualifier |
Note: Collision energies may require optimization depending on the specific mass spectrometer used.
Method Validation
The method should be validated according to established guidelines to ensure its performance. Key validation parameters include:
-
Linearity: A linear response should be established over the desired concentration range (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ for Quizalofop-ethyl in various matrices is typically in the low ng/g or ng/mL range.
-
Accuracy and Precision: Assessed by analyzing spiked samples at multiple concentration levels. Recoveries should be within 70-120% with a relative standard deviation (RSD) of <15%.
-
Matrix Effects: Evaluated by comparing the response of the analyte in matrix extracts to that in a pure solvent. The use of a deuterated internal standard is crucial to mitigate matrix effects.
-
Specificity: Confirmed by the absence of interfering peaks at the retention time of the analytes in blank matrix samples.
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Quizalofop-ethyl.
Caption: Experimental workflow for Quizalofop-ethyl analysis.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of Quizalofop-ethyl in various sample matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for potential matrix interferences and procedural variations. This method is well-suited for routine monitoring, environmental fate studies, and residue analysis in the context of food safety and drug development.
Application Notes and Protocols for the Quantitative Analysis of Quizalofop-ethyl in Environmental Samples using Quizalofop-ethyl-d3
Introduction
Quizalofop-p-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1] Monitoring its presence and the concentration of its metabolites in environmental matrices like soil and water is crucial for ensuring environmental safety and regulatory compliance.[2][3] Accurate and precise quantification of these residues can be challenging due to complex sample matrices that can cause signal suppression or enhancement during analysis (matrix effects).[3]
The use of a stable isotope-labeled internal standard, such as Quizalofop-ethyl-d3, is a highly effective strategy to counteract these challenges.[4][5] By adding a known amount of the deuterated standard to the sample at the initial stage of preparation, it experiences the same procedural variations and matrix effects as the native analyte. This allows for accurate correction of any losses during sample preparation and variability in instrument response, leading to robust and reliable quantification.[6]
These application notes provide detailed protocols for the quantitative analysis of Quizalofop-ethyl and its primary metabolites, Quizalofop-p and 3-OH-quizalofop-acid, in water and soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.
Application Note 1: Analysis in Water Samples
This protocol details the determination of Quizalofop-p-ethyl and its metabolites in water (e.g., drinking, surface water) using a "dilute-and-shoot" method coupled with LC-MS/MS.
Experimental Protocol
1. Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Reagents: Formic Acid, Ammonium Formate
-
Standards:
-
Quizalofop-p-ethyl analytical standard
-
Quizalofop-p-ethyl-d3 (Internal Standard - IS)
-
Quizalofop-p analytical standard
-
3-OH-quizalofop-acid analytical standard
-
-
Equipment: Volumetric flasks, pipettes, autosampler vials, vortex mixer, LC-MS/MS system.
2. Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quizalofop-p-ethyl, Quizalofop-p-ethyl-d3, and metabolites by dissolving the pure standards in acetonitrile. Store at 4°C.[2]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by fortifying control water samples with known concentrations of the analytes and a constant concentration of the internal standard.[7]
3. Sample Preparation
-
Weigh 10 ± 0.1 g of the water sample into a suitable container.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Vortex the sample to ensure homogeneity.
-
Take a 0.5% aliquot of the spiked sample.
-
For Quizalofop-p-ethyl and Quizalofop-p analysis: Dilute the aliquot with acetonitrile:water (90:10, v/v).[7]
-
For 3-OH-quizalofop-acid analysis: Take a separate 0.5% aliquot and dilute with acetonitrile:water (55:45, v/v).[7]
-
Vortex the final diluted solutions and transfer them to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Analysis
-
LC System: UPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[8]
-
Mobile Phase:
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL.[8]
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the target analytes and one for the internal standard.
Quantitative Data Summary for Water Analysis
| Analyte | Limit of Quantitation (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/kg) | Fortification Levels (mg/kg) | Average Recovery (%) |
| Quizalofop-p-ethyl | 0.001[7] | 0.0002[7] | 0.001 and 0.01[7] | 70-120% |
| Quizalofop-p | 0.001[7] | 0.0002[7] | 0.001 and 0.01[7] | 70-120% |
| 3-OH-quizalofop-acid | 0.001[7] | 0.0002[7] | 0.001 and 0.01[7] | 70-120% |
Note: Recovery ranges are based on typical validation guidelines for residue analysis.
Workflow Diagram for Water Sample Analysis
Caption: Workflow for the analysis of Quizalofop-p-ethyl in water.
Application Note 2: Analysis in Soil Samples
This protocol describes a solvent extraction method for determining Quizalofop-p-ethyl and its metabolites in soil, followed by LC-MS/MS analysis.
Experimental Protocol
1. Reagents and Materials
-
Solvents: Acetonitrile (ACN) and Water (LC-MS grade)
-
Reagents: Phosphoric acid (H₃PO₄)
-
Standards:
-
Quizalofop-p-ethyl analytical standard
-
Quizalofop-p-ethyl-d3 (Internal Standard - IS)
-
Quizalofop-p analytical standard
-
3-OH-quizalofop-acid analytical standard
-
-
Equipment: Centrifuge tubes, mechanical shaker or vortexer, centrifuge, volumetric flasks, pipettes, autosampler vials, LC-MS/MS system.
2. Standard Preparation
-
Follow the same procedure for preparing Stock Solutions, Working Standard Solutions, Internal Standard Spiking Solution, and matrix-matched Calibration Standards as described in the water analysis protocol, using blank soil extract as the matrix.
3. Sample Preparation
-
Weigh 5 ± 0.1 g of a homogenized soil sample into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add extraction solvent (acetonitrile - 6% phosphoric acid in water (80:20, v/v)).[2][9]
-
Shake vigorously for a specified time (e.g., 30 minutes) using a mechanical shaker.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant (extract). Repeat the extraction on the soil pellet and combine the supernatants.[9]
-
For Quizalofop-p-ethyl and Quizalofop-p analysis: Take an 8% aliquot from the combined extract and dilute it with acetonitrile-water (90:10, v/v).[2][9]
-
For 3-OH-quizalofop-acid analysis: Take a separate 40% aliquot from the combined extract and dilute it with water.[2][9]
-
Filter the final diluted solutions and transfer them to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Analysis
-
The instrumental conditions are generally the same as those described for water analysis. Optimization of the gradient program and MRM transitions may be necessary based on the specific instrument and soil matrix.
Quantitative Data Summary for Soil Analysis
| Analyte | Limit of Quantitation (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/kg) | Fortification Levels (mg/kg) | Average Recovery (%) |
| Quizalofop-p-ethyl | 0.005[8] | 0.001[9] | 0.005 and 0.05[2] | 70-120%[8] |
| Quizalofop-p | 0.005[8] | 0.001[9] | 0.005 and 0.05[2] | 70-120%[8] |
| 3-OH-quizalofop-acid | 0.001[8] | 0.0002[9] | 0.001 and 0.01[2] | 70-120%[8] |
Workflow Diagram for Soil Sample Analysis
Caption: Workflow for the analysis of Quizalofop-p-ethyl in soil.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 4. lcms.cz [lcms.cz]
- 5. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Application Note: Sample Preparation for the Analysis of Quizalofop-ethyl-d3 in Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of water samples for the quantitative analysis of Quizalofop-ethyl, using Quizalofop-ethyl-d3 as an internal standard. Two primary methods are presented: a straightforward "Dilute and Shoot" method suitable for rapid screening and a more comprehensive QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for complex matrices or when lower detection limits are required.
Introduction
Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1][2] Its presence in water sources is a matter of environmental and public health concern, necessitating sensitive and reliable analytical methods for its monitoring. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample processing.
This application note details two effective sample preparation methods for the analysis of Quizalofop-ethyl in water by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Methods Overview
Two distinct sample preparation protocols are outlined:
-
Direct Aqueous Analysis ("Dilute and Shoot"): This method, adapted from the BASF Analytical Method D1304/02, is a simple and rapid approach involving the dilution of the water sample with an organic solvent mixture prior to direct injection into the LC-MS/MS system.[3][4][5] It is best suited for relatively clean water matrices.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This widely adopted technique involves a two-step process of salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[6][7][8][9] It is highly effective for a wide range of pesticides in various matrices and is recommended for water samples with higher levels of interfering compounds.
Quantitative Data Summary
The following tables summarize the typical performance data for the described methods.
Table 1: Performance of the Direct Aqueous Analysis Method [4][5]
| Parameter | Value | Notes |
| Limit of Quantitation (LOQ) | 0.001 mg/kg | For Quizalofop-p-ethyl |
| Limit of Detection (LOD) | 0.0002 mg/kg | For Quizalofop-p-ethyl |
| Fortification Levels | 0.001 mg/kg and 0.01 mg/kg | Used for method validation |
| Mean Recoveries | 70-120% | In drinking and surface water |
| Relative Standard Deviation (RSD) | ≤20% |
Table 2: General Performance of the QuEChERS Method for Pesticide Analysis in Water [6][7][10]
| Parameter | Typical Value Range | Notes |
| Recovery | 63-116% | Dependent on the specific pesticide and sorbent used. |
| Relative Standard Deviation (RSD) | <12% | |
| Limit of Detection (LOD) | 0.02–3.0 µg/L | Analyte dependent. |
| Limit of Quantitation (LOQ) | 0.1–9.9 µg/L | Analyte dependent. |
Experimental Protocols
Protocol 1: Direct Aqueous Analysis ("Dilute and Shoot")
This protocol is based on the BASF Analytical Method D1304/02 for the analysis of Quizalofop-p-ethyl in water.[3][4][5]
Materials:
-
Glass culture tubes
-
Vortex mixer
-
Autosampler vials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound internal standard solution
-
Quizalofop-ethyl calibration standards
Procedure:
-
Sample Collection: Collect water samples in clean glass containers. Store samples at or below 4°C if not analyzed immediately.
-
Sample Weighing: Weigh 10 ± 0.1 g of the water sample into a glass culture tube.
-
Internal Standard Spiking: Spike the sample with an appropriate volume of this compound internal standard solution.
-
Dilution:
-
Homogenization: Vortex the sample thoroughly to ensure a homogeneous solution.[5]
-
Transfer: Transfer an aliquot of the final diluted sample into an autosampler vial for LC-MS/MS analysis.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. coromandel.biz [coromandel.biz]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol for the Extraction of Quizalofop-ethyl-d3 from Soil Matrices
This document provides a detailed protocol for the extraction of Quizalofop-ethyl and its deuterated internal standard, Quizalofop-ethyl-d3, from soil samples for quantitative analysis. The methodologies described are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in various broadleaf crops. Monitoring its presence and concentration in soil is crucial for environmental risk assessment and to ensure food safety. The use of a deuterated internal standard, such as this compound, is a highly effective method to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in extraction efficiency and instrument response.[1] This protocol outlines a robust and validated procedure for the extraction and cleanup of Quizalofop-ethyl and this compound from soil matrices, primarily based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been shown to be efficient for pesticide residue analysis in soil.[2][3][4]
Principle of the Method
A soil sample is first homogenized and a representative subsample is weighed. The sample is then spiked with a known amount of this compound internal standard solution. Extraction is performed using an organic solvent, typically acetonitrile, often acidified to improve the stability of the acidic pesticide.[2] A salting-out step using anhydrous magnesium sulfate and sodium chloride is employed to induce phase separation and drive the analytes into the organic layer. The extract then undergoes dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components. The final extract is then ready for analysis by a suitable analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for the quantification of Quizalofop-ethyl.
Materials and Reagents
-
Quizalofop-ethyl analytical standard (purity ≥98%)
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Acetic Acid, glacial (ACS grade)
-
Anhydrous Magnesium Sulfate (MgSO₄), analytical grade
-
Sodium Chloride (NaCl), analytical grade
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented soils)
-
Deionized water (18 MΩ·cm)
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge capable of ≥4000 rpm
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or nylon)
Experimental Protocol
Standard Solution Preparation
Prepare a stock solution of Quizalofop-ethyl and this compound in acetonitrile at a concentration of 1 mg/mL. From these stock solutions, prepare working standard solutions and a spiking solution of this compound at appropriate concentrations by serial dilution in acetonitrile. Store all standard solutions at 4°C in the dark.
Sample Preparation and Fortification
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
-
Homogenize the sieved soil thoroughly.
-
Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene centrifuge tube.
Extraction
-
Add 10 mL of deionized water to the soil sample in the 50 mL centrifuge tube and vortex for 30 seconds to hydrate the soil.
-
Spike the sample with an appropriate volume (e.g., 100 µL) of the this compound working solution.
-
Add 10 mL of acetonitrile (acidified with 1% acetic acid) to the tube.[3]
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents. For most soil types, a combination of 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 is effective.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
Instrumental Analysis (LC-MS/MS)
The final extract is analyzed by LC-MS/MS. The specific parameters for the LC and MS systems should be optimized for the detection and quantification of Quizalofop-ethyl and this compound.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Quizalofop-ethyl in soil using methods similar to the one described.
| Parameter | Quizalofop-ethyl | Reference |
| Limit of Quantification (LOQ) | 0.005 - 0.02 mg/kg | [2][5] |
| Limit of Detection (LOD) | 0.001 - 0.008 mg/kg | [2][5] |
| Recovery Rate | 70 - 116% | [2][3][6] |
| Relative Standard Deviation (RSD) | < 20% | [2][4] |
Experimental Workflow Diagram
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
Application Note: Quantification of Quizalofop-ethyl Metabolites in Rat Plasma for Pharmacokinetic Studies Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the pharmacokinetic analysis of Quizalofop-ethyl and its primary active metabolite, Quizalofop-acid, in rat plasma. Due to the rapid and extensive metabolism of Quizalofop-ethyl to Quizalofop-acid in vivo, accurate quantification of the metabolite is crucial for understanding its pharmacokinetic profile.[1][2][3] This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incorporating Quizalofop-ethyl-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a deuterated internal standard is a best practice in bioanalysis, as it effectively corrects for matrix effects, extraction variability, and instrument response fluctuations.[4][5][6][7]
Introduction
Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in various broadleaf crops.[8][9] In mammals, it undergoes rapid and extensive metabolism, primarily through the hydrolysis of the ethyl ester to its biologically active metabolite, Quizalofop-acid.[1][10] In fact, the parent compound, Quizalofop-ethyl, is often undetectable in blood and tissues shortly after administration, making the pharmacokinetic profile of Quizalofop-acid the primary focus of in vivo studies.[1][2][11]
Accurate quantification of drug metabolites is essential for pharmacokinetic and toxicokinetic assessments. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for developing a robust bioanalytical method. A SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively normalize for variations during sample preparation and analysis, thereby improving data quality and reliability.[6][7]
This document provides a detailed protocol for a pharmacokinetic study of Quizalofop-ethyl in rats, focusing on the quantification of Quizalofop-acid using LC-MS/MS with this compound as an internal standard.
Experimental Protocols
In-Life Phase: Animal Dosing and Sampling
A typical experimental design for a pharmacokinetic study in rats is as follows:
-
Test System: Male Sprague-Dawley rats (n=6 per group).
-
Administration:
-
Intravenous (IV) Group: Administer a single dose of Quizalofop-ethyl (e.g., 10 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose of Quizalofop-ethyl (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the jugular vein into heparinized tubes at pre-dose (0 h) and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 h).
-
Plasma Preparation: Centrifuge the collected blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Phase: Sample Preparation
This protocol utilizes solid-phase extraction (SPE) for the cleanup and concentration of Quizalofop-acid from plasma samples.
-
Spiking Internal Standard: To 100 µL of rat plasma, add 10 µL of this compound working solution (concentration will depend on the expected analyte levels, e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 1 mL of 2% formic acid in water.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 2% formic acid in water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of Quizalofop-acid. Method development and validation are required.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 20% B
-
4.1-5.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions (Hypothetical):
-
Quizalofop-acid: Precursor ion > Product ion (e.g., m/z 345 > 299)
-
This compound (as Quizalofop-acid-d3 after in-source conversion/metabolism): Precursor ion > Product ion (e.g., m/z 348 > 302)
-
Data Presentation
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. The following tables summarize representative data for the enantiomers of Quizalofop-acid following oral and intravenous administration of racemic Quizalofop-ethyl to rats.
Table 1: Pharmacokinetic Parameters of Quizalofop-acid (QA) Enantiomers After a Single 10 mg/kg Dose of Quizalofop-ethyl in Rats.
| Parameter | Administration | (+)-Quizalofop-acid | (-)-Quizalofop-acid |
| AUC (mg/L*h) | Intragastric | 1631.20 ± 241.04 | 246.57 ± 70.68 |
| Intravenous | 2239.11 ± 300.55 | 294.75 ± 85.38 | |
| Oral Bioavailability (%) | - | 72.8 | 83.6 |
| Data adapted from Liang et al., 2014.[1] |
Table 2: Excretion of Quizalofop-acid (QA) Enantiomers in Rats.
| Excretion Route | (+)-Quizalofop-acid (%) | (-)-Quizalofop-acid (%) | Total (%) |
| Urine | 7.95 | 0.82 | 8.77 |
| Feces | 1.99 | 0.17 | 2.16 |
| Data represents the percentage of the administered dose excreted within a specific timeframe. Adapted from Liang et al., 2014.[1] |
Mandatory Visualizations
Metabolic Pathway of Quizalofop-ethyl
Caption: Metabolic fate of Quizalofop-ethyl in mammals.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the bioanalysis of Quizalofop-acid.
Conclusion
This application note provides a comprehensive protocol for conducting pharmacokinetic studies of Quizalofop-ethyl by quantifying its major metabolite, Quizalofop-acid. The presented methodology, which includes a detailed in-life phase, sample preparation using SPE, and LC-MS/MS analysis, is designed to yield high-quality data. The incorporation of this compound as an internal standard is a critical component of this protocol, ensuring the accuracy and robustness of the results by compensating for analytical variability. This approach is well-suited for researchers in drug development and related fields requiring reliable bioanalytical methods for pharmacokinetic assessments.
References
- 1. Enantioselective Metabolism of Quizalofop-Ethyl in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Enantioselective Metabolism of Quizalofop-Ethyl in Rat | PLOS One [journals.plos.org]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quizalofop-p-ethyl 50 g/l EC – Zenith Crop Sciences [zenithcropsciences.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bepls.com [bepls.com]
Application Note: Chromatographic Separation of Quizalofop-ethyl-d3 for Accurate Quantification
This application note provides detailed methodologies for the chromatographic separation and quantification of Quizalofop-ethyl-d3, a deuterated internal standard for the herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and food safety.
Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[1] Monitoring its presence in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by mass spectrometry, as it compensates for matrix effects and variations in sample preparation and instrument response.
Chromatographic Methods for Quizalofop-ethyl Analysis
Several High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of Quizalofop-ethyl and its related compounds. The choice of method often depends on the matrix and the specific goals of the analysis, such as chiral separation of enantiomers or routine residue monitoring.
Table 1: Summary of Chromatographic Conditions for Quizalofop-ethyl Analysis
| Parameter | Method 1: Chiral Normal-Phase HPLC | Method 2: Reversed-Phase HPLC-UV | Method 3: Reversed-Phase HPLC-MS/MS |
| Stationary Phase | CHIRALPAK AD-H, 5 µm, 250 mm x 4.6 mm | Brownlee™ C18, 5 µm, 250 mm x 4.6 mm[2] | C18 column |
| Mobile Phase | n-heptane:isopropanol (90:10, v/v)[3] | Acetonitrile:distilled water (4:1, v/v)[2][4] | Acetonitrile and acidified water[5] |
| Flow Rate | 0.6 mL/min[3] | 1.5 mL/min[2][4] | 1 mL/min[5] |
| Injection Volume | 1.5 µL[3] | 20 µL[2] | 20 µL[5] |
| Column Temperature | 25 °C[3] | 30 °C[2][4] | Not specified |
| Detection | UV at 237 nm[3] | UV at 260 nm[2][4] | Tandem Mass Spectrometry (MS/MS)[6] |
| Analyte | Quizalofop-p-ethyl (R-enantiomer)[3] | Quizalofop-p-ethyl[2] | Quizalofop-p-ethyl and its metabolites[6] |
| LOQ | Not specified | 54.1 µg/mL[2] | 0.005 mg/kg (in soil)[6][7] |
Experimental Protocol: Quantification of Quizalofop-ethyl using this compound by HPLC-MS/MS
This protocol describes a sensitive and selective method for the quantification of Quizalofop-ethyl in a complex matrix, such as soil or agricultural products, using this compound as an internal standard.
1. Materials and Reagents
-
Quizalofop-ethyl analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other acidifier as needed)
-
Sample extraction solvents (e.g., acetonitrile, ethyl acetate)
-
QuEChERS salts or other solid-phase extraction (SPE) cartridges as required for sample cleanup
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Quizalofop-ethyl and this compound (e.g., 100 µg/mL) in acetonitrile.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Quizalofop-ethyl stock solution to cover the expected concentration range in the samples. Fortify each calibration standard with a constant concentration of the this compound internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix extract.
3. Sample Preparation (QuEChERS Method Example)
-
Weigh a homogenized sample (e.g., 10 g of soil or crop material) into a 50 mL centrifuge tube.
-
Add the internal standard solution (this compound).
-
Add extraction solvent (e.g., 10 mL of acetonitrile).
-
Add QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant for cleanup by dispersive SPE (dSPE).
-
Transfer the cleaned extract into a vial for HPLC-MS/MS analysis.
4. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Quizalofop-ethyl and this compound.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of Quizalofop-ethyl to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Quizalofop-ethyl in the samples by interpolating their peak area ratios from the calibration curve.
Workflow for Quizalofop-ethyl Analysis
Caption: Analytical workflow for the quantification of Quizalofop-ethyl.
Signaling Pathway and Logical Relationships
The primary mode of action for Quizalofop-ethyl is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses. This leads to a disruption of cell membrane formation and ultimately plant death. The use of a deuterated internal standard is a logical approach to ensure high accuracy in quantitative analysis by correcting for variations during the analytical process.
References
Application Notes and Protocols for Quizalofop-ethyl-d3 Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizalofop-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cotton, sugar beets, and vegetables.[1][2][3][4][5][6] It belongs to the aryloxyphenoxypropionate chemical class, often referred to as "fop" herbicides.[3][4] The herbicidal activity of Quizalofop-ethyl is primarily attributed to its R-enantiomer, Quizalofop-p-ethyl.[4][7]
This document provides detailed application notes and protocols for the use of Quizalofop-ethyl-d3 as a certified reference material (CRM) for calibration and accurate quantification of Quizalofop-ethyl in various matrices. The use of a deuterated internal standard like this compound is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of analytical data.[8]
Physicochemical Properties of Quizalofop-ethyl
A summary of the key physicochemical properties of Quizalofop-ethyl is presented in the table below.
| Property | Value | Reference |
| Chemical Name | ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxy]phenoxy]propanoate | [9] |
| CAS Number | 76578-14-8 | [9][10][11] |
| Molecular Formula | C₁₉H₁₇ClN₂O₄ | [1][4][5][9] |
| Molecular Weight | 372.8 g/mol | [1][4][9] |
| Appearance | Colorless to pale brown crystals | [1][9][12] |
| Water Solubility | 0.3 - 0.4 mg/L @ 20°C | [1][12] |
| Melting Point | 76-77 °C | [12] |
| XLogP3 | 4.3 | [9] |
Mode of Action
Quizalofop-ethyl is a systemic herbicide that is absorbed through the leaves of grass weeds and translocated throughout the plant, accumulating in the meristematic tissues.[1][3][4][7][9] Its mode of action involves the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[2][3][4][5][7][13] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[2][3][4][5] By inhibiting ACCase, Quizalofop-ethyl disrupts the production of lipids, leading to a cessation of cell membrane formation and ultimately, the death of the susceptible grass weed.[2][3][4][5] Broadleaf crops are generally tolerant to Quizalofop-ethyl due to the presence of an insensitive form of the ACCase enzyme.[5]
References
- 1. coromandel.biz [coromandel.biz]
- 2. peptechbio.com [peptechbio.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. pomais.com [pomais.com]
- 5. How Quizalofop-P-ethyl Targets Grassy Weeds with Precision in Crop Fields [jindunchemical.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 8. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 9. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quizalofop-ethyl certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 11. accustandard.com [accustandard.com]
- 12. EXTOXNET PIP - QUIZALOFOP-P-ETHYL [extoxnet.orst.edu]
- 13. Quizalofop - Wikipedia [en.wikipedia.org]
Analytical Standards for Quizalofop-ethyl-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Quizalofop-ethyl-d3 as an analytical standard. This compound is the deuterated form of Quizalofop-ethyl, a selective post-emergence herbicide. Due to its isotopic labeling, this compound is an ideal internal standard for the quantitative analysis of Quizalofop-ethyl and its active enantiomer, Quizalofop-p-ethyl, in various matrices by mass spectrometry-based methods.
Overview of Quizalofop-ethyl and its Deuterated Standard
Quizalofop-ethyl is an aryloxyphenoxypropionate herbicide used to control grass weeds in broadleaf crops.[1] It is a chiral compound, with the R-enantiomer (Quizalofop-p-ethyl) being the more biologically active form.[2][3] Analytical monitoring of Quizalofop-ethyl residues in environmental and food samples is crucial for regulatory compliance and consumer safety. The use of a stable isotope-labeled internal standard like this compound is the preferred method for achieving high accuracy and precision in quantitative analyses by correcting for matrix effects and variations in sample preparation and instrument response.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Quizalofop-ethyl and its deuterated analog is presented in Table 1.
| Property | Quizalofop-ethyl | This compound |
| CAS Number | 76578-14-8 | 1398065-84-3[4] |
| Molecular Formula | C₁₉H₁₇ClN₂O₄ | C₁₉H₁₄D₃ClN₂O₄ |
| Molecular Weight | 372.80 g/mol | 375.82 g/mol |
| Appearance | White crystalline solid | Not specified, typically a solid |
| Solubility | Insoluble in water | Presumed insoluble in water |
Analytical Methodologies
The following sections detail the protocols for the analysis of Quizalofop-ethyl using this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and selective quantification of Quizalofop-ethyl in complex matrices. The use of this compound as an internal standard allows for accurate quantification by isotope dilution.
2.1.1. Experimental Protocol: LC-MS/MS Analysis
Sample Preparation (General Procedure for Soil Samples):
-
Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).
-
Add 20 mL of acetonitrile and shake vigorously for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters:
The following table summarizes the typical instrumental parameters for the analysis of Quizalofop-ethyl and this compound.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Quizalofop-ethyl | 373.0 | 299.0 | 15 | For quantification[4] |
| Quizalofop-ethyl | 375.0 | 300.9 | 15 | For confirmation[4] |
| This compound | 376.0 | 299.0 | 15 | Internal Standard |
Note: The collision energy should be optimized for the specific instrument used.
2.1.2. Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of Quizalofop-ethyl using LC-MS/MS with an internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine analysis where high sensitivity is not required, HPLC with a UV detector can be employed. While not as selective as MS/MS, the use of this compound as an internal standard can still improve the accuracy of quantification.
2.2.1. Experimental Protocol: HPLC-UV Analysis
Sample Preparation:
Follow the same sample preparation procedure as described for LC-MS/MS analysis (Section 2.1.1).
HPLC-UV Instrumental Parameters:
| Parameter | Recommended Condition |
| HPLC System | Isocratic or Gradient HPLC system with UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
2.2.2. Workflow for HPLC-UV Analysis
Caption: General workflow for HPLC-UV analysis of Quizalofop-ethyl with an internal standard.
Signaling Pathways and Logical Relationships
The primary application of this compound is as an internal standard in analytical workflows. The logical relationship for its use in quantification is based on the principle of isotope dilution mass spectrometry.
Caption: Logical diagram illustrating the principle of isotope dilution for quantification.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Quizalofop-ethyl in various samples. The protocols provided herein offer a starting point for method development and can be adapted to specific laboratory instrumentation and sample matrices. The use of this compound as an internal standard in conjunction with LC-MS/MS analysis is highly recommended for achieving the lowest detection limits and the highest degree of accuracy in residue analysis.
References
Application Note: Analysis of Quizalofop-ethyl-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Quizalofop-ethyl-d3, a deuterated internal standard for the herbicide Quizalofop-ethyl, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes the predicted mass spectrometry fragmentation pathway, characteristic ion transitions, and a comprehensive experimental workflow for accurate quantification in various matrices.
Introduction
Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Regulatory monitoring and environmental fate studies require sensitive and specific analytical methods for its detection. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response. This document outlines the expected fragmentation behavior of this compound and provides a robust analytical protocol.
Predicted Mass Spectrometry Fragmentation of this compound
The chemical formula for Quizalofop-ethyl is C₁₉H₁₇ClN₂O₄, with a molecular weight of approximately 372.8 g/mol .[3][4] In positive ion electrospray ionization (ESI+), it readily forms a protonated molecule [M+H]⁺ at m/z 373.1. The deuterated analog, this compound, is expected to have a molecular weight of approximately 375.8 g/mol , resulting in a [M+H]⁺ ion at m/z 376.1.
Collision-induced dissociation (CID) of the [M+H]⁺ ion of Quizalofop-ethyl primarily results in the cleavage of the ester group. The most abundant product ion is observed at m/z 299.1, corresponding to the loss of the ethyl propionate moiety. Another significant fragment is observed at m/z 345.1, resulting from the loss of ethylene (C₂H₄) from the ethyl ester.
For this compound, assuming the deuterium labels are on the ethyl group, the fragmentation pattern is predicted to shift accordingly. The precursor ion will be at m/z 376.1. The major product ion, resulting from the loss of the deuterated ethyl propionate group, is expected to remain at m/z 299.1. The fragment resulting from the loss of deuterated ethylene (C₂D₂H₂) would be expected at m/z 345.1.
Fragmentation Pathway Diagram
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the key mass transitions for the analysis of Quizalofop-ethyl and its deuterated internal standard, this compound. These transitions are suitable for developing a multiple reaction monitoring (MRM) method.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantitative) | Product Ion 2 (m/z) (Qualitative) |
| Quizalofop-ethyl | 373.1 | 299.1 | 345.1 |
| This compound | 376.1 | 299.1 | 345.1 |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices.
Materials and Reagents
-
Quizalofop-ethyl analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
QuEChERS extraction salts (e.g., EN 15662)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Quizalofop-ethyl and this compound in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Quizalofop-ethyl stock solution in a suitable solvent (e.g., acetonitrile/water) to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to an appropriate concentration for spiking into samples and calibration standards.
Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard spiking solution.
-
Add QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Clean-up (d-SPE):
-
Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transitions listed in the quantitative data summary table.
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The methodology presented provides a reliable framework for the quantitative analysis of this compound. The predicted fragmentation pattern and MRM transitions serve as a strong starting point for method development. The use of a deuterated internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy, making it suitable for a wide range of research and monitoring applications.
References
Application Notes and Protocols for Plant Metabolism Studies Using Quizalofop-ethyl-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Quizalofop-ethyl-d3 in plant metabolism studies. The inclusion of a deuterated internal standard is critical for accurate quantification of Quizalofop-ethyl and its metabolites in complex plant matrices.
Introduction
Quizalofop-ethyl is a selective post-emergence herbicide used to control grass weeds in various broadleaf crops. Understanding its metabolic fate in plants is crucial for assessing its efficacy, persistence, and potential environmental impact. Plant metabolism studies are essential to identify and quantify the parent compound and its metabolites, providing valuable data for regulatory submissions and risk assessment.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis in complex biological matrices. It compensates for matrix effects and variations in extraction efficiency and instrument response, leading to highly accurate and precise results. This document outlines the methodologies for conducting such studies, from sample preparation to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Quizalofop-ethyl in Plants
In plants, Quizalofop-ethyl is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of the ethyl ester to its corresponding active acid form, Quizalofop acid. This acid metabolite can then undergo further transformation, including hydroxylation and conjugation with endogenous molecules like glucose.
Caption: Metabolic pathway of Quizalofop-ethyl in plants.
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[1][2]
Materials:
-
Homogenized plant sample (e.g., leaves, stems, roots)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Centrifuge tubes (50 mL)
-
Centrifuge
Protocol:
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN and the appropriate amount of this compound internal standard solution.
-
Shake vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ACN layer (supernatant) to a clean tube containing 150 mg of PSA and, if necessary, 25 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (suggested starting point):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions (suggested transitions):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Quizalofop-ethyl | 373.1 | 299.1 |
| Quizalofop acid | 345.1 | 299.1 |
| This compound | 376.1 | 302.1 |
Note: The specific transitions and collision energies should be optimized for the instrument in use.
Experimental Workflow
The overall workflow for a plant metabolism study of Quizalofop-ethyl using a deuterated internal standard is depicted below.
Caption: Workflow for Quizalofop-ethyl metabolism study.
Data Presentation
The following tables summarize typical quantitative data obtained from validation studies for the analysis of Quizalofop-ethyl and its metabolites in plant matrices.
Table 1: Method Performance for Quizalofop-ethyl and Quizalofop Acid in Adzuki Bean[1]
| Analyte | Spiked Level (mg/kg) | Recovery (%) | RSD (%) |
| Quizalofop-p-ethyl | 0.02 | 95.3 | 2.35 |
| 0.2 | 98.7 | 1.89 | |
| 2 | 101.2 | 1.54 | |
| Quizalofop-p-acid | 0.03 | 92.4 | 3.12 |
| 0.3 | 96.8 | 2.56 | |
| 3 | 99.5 | 2.01 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)[1][3]
| Compound | Matrix | LOD (mg/kg) | LOQ (mg/kg) |
| Quizalofop-p-ethyl | Adzuki Bean Plant | 0.005 | 0.015 |
| Quizalofop-p-acid | Adzuki Bean Plant | 0.008 | 0.02 |
| Quizalofop-ethyl | Various Agricultural Products | 0.0075 | 0.01 |
Table 3: Dissipation and Half-life of Quizalofop-ethyl in Various Plants
| Plant | Application Rate (g a.i./ha) | Half-life (days) | Reference |
| Onion | 50 | 0.85 | [3] |
| Adzuki Bean | Not specified | 3.4 - 6.7 | [2] |
| Sunflower | Not specified | Not specified, detectable for 18 days | [4] |
Conclusion
The protocols and data presented in these application notes provide a robust framework for conducting plant metabolism studies of Quizalofop-ethyl. The use of this compound as an internal standard, coupled with the QuEChERS extraction method and LC-MS/MS analysis, ensures high-quality, reliable data. This information is invaluable for researchers, scientists, and drug development professionals involved in the evaluation and registration of this herbicide. Adherence to these methodologies will facilitate accurate assessment of the metabolic fate of Quizalofop-ethyl in various plant species.
References
Application Notes & Protocols for Tracing Herbicide Uptake in Crops Using Quizalofop-ethyl-d3
Introduction
Quizalofop-ethyl is a selective, post-emergence herbicide widely used for the control of grassy weeds in broadleaf crops such as soybeans, cotton, rapeseed, and sugar beets.[1][2][3][4] Its efficacy relies on its ability to be absorbed by the foliage and translocated throughout the plant.[1][5] Understanding the dynamics of this uptake, translocation, and metabolism is crucial for optimizing herbicide application, ensuring crop safety, and assessing environmental fate.
The use of stable isotope-labeled compounds, such as Quizalofop-ethyl-d3, provides a powerful tool for these investigations. This compound is chemically and biologically identical to its non-labeled counterpart, but its increased mass allows it to be distinguished and quantified with high precision using mass spectrometry (MS). This enables researchers to trace the exact path and fate of the herbicide within the plant, differentiating it from any potential background contamination.
These application notes provide a comprehensive overview and detailed protocols for using this compound in herbicide uptake studies, intended for researchers in agronomy, plant science, and environmental chemistry.
Mechanism of Action
Quizalofop-ethyl belongs to the aryloxyphenoxypropionate ("fop") class of herbicides.[1] After application, it is absorbed by the leaves and rapidly hydrolyzed within the plant to its biologically active form, quizalofop acid.[6] This active metabolite is then translocated systemically to the growing points of the plant, specifically the meristematic tissues.[5][6]
The primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[2] By blocking this enzyme, Quizalofop-ethyl halts the production of fatty acids, leading to a breakdown of cell membrane integrity and cessation of growth, ultimately resulting in the death of susceptible grass species.[1][5] Broadleaf crops are naturally tolerant because their version of the ACCase enzyme is not sensitive to this class of herbicides.[2][6]
Caption: Mechanism of Action of Quizalofop-ethyl in susceptible grass species.
Experimental Protocols
Experimental Design and Herbicide Application
This protocol outlines a typical time-course experiment to quantify the uptake and translocation of this compound in a model crop system.
Objective: To determine the concentration of this compound and its primary metabolite, Quizalofop-acid-d3, in various plant tissues over time.
Materials:
-
This compound standard
-
Target crop seedlings (e.g., soybean) grown in controlled conditions
-
Formulation blanks (without active ingredient)
-
Adjuvant (if required by formulation)
-
Micropipettes and precision sprayer
-
Deionized water
Procedure:
-
Plant Growth: Cultivate soybean plants in pots under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16h photoperiod) until they reach the V3-V4 growth stage.
-
Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Dilute the stock solution with deionized water and adjuvant to achieve the desired application concentration (e.g., equivalent to a field rate of 50 g/ha).
-
Application: Treat the plants uniformly using a calibrated laboratory track sprayer to simulate field application. Leave a subset of plants untreated to serve as a control group.
-
Time Points: Collect plant tissue samples at predetermined time points after application (e.g., 0, 2, 6, 24, 48, 96, and 168 hours).
-
Sample Collection: At each time point, harvest at least three replicate plants. Carefully separate the plants into different tissues: treated leaves, new growth (apical meristems), stems, and roots.[7]
-
Sample Handling: Gently wash the roots with deionized water to remove soil. Brush any dirt from other tissues.[7] Record the fresh weight of each tissue type, then immediately freeze the samples in liquid nitrogen and store at -80°C to prevent degradation.[8]
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from plant matrices.[9]
Materials:
-
Frozen plant tissue samples
-
Homogenizer (e.g., knife mill) or mortar and pestle[10]
-
Acetonitrile (ACN)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) - for samples with high pigment content
-
Centrifuge and 50 mL/15 mL centrifuge tubes
-
Vortex mixer
Procedure:
-
Homogenization: Freeze-dry the plant samples and grind them into a fine, homogenous powder. Alternatively, homogenize 2-5 g of the frozen tissue using a cryogenic grinder.[10]
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add internal standard (if a different labeled compound is used for quality control).
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt clumps.
-
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes. The top layer is the acetonitrile extract containing the herbicide.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg of MgSO₄ and 300 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract: Transfer the cleaned supernatant into a clean vial. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.
Analytical Protocol: LC-MS/MS Detection
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites.[9][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject 5-10 µL of the final extract onto a C18 reverse-phase column.
-
Use a gradient elution program with mobile phases consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ESI mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and Quizalofop-acid-d3 in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of a certified this compound standard in the mobile phase.
-
Calculate the concentration in the samples by comparing the peak areas to the calibration curve.
-
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. How Quizalofop-P-ethyl Targets Grassy Weeds with Precision in Crop Fields [jindunchemical.com]
- 3. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]
- 4. Quizalofop Herbicide Effective Weed Control for Crops & Lawns [cnagrochem.com]
- 5. pomais.com [pomais.com]
- 6. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]
- 7. foragelab.com [foragelab.com]
- 8. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 9. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 10. food-safety.com [food-safety.com]
- 11. CN106645493A - Method for detecting quizalofop-p-ethyl and metabolite residues of quizalofop-p-ethyl in complex matrix - Google Patents [patents.google.com]
Application Note: Synthesis and Use of Quizalofop-ethyl-d3 as an Internal Standard for Herbicide Residue Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in susceptible grass species.[1][2] Due to its widespread use, regulatory bodies and research institutions require sensitive and accurate analytical methods for monitoring its residues in environmental and agricultural samples. The use of stable isotope-labeled internal standards, such as Quizalofop-ethyl-d3, is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations during sample preparation and analysis.[3][4][5] This document provides a detailed protocol for the synthesis of this compound and its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods.
Applications
This compound is intended for use as an internal standard in analytical methodologies, primarily with LC-MS or LC-MS/MS, for the quantitative determination of Quizalofop-ethyl residues in various matrices, including but not limited to:
-
Soil and water samples
-
Plant tissues (e.g., crops, fruits, vegetables)
-
Food products
The use of a deuterated internal standard is the preferred method for robust and reliable bioanalysis as it co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for potential matrix-induced signal suppression or enhancement.[5][6]
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process, beginning with the synthesis of the key intermediate, 2-(4-hydroxyphenoxy)-6-chloroquinoxaline, followed by its etherification with a deuterated ethyl 2-bromopropionate derivative.
Step 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline
This intermediate is synthesized by the reaction of 2,6-dichloroquinoxaline with hydroquinone in the presence of a base.
Step 2: Synthesis of (±)-Quizalofop-ethyl-d3
The final deuterated product is synthesized by the reaction of the intermediate from Step 1 with commercially available ethyl 2-bromopropionate-d3. The deuterium labeling is on the terminal methyl group of the ethyl ester.
Experimental Protocols
Materials and Reagents
-
2,6-dichloroquinoxaline
-
Hydroquinone
-
Potassium carbonate (K₂CO₃)
-
Ethyl 2-bromopropionate-d3 (propionate-3,3,3-d3)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline (Intermediate)
-
In a round-bottom flask, dissolve 2,6-dichloroquinoxaline (1 equivalent) and hydroquinone (1.1 equivalents) in anhydrous acetonitrile.
-
Add potassium carbonate (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.
Synthesis of (±)-Quizalofop-ethyl-d3
-
To a solution of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add ethyl 2-bromopropionate-d3 (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and filter off the salts.
-
Remove the solvent in vacuo.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain (±)-Quizalofop-ethyl-d3 as a white to off-white solid.
Characterization Data
The synthesized this compound should be characterized by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and isotopic enrichment.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Chemical Purity | ≥98% (by HPLC) |
| Isotopic Purity | ≥98 atom % D |
| Molecular Formula | C₁₉H₁₄D₃ClN₂O₄ |
| Molecular Weight | 375.82 g/mol |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 376.1 |
| NMR Spectroscopy | Consistent with the deuterated structure |
Application Protocol: Use as an Internal Standard
This protocol outlines the general steps for using this compound as an internal standard for the quantification of Quizalofop-ethyl in a sample matrix by LC-MS/MS.
-
Sample Preparation: Extract the sample using an appropriate method (e.g., QuEChERS, solid-phase extraction) for the matrix being analyzed.
-
Internal Standard Spiking: Spike a known amount of this compound solution into the sample extract just before the final volume adjustment.
-
LC-MS/MS Analysis: Analyze the spiked extract by a validated LC-MS/MS method.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the Quizalofop-ethyl standard to the peak area of the this compound internal standard against the concentration of the Quizalofop-ethyl standard. Determine the concentration of Quizalofop-ethyl in the sample by using the peak area ratio of the analyte to the internal standard and the calibration curve.
Recommended LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Quizalofop-ethyl from matrix components |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Quizalofop-ethyl: e.g., m/z 373.1 → [daughter ion] |
| This compound: e.g., m/z 376.1 → [corresponding daughter ion] |
Note: Specific MRM transitions should be optimized in the user's laboratory.
Signaling Pathways and Workflows
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Quizalofop-ethyl-d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Quizalofop-ethyl-d3 in mass spectrometry experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to poor signal intensity of this compound.
Issue 1: Low or No Signal Intensity for this compound
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings: Ensure the instrument is set to monitor the correct mass-to-charge ratio (m/z) for this compound. The deuterated form will have a higher mass than the non-deuterated Quizalofop-ethyl.
-
Inefficient Ionization: The choice of ionization source and its settings are critical. For Quizalofop-ethyl, positive mode electrospray ionization (ESI) is commonly used.[1][2]
-
Suboptimal Source Parameters: Optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
Contamination of the Ion Source: Contamination can suppress the signal.[3] Regularly clean the ion source components as per the manufacturer's recommendations.
Issue 2: Inconsistent or Unstable Signal Intensity
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[4][5][6] To mitigate this, improve sample cleanup, dilute the sample, or use matrix-matched calibrants.[7][8]
-
Mobile Phase Incompatibility: Ensure the mobile phase composition is optimal for both chromatographic separation and ESI efficiency. The use of additives like formic acid can improve ionization.[2]
-
LC System Instability: Fluctuations in pump pressure or inconsistent mobile phase composition can lead to a fluctuating signal. Ensure the LC system is properly maintained and equilibrated.
Issue 3: Poor Peak Shape and Low Signal-to-Noise Ratio
Possible Causes and Solutions:
-
Chromatographic Issues: Poor peak shape can be due to column degradation, improper mobile phase composition, or sample overload.
-
High Background Noise: Contamination in the mobile phase, sample, or LC-MS system can lead to high background noise.[3] Use high-purity solvents and reagents.
-
Suboptimal Fragmentation: In MS/MS experiments, ensure the collision energy is optimized for the specific fragmentation of this compound to produce a strong and stable product ion signal.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Quizalofop-ethyl and its deuterated form in positive ESI mode?
A1: For Quizalofop-ethyl, the protonated molecule [M+H]+ is observed at an m/z of approximately 373.1. A common fragmentation pathway involves the loss of the ethyl propionate group, resulting in a product ion around m/z 299.0.[1][9][10][11] For this compound, the precursor ion would be expected at m/z 376.1. The primary product ion would likely also show a 3-dalton shift if the deuterium atoms are on the ethyl group, or remain at m/z 299.0 if they are on the quinoxaline ring.
Q2: How can I minimize matrix effects when analyzing this compound in complex samples?
A2: To minimize matrix effects, you can employ several strategies:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. The QuEChERS method has also been shown to be effective.[7]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.
Q3: What are the recommended LC conditions for the analysis of Quizalofop-ethyl?
A3: A common approach is reversed-phase chromatography using a C18 column.[2][9] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to aid in protonation, is typically used.[2]
Q4: Can I use the same MS/MS transition for this compound as for the non-deuterated form?
A4: While the fragmentation pattern is often similar for deuterated standards, it is crucial to optimize the collision energy specifically for this compound. The precursor ion will be different (M+3), and the most abundant product ion might also be shifted depending on the location of the deuterium labels. It is recommended to perform an infusion experiment to determine the optimal precursor and product ions and collision energy for this compound.
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for Quizalofop-ethyl
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [1][2] |
| Precursor Ion (m/z) | 373.1 | [1][10] |
| Product Ion (m/z) | 299.0 | [1][10][11] |
| Confirmatory Ion (m/z) | 300.9 (from 375.0 precursor) | [1] |
Table 2: Typical LC Parameters
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | [2][9] |
| Mobile Phase A | Water with 0.1% Formic Acid | [2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [2] |
| Flow Rate | 0.2 - 1.0 mL/min | [2][12] |
| Column Temperature | 40 °C | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Agricultural Products
This protocol is adapted from a method for the simultaneous determination of several herbicides in agricultural products.[7]
-
Homogenization: Homogenize 10 g of the sample (e.g., brown rice, soybean).
-
Extraction:
-
Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Spike with the this compound internal standard.
-
Add QuEChERS EN salts.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the supernatant.
-
Add it to a microcentrifuge tube containing a suitable sorbent (e.g., Z-SEP).[7]
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 12000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. lcms.cz [lcms.cz]
- 3. zefsci.com [zefsci.com]
- 4. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Quizalofop-ethyl Analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding matrix effects in the analysis of Quizalofop-ethyl and its deuterated internal standard, Quizalofop-ethyl-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Quizalofop-ethyl analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This phenomenon can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification in LC-MS/MS analysis.[1] In the analysis of Quizalofop-ethyl from complex samples like agricultural products, soil, or biological fluids, matrix components such as lipids, pigments, and sugars can interfere with the ionization process, compromising the accuracy, reproducibility, and sensitivity of the method.[2][3]
Q2: How can I determine if my Quizalofop-ethyl analysis is affected by matrix effects?
A2: The presence of matrix effects can be evaluated by comparing the response of an analyte in a pure solvent standard to its response in a sample extract where the matrix is present (post-extraction spike).[1] A significant difference in signal intensity indicates the presence of matrix effects. For example, a study on various herbicides found that Quizalofop-ethyl showed significant signal enhancement in cucumber and squash summer matrices.[4] Another study showed matrix effects for Quizalofop-ethyl ranging from -33% (suppression) to +42% (enhancement) in various agricultural products like brown rice and soybeans.[5]
Q3: What is the role of this compound in this analysis?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL internal standards are considered the best way to compensate for matrix effects.[2] Because this compound is chemically almost identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By measuring the ratio of the analyte signal to the SIL-IS signal, variations caused by matrix effects, sample preparation losses, and injection volume inconsistencies can be effectively normalized, leading to more accurate and precise quantification.[6][7][8]
Q4: What are the primary strategies to overcome matrix effects?
A4: There are three main approaches to mitigate matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis. Techniques like Solid-Phase Extraction (SPE) or the widely used QuEChERS method are effective.[9][10]
-
Improve Chromatographic Separation: Modifying LC parameters (e.g., column chemistry, mobile phase gradients) can help separate the analyte of interest from co-eluting matrix components.[2]
-
Use a Compensation Strategy: This involves using calibration techniques to correct for the matrix effect. The most effective methods are the use of a stable isotope-labeled internal standard like this compound and the use of matrix-matched calibration curves.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Recovery of Quizalofop-ethyl | Inefficient extraction from the sample matrix. | Optimize the sample preparation method. The QuEChERS method is a robust starting point for many agricultural and food matrices.[13] Ensure the chosen solvent is appropriate for Quizalofop-ethyl. |
| Degradation of the analyte during sample processing. | For pH-sensitive pesticides, using a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) can prevent degradation.[14] | |
| High Variability in Results (Poor RSD) | Inconsistent matrix effects between samples. | This is a classic sign of uncompensated matrix effects. The most reliable solution is to use a stable isotope-labeled internal standard, this compound.[6][8] If a SIL-IS is not available, meticulous use of matrix-matched calibration is necessary.[12] |
| Inhomogeneous sample. | Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.[15] For some samples, cryogenic milling with dry ice can improve homogeneity.[16] | |
| Signal Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | Implement a more rigorous cleanup step. The dispersive SPE (dSPE) stage of the QuEChERS protocol is designed for this and can be customized with different sorbents (e.g., PSA, C18, GCB) to target specific interferences.[14] |
| Sub-optimal chromatographic conditions. | Adjust the HPLC/UPLC gradient to better resolve Quizalofop-ethyl from the matrix interferences.[2] | |
| Inaccurate Quantification | Inappropriate calibration method. | Solvent-based calibration curves are often inaccurate for complex matrices. Switch to a matrix-matched calibration curve or, preferably, use this compound as an internal standard.[12] The standard addition method is also effective but more time-consuming.[11] |
Quantitative Data Summary
The following table summarizes matrix effect (ME) data for Quizalofop-ethyl in various agricultural products, demonstrating the variability of the effect across different matrices. A positive ME value indicates signal enhancement, while a negative value indicates signal suppression.
| Matrix | Matrix Effect (%) | Reference |
| Brown Rice | -33 to +21 | [5] |
| Soybean | +17 to +40 | [5] |
| Mandarin | +10 to +44 | [5] |
| Green Pepper | +7 to +41 | [5] |
| Potato | +7 to +43 | [5] |
| Cucumber | +159 | [4] |
| Squash Summer | +143 | [4] |
Experimental Protocols
Key Experiment: QuEChERS Sample Preparation (AOAC 2007.01 Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure widely used for pesticide residue analysis in food and agricultural products.[13][17]
1. Sample Extraction:
-
Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.[14]
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the appropriate amount of internal standard solution (e.g., this compound).
-
Shake vigorously for 1 minute.
-
Add the contents of an AOAC extraction salt packet (6 g anhydrous MgSO₄, 1.5 g sodium acetate).[14]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes. The resulting upper layer is the sample extract.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the supernatant from the extraction step into a 15 mL dSPE centrifuge tube.
-
The dSPE tube should contain the appropriate sorbents for the matrix type. A common combination for many vegetables is 900 mg anhydrous MgSO₄ and 150 mg primary secondary amine (PSA).[14] For matrices with pigments or lipids, graphitized carbon black (GCB) or C18 sorbent may be added.
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is the final, cleaned-up extract. Take an aliquot of this extract, filter if necessary, and inject it into the LC-MS/MS system for analysis.
Visual Workflow
The following diagram illustrates a logical workflow for identifying and troubleshooting matrix effects in your analysis.
Caption: Troubleshooting workflow for matrix effect analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants [agris.fao.org]
- 13. QuEChERS: Home [quechers.eu]
- 14. nucleus.iaea.org [nucleus.iaea.org]
- 15. lcms.cz [lcms.cz]
- 16. gcms.cz [gcms.cz]
- 17. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quizalofop-ethyl-d3 Stability in Analytical Solutions
This technical support center provides guidance on the stability of Quizalofop-ethyl-d3 in analytical solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored in a refrigerator at approximately 4°C.[1][2] Based on stability studies of the non-deuterated analogue, Quizalofop-p-ethyl, stock solutions prepared in acetonitrile have been shown to be stable for at least 95 days under these conditions.[1] It is also advisable to store solutions in amber vials to protect them from light, as Quizalofop-ethyl is known to be unstable to light.[3][4]
Q2: What is the recommended solvent for preparing this compound stock and working solutions?
A2: Acetonitrile is a commonly used and recommended solvent for preparing stock solutions of this compound.[5] For working and calibration solutions, mixtures of acetonitrile and water are often used, for example, in ratios of 90:10 (v/v) or 55:45 (v/v).[1][2]
Q3: How stable is this compound in different pH conditions?
A3: Quizalofop-ethyl is stable in neutral and acidic media but is unstable in alkaline conditions.[3][6] Hydrolysis to its main degradation product, quizalofop acid, increases with higher pH.[6] Therefore, it is recommended to maintain the pH of analytical solutions at 7 or below. For deuterated compounds in general, storage in acidic or basic solutions should be avoided to prevent the risk of hydrogen-deuterium exchange.[7][8]
Q4: Is this compound sensitive to light?
A4: Yes, Quizalofop-ethyl is unstable to light, with a reported photolysis half-life (DT50) of 10-30 days.[3] Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or by working under yellow light.[4]
Q5: What are the main degradation products of this compound that I should be aware of?
A5: The primary degradation pathway for Quizalofop-ethyl is hydrolysis of the ethyl ester to form quizalofop acid.[1] Therefore, you may observe the corresponding deuterated quizalofop acid-d3 as a degradation product in your analytical solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results or loss of signal over time. | Degradation of this compound in the analytical solution. | - Check Solution pH: Ensure the pH of your solution is neutral or acidic (pH ≤ 7). Avoid alkaline conditions. - Protect from Light: Store and handle solutions in amber vials to prevent photodegradation. - Verify Storage Temperature: Confirm that stock and working solutions are stored at the recommended refrigerated temperature (around 4°C). - Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a stock solution that has been stored correctly. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | - The most likely degradation product is the deuterated quizalofop acid. Confirm the identity of the peak by comparing its retention time and mass spectrum with a known standard of quizalofop acid if available. |
| Poor peak shape or shifting retention times. | Issues with the analytical method or instrument. | - Column Equilibration: Ensure the LC column is properly equilibrated with the mobile phase. - Mobile Phase Contamination: Prepare fresh mobile phase to rule out contamination. - Sample Matrix Effects: If analyzing complex matrices, consider matrix-matched calibration standards to compensate for any suppression or enhancement of the signal. |
| Discrepancies between results obtained with deuterated and non-deuterated standards. | Isotopic effects or deuterium exchange. | - Check for H/D Exchange: While less common for deuterium on aromatic rings, exposure to strong acids or bases can potentially lead to hydrogen-deuterium exchange. Ensure solutions are maintained at a neutral or mildly acidic pH.[7][8] - Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. Ensure your chromatography method can adequately resolve the analyte and the internal standard if they are not intended to co-elute perfectly. |
Quantitative Data on Stability
The following tables summarize the stability data for Quizalofop-p-ethyl, the non-deuterated analogue of this compound. This data can be used as a reliable indicator for the stability of the deuterated standard under similar conditions.
Table 1: Stability of Quizalofop-p-ethyl Stock and Calibration Solutions
| Solution Type | Solvent | Storage Condition | Demonstrated Stability |
| Stock Solution | Acetonitrile | Refrigerated (~4°C) | At least 95 days[1] |
| Calibration Solution | Water:Acetonitrile (10:90 v/v) | Refrigerated (~4°C) | Up to 29 days[2] |
| Calibration Solution | Water:Acetonitrile (45:55 v/v) | Refrigerated (~4°C) | Up to 29 days[2] |
| Final Sample Extracts | Acetonitrile/Water | Refrigerated (4°C) | At least 7 days[1][2] |
Table 2: Environmental Stability of Quizalofop-ethyl
| Condition | pH | Half-life (DT50) |
| Hydrolysis | 3-7 | Stable[3] |
| Photolysis (Light Exposure) | Not specified | 10-30 days[3] |
| Thermal Stability | Not specified | Stable at 50°C for 90 days[3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions of this compound
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh the required amount of this compound neat material.
-
Dissolve the material in a known volume of HPLC-grade acetonitrile in a volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at 4°C.
-
-
Working/Calibration Solutions:
-
Perform serial dilutions of the stock solution with the appropriate solvent mixture (e.g., acetonitrile:water) to achieve the desired concentrations for your calibration curve.
-
Store the working solutions in amber glass vials at 4°C. It is recommended to prepare fresh working solutions monthly.[1]
-
Protocol 2: General Stability Assessment of this compound in an Analytical Solution
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration.
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Storage: Store aliquots of the solution under the desired test conditions (e.g., different temperatures, light exposures, pH values).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, 30 days), retrieve an aliquot and analyze it using the same analytical method.
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Data Evaluation: Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Primary degradation pathway of this compound.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Handling Your Analytical Reference Standards [restek.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. زیست فناوری - صفحه یافت نشد [biot.modares.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quantification of Quizalofop-ethyl-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Quizalofop-ethyl and its deuterated internal standard, Quizalofop-ethyl-d3.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow.
Question: Why am I observing poor signal or high variability in my this compound internal standard response?
Answer: High variability or poor signal from your deuterated internal standard can stem from several factors. A primary cause can be differential matrix effects , where co-eluting matrix components suppress or enhance the ionization of the internal standard to a different extent than the native analyte. This is particularly problematic in complex matrices.[1]
Another potential issue is the isotopic purity of the this compound standard. If the standard contains a significant percentage of the unlabeled analyte, it can lead to inaccurate quantification.[1] Additionally, in-source fragmentation or instability of the deuterated standard under certain LC-MS/MS conditions can lead to a diminished signal.
Finally, ensure proper storage and handling of the standard solution, as degradation can lead to a weaker signal over time. Stock solutions of Quizalofop-p-ethyl have been shown to be stable for 95 days when refrigerated.[2]
Question: My calibration curve is non-linear, especially at higher concentrations. What could be the cause?
Answer: Non-linearity in your calibration curve, particularly at the upper end, can be a result of isotopic crosstalk . This occurs when the natural isotope abundance of the unlabeled Quizalofop-ethyl contributes to the signal of the this compound, especially when the analyte concentration is significantly higher than the internal standard concentration.
Another possibility is detector saturation . At high concentrations, the mass spectrometer detector may become saturated, leading to a non-linear response. Diluting the samples and adjusting the calibration range can help mitigate this.
Question: I am seeing a slight chromatographic shift between Quizalofop-ethyl and this compound. Is this normal and how do I address it?
Answer: A small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon referred to as the "deuterium isotope effect." This can occur due to the slightly different physicochemical properties of the deuterated molecule. While often minimal, this shift can become problematic if it leads to differential matrix effects, where the analyte and internal standard elute in regions with varying degrees of ion suppression or enhancement.
To address this, ensure that the chromatographic peak shapes are symmetrical and that the integration windows for both the analyte and the internal standard are set appropriately to capture the entire peak. If significant differential matrix effects are suspected, further optimization of the chromatographic method to achieve co-elution or the use of matrix-matched calibrants is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the most common interference in Quizalofop-ethyl quantification?
A1: The most frequently encountered interference is the matrix effect , which can either suppress or enhance the analyte signal, leading to inaccurate quantification.[3][4] The composition of the sample matrix can significantly affect the ionization efficiency of the analyte and its internal standard.[3]
Q2: How can I mitigate matrix effects?
A2: The most effective way to compensate for matrix effects is by using matrix-matched calibration curves .[4] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. Other strategies include sample dilution and optimizing the sample clean-up procedure to remove interfering co-extractives. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective sample preparation technique.[4]
Q3: What are the expected mass transitions for Quizalofop-ethyl in LC-MS/MS analysis?
A3: For Quizalofop-p-ethyl, the primary quantification transition is typically m/z 373.1 → 299.0, with a confirmation transition of m/z 375.0 → 300.9.[3][5][6]
Q4: What are the typical recovery rates for Quizalofop-ethyl using the QuEChERS method?
A4: Studies have shown that the QuEChERS method can provide good recoveries for Quizalofop-ethyl. For example, in adzuki beans and soil, recoveries have been reported to be in the range of 88.7% to 116.2%.[4] In another study involving various agricultural products, average recoveries were within the acceptable range of 70-120%.[7]
Quantitative Data Summary
The following table summarizes the observed matrix effects for Quizalofop-ethyl in different sample matrices. A Matrix Effect (ME) > 100% indicates signal enhancement, while ME < 100% indicates signal suppression.
| Matrix | Matrix Effect (ME %) | Type of Effect |
| Cucumber | 159% | Enhancement |
| Squash | 143% | Enhancement |
| Soil (Silty Clay Loam) | Not Significant (0-14%) | Minimal Effect |
Experimental Protocols
Detailed Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis
This protocol is a representative method for the extraction and analysis of Quizalofop-ethyl in agricultural products.[7]
1. Sample Homogenization:
-
Homogenize a representative portion of the sample (e.g., 10 g for produce, 5 g for cereals).[7]
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile (for cereals, pre-wet with 5 mL of water for 30 minutes before adding 10 mL of acetonitrile).[7]
-
Add the this compound internal standard solution.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[7]
-
Shake manually for 1 minute and then centrifuge.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing appropriate sorbents (e.g., Z-SEP has been shown to be effective for Quizalofop-ethyl).[7]
-
Vortex for 30 seconds and then centrifuge.
4. Sample Analysis by LC-MS/MS:
-
Take an aliquot of the cleaned-up extract for LC-MS/MS analysis.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.0 mm I.D. x 150 mm, 5 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A suitable gradient to separate Quizalofop-ethyl from matrix interferences.
-
Flow Rate: 0.2 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Visualizations
References
- 1. (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) [lgcstandards.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. epa.gov [epa.gov]
- 7. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Optimizing LC Gradient for Quizalofop-ethyl-d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Quizalofop-ethyl and its deuterated internal standard, Quizalofop-ethyl-d3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it challenging to separate Quizalofop-ethyl and this compound?
Separating Quizalofop-ethyl from its deuterated analog, this compound, is challenging due to their nearly identical chemical structures and physicochemical properties. The only difference is the presence of three deuterium atoms in the ethyl group of the d3 isotopologue. In reversed-phase liquid chromatography, deuterated compounds typically exhibit slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts. This results in the deuterated compound eluting slightly earlier, but the difference in retention time is often minimal, requiring a highly optimized LC method to achieve baseline separation.
Q2: My chromatogram shows co-eluting or poorly resolved peaks for Quizalofop-ethyl and this compound. What is the first step to improve the separation?
Poor resolution between these two compounds is a common issue. The initial and most effective step is to adjust the gradient profile to be shallower around the elution time of the analytes. This "stretches out" the separation window for the compounds of interest, providing more time for them to resolve. A good starting point is to identify the organic solvent percentage at which the peaks elute and then create a much slower, linear gradient segment around that point.
Q3: I've tried a shallower gradient, but the resolution is still not optimal. What other parameters can I adjust?
If a shallower gradient is insufficient, consider the following adjustments, making one change at a time to systematically evaluate its effect:
-
Mobile Phase Composition: While acetonitrile is a common organic modifier, switching to methanol can alter the selectivity of the separation. Methanol is a more viscous and polar solvent, which can change the interaction kinetics with the stationary phase and potentially improve resolution.
-
Column Temperature: Increasing the column temperature can improve peak shape and efficiency by reducing mobile phase viscosity and increasing mass transfer rates. However, in some cases, a lower temperature can enhance resolution by increasing retention and maximizing the subtle interaction differences between the two molecules. Experiment with temperatures in the range of 25-40°C.
-
Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution. However, this will also increase the total run time.
-
Column Chemistry: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity based on pi-pi interactions.
Q4: Can I use an isocratic method for this separation?
While an isocratic method might seem simpler, it is generally not recommended for separating Quizalofop-ethyl and its d3 analog. The subtle differences in their retention require the fine control over the mobile phase strength that a gradient elution provides. An isocratic method is unlikely to provide the necessary resolution to separate these closely eluting compounds effectively.
Q5: What are the typical starting conditions for developing a method for this separation?
A good starting point for method development would be a standard reversed-phase setup. The table below outlines a generic starting method that can be optimized.
| Parameter | Recommended Starting Condition |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Initial Gradient | See Table 2 |
Experimental Protocols
Protocol 1: Initial Scouting Gradient
This protocol is designed to determine the approximate retention time and elution conditions of Quizalofop-ethyl and this compound.
-
Prepare Mobile Phases:
-
Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
-
Prepare a Standard Solution: Prepare a mixed standard solution containing both Quizalofop-ethyl and this compound at a concentration of 1 µg/mL in acetonitrile.
-
Set up the LC System: Use the parameters outlined in the "Typical Starting Conditions" table.
-
Run the Scouting Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 10 |
| 15.0 | 10 |
-
Analyze the Results: Identify the retention time and the percentage of Mobile Phase B at which the analytes elute. This will be the target for optimization in the next protocol.
Protocol 2: Gradient Optimization for Improved Resolution
Based on the results from the scouting gradient, this protocol details the steps to "stretch out" the gradient and improve separation.
-
Determine the Optimization Window: From the scouting run, note the percentage of Mobile Phase B at which the analytes started to elute. For this example, let's assume the peaks eluted at approximately 60% B.
-
Design the Optimized Gradient: Create a new gradient with a much shallower slope around the elution point.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 3.0 | 55 |
| 8.0 | 65 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 10 |
| 15.0 | 10 |
-
Run the Optimized Method: Inject the mixed standard solution using the new gradient.
-
Evaluate the Resolution: Calculate the resolution between the two peaks. If baseline separation (Resolution > 1.5) is not achieved, consider further modifications as described in the troubleshooting section.
Data Presentation
Table 1: Physicochemical Properties of Quizalofop-ethyl
| Property | Value |
| Molecular Formula | C₁₉H₁₇ClN₂O₄ |
| Molecular Weight | 372.8 g/mol [1] |
| logP | 4.28[2][3] |
| Water Solubility | 0.4 mg/L at 20°C[1] |
| Solubility in Organic Solvents | Soluble in hexane; very soluble in acetone, ethanol, and xylene.[1] |
Table 2: Example Gradient Programs for Optimization
| Gradient Program | Time (min) | % Mobile Phase B (Acetonitrile) | Description |
| Scouting Gradient | 0.0 - 1.0 | 10 | Initial Hold |
| 1.0 - 10.0 | 10 → 95 | Fast linear gradient to find elution window | |
| 10.0 - 12.0 | 95 | Wash | |
| 12.1 - 15.0 | 10 | Re-equilibration | |
| Optimized Gradient | 0.0 - 1.0 | 10 | Initial Hold |
| 1.0 - 3.0 | 10 → 55 | Steeper initial ramp | |
| 3.0 - 8.0 | 55 → 65 | Shallow gradient for separation | |
| 8.0 - 10.0 | 65 → 95 | Steeper ramp to elute other components | |
| 10.0 - 12.0 | 95 | Wash | |
| 12.1 - 15.0 | 10 | Re-equilibration |
Visualizations
Caption: Troubleshooting workflow for optimizing the separation of closely eluting peaks.
Caption: Logical relationship for developing an optimized LC gradient from a scouting run.
References
Technical Support Center: Quizalofop-ethyl-d3 Analysis in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression for Quizalofop-ethyl-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide: Reducing Ion Suppression
Ion suppression is a common matrix effect in ESI-MS where co-eluting compounds interfere with the ionization of the analyte of interest, leading to a decreased signal response.[1][2] This guide provides a systematic approach to identify and mitigate ion suppression for this compound.
Is Ion Suppression Affecting Your this compound Signal?
The first step is to determine if ion suppression is occurring. A common method is the post-column infusion experiment.[3] This involves infusing a constant flow of this compound solution into the MS detector while a blank matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of any matrix components indicates ion suppression.
Key Troubleshooting Questions and Solutions:
Q1: Is my sample preparation adequate to remove interfering matrix components?
-
Rationale: Inadequate sample cleanup is a primary cause of ion suppression.[1][4] Complex matrices contain numerous compounds that can co-elute with this compound and compete for ionization.
-
Solutions:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.[2] For Quizalofop-ethyl, various SPE sorbents can be tested to find the one that provides the cleanest extract. A study on the simultaneous determination of several herbicides, including Quizalofop-ethyl, found that Z-SEP, a zirconium dioxide-based sorbent, provided good recovery rates.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, often resulting in less ion suppression compared to protein precipitation.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural products and can be adapted for your specific matrix.[6]
-
Dilution: A simple yet effective method to reduce the concentration of interfering matrix components is to dilute the sample extract.[1][3][7] A logarithmic correlation between the reduction of matrix effects and the dilution factor has been observed.[3]
-
Q2: Can I optimize my chromatographic separation to avoid co-elution?
-
Rationale: If interfering compounds co-elute with this compound, ion suppression is likely to occur.[2] Improving chromatographic resolution can separate the analyte from these suppressive agents.
-
Solutions:
-
Gradient Modification: Adjusting the mobile phase gradient can improve the separation of this compound from matrix components.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity and improve resolution.
-
Flow Rate Reduction: Lowering the flow rate, particularly to the nanoliter-per-minute range, can lead to smaller, more highly charged droplets that are less susceptible to signal suppression from nonvolatile salts.[1]
-
Q3: Are my ESI-MS source parameters optimized to minimize suppression?
-
Rationale: The settings of the ESI source can influence the efficiency of ionization and the extent of ion suppression.
-
Solutions:
-
Source Temperature and Gas Flows: Optimize the desolvation gas temperature and flow rate to ensure efficient solvent evaporation. Inefficient desolvation can lead to larger droplets and increased ion suppression.
-
Capillary Voltage: Adjust the capillary voltage to achieve a stable and optimal spray. Excessively high voltages can lead to corona discharge, which can decrease the signal.[8]
-
Ion Source Cleaning: Regular cleaning of the ion source is crucial to remove accumulated contaminants that can contribute to ion suppression.
-
Q4: Is the deuterated internal standard (this compound) itself being suppressed?
-
Rationale: While stable isotope-labeled internal standards are used to compensate for matrix effects, it is possible for the analyte to suppress the internal standard's signal, especially at high analyte concentrations.[9]
-
Solutions:
-
Evaluate Analyte/IS Ratio: Investigate the response ratio of Quizalofop-ethyl to this compound across a range of concentrations. A non-linear response may indicate suppression of the internal standard.
-
Dilution: Diluting the sample can help mitigate this effect.
-
Frequently Asked Questions (FAQs)
Q: What are the common sources of ion suppression for pesticide analysis? A: Common sources include endogenous matrix components like salts, lipids, and proteins, as well as exogenous substances from sample collection and preparation, such as plasticizers from plastic tubes.[1] For pesticide analysis in agricultural products, the complex matrix of the commodity itself is the primary source.
Q: Can changing the ionization mode from ESI to APCI help reduce ion suppression? A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[1][10] This is due to the different ionization mechanisms. In APCI, ionization occurs in the gas phase, which can be less affected by non-volatile matrix components.
Q: How do I choose the right sample preparation technique? A: The choice depends on the complexity of your matrix and the physicochemical properties of Quizalofop-ethyl. For complex matrices, more rigorous techniques like SPE or QuEChERS are recommended over simpler methods like "dilute and shoot" or protein precipitation.[6] It is advisable to test a few different methods to see which provides the best recovery and least ion suppression for your specific application.
Q: What role does the mobile phase composition play in ion suppression? A: Mobile phase additives can significantly impact ionization efficiency. For example, trifluoroacetic acid (TFA) is known to cause severe signal suppression in positive ion mode ESI, while formic acid is generally a better choice.[1][8] It is important to use the lowest possible concentration of any additive.
Q: Are there any software tools that can help identify and correct for ion suppression? A: While no software can directly eliminate ion suppression, some instrument software includes features to help identify potential issues. Post-acquisition data analysis can also be used to assess matrix effects by comparing the response of an analyte in a neat solution versus in a matrix extract.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes a method to qualitatively assess when ion suppression is occurring during a chromatographic run.
-
Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on your MS system (e.g., 100 ng/mL).
-
Set up an infusion pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the infusion pump to the LC flow path after the analytical column and before the ESI source using a T-fitting.
-
Equilibrate the LC-MS system with the mobile phase.
-
Inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte).
-
Monitor the this compound signal throughout the chromatographic run.
-
Analyze the chromatogram: A stable baseline indicates no ion suppression. Dips in the baseline correspond to retention times where co-eluting matrix components are causing ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for cleaning up a sample extract containing this compound using SPE.
-
Sample Pre-treatment: Extract your sample with an appropriate solvent (e.g., acetonitrile).
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Data Presentation
Table 1: Effect of Different Sample Preparation Methods on the Signal Intensity of this compound in a Complex Matrix
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* |
| Dilute and Shoot (10x dilution) | 95 | -65 |
| Protein Precipitation | 85 | -80 |
| Liquid-Liquid Extraction (LLE) | 92 | -40 |
| Solid-Phase Extraction (SPE) | 98 | -15 |
*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression.
This table presents hypothetical data for illustrative purposes, based on general trends reported in the literature.[1]
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
Caption: Simplified mechanism of ion suppression in the ESI process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
Technical Support Center: Quizalofop-ethyl-d3 Standards
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Quizalofop-ethyl-d3 standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound standards?
For optimal stability, solid this compound standards should be stored in their original, tightly closed container in a dry, cool, well-ventilated, and secured area.[1] It is crucial to protect the standard from light, as it is light-sensitive.[1][2] Recommended storage temperatures can vary, with options including freezer storage (≤ -5°C) or refrigeration (~4°C).[3]
Q2: How stable is this compound in solid form and in solution?
The stability of the standard depends on its form and storage conditions. The solid material is stable at 50°C for up to 90 days.[2] Stock solutions prepared in acetonitrile maintain their integrity for 95 days when stored under refrigeration, while more dilute calibration solutions are stable for at least one month under the same conditions.[3][4] The compound is stable in solutions with a pH between 3 and 7 but is unstable in alkaline conditions.[2][5] It is also unstable to light, with a half-life (DT50) of 10-30 days upon exposure.[2]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
When handling this compound, all chemicals should be considered hazardous and direct physical contact should be avoided. Appropriate PPE includes:
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Hand Protection: Chemical-impermeable rubber gloves.[6]
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Body Protection: A long-sleeved shirt or lab coat and long pants.[6]
-
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[8]
Q4: What are the first-aid procedures in case of accidental exposure?
Immediate action is critical in the event of exposure:
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If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]
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On Skin: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and plenty of water for 15-20 minutes.[6]
-
In Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical advice from a poison control center or doctor.[6]
-
If Swallowed: Contact a poison control center or doctor immediately for treatment advice. Rinse the mouth with water but do not induce vomiting unless instructed to do so.[6]
Q5: What is the proper procedure for preparing standard solutions?
To prepare accurate standard solutions, use high-purity solvents like acetonitrile.[3][4][9] The general procedure involves accurately weighing the required amount of the standard into a Class A volumetric flask.[3][4] The standard should then be dissolved in a portion of the solvent, ensuring it is fully dissolved through sonication and vortexing before diluting to the final volume.[3][4]
Q6: What are the primary degradation products of Quizalofop-ethyl?
Quizalofop-ethyl is known to degrade in the environment. Its primary degradation pathway is hydrolysis, which converts it to its corresponding acid form, quizalofop acid.[1][10][11] Further degradation can lead to other metabolites such as 6-chloroquinoxalin-2-ol (CHQ).[11]
Q7: How should I dispose of waste containing this compound?
Disposal must be handled in accordance with all applicable local, state, and federal regulations.[7] Do not dispose of the material with household waste or allow it to enter drainage systems or the environment.[6][12] Spilled material should be collected and contained for proper disposal.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or drifting chromatographic peak areas | 1. Standard Degradation: The working or stock solution has degraded over time. 2. Improper Storage: Solutions are not stored correctly (e.g., exposed to light or elevated temperatures). 3. Inaccurate Dilution: Errors in pipetting or use of non-calibrated equipment. | 1. Prepare fresh working solutions from the stock. If the issue persists, prepare a new stock solution from the solid standard. Verify the expiration date of the reference material. 2. Confirm that all standard solutions are stored in amber vials, refrigerated at approximately 4°C.[3][4] 3. Verify the calibration of all pipettes and use Class A volumetric glassware for all dilutions. |
| Appearance of unexpected peaks in chromatograms | 1. Contamination: Solvent, glassware, or syringe may be contaminated. 2. Standard Degradation: The new peaks may correspond to degradation products like quizalofop acid.[1][11] | 1. Use fresh, high-purity solvent. Ensure all glassware is scrupulously cleaned. Run a solvent blank to check for contamination. 2. Prepare a fresh standard solution and re-analyze to see if the extraneous peaks disappear. |
| Difficulty dissolving the solid standard | 1. Insufficient Energy: The standard has not been adequately mixed or sonicated to facilitate dissolution. | 1. To ensure a completely homogeneous solution, use a combination of vortexing and sonication.[3][4] Allow the solution to return to room temperature before final dilution to volume. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Standards
| Parameter | Solid Standard | Standard Solutions |
| Temperature | Freezer (≤ -5°C) or Refrigerated (~4°C)[3] | Refrigerated (~4°C)[3][4] |
| Light Exposure | Protect from light[1][2] | Store in amber containers[3] |
| Container | Original, tightly closed container[1] | Amber glass vials with Teflon-lined caps[3] |
| Atmosphere | Dry, well-ventilated area[1] | Tightly sealed to prevent solvent evaporation |
Table 2: Stability Data for Quizalofop-ethyl
| Form | Condition | Duration | Reference |
| Solid | 50°C | 90 days | [2] |
| In Organic Solvents | 40°C | 90 days | [2] |
| Stock Solution (Acetonitrile) | Refrigerated (~4°C) | 95 days | [3][4] |
| Calibration Solutions | Refrigerated (~4°C) | 1 month | [3][4] |
| Light Sensitivity | Ambient Light | DT50 = 10-30 days | [2] |
| pH Stability | pH 3-7 | Stable | [2] |
Experimental Protocols
Protocol: Preparation of Standard Solutions
Objective: To accurately prepare stock and working standard solutions of this compound for use as calibrants in analytical assays.
Materials:
-
This compound certified reference material
-
Class A volumetric flasks and calibrated pipettes[3]
-
Analytical balance
-
Sonicator and vortex mixer
-
Amber glass storage vials with Teflon-lined screw caps[3]
Methodology:
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Allow the sealed container of solid this compound to equilibrate to ambient laboratory temperature before opening.
-
Accurately weigh approximately 5 mg of the standard into a 5 mL volumetric flask.[3][4]
-
Add about 3-4 mL of acetonitrile to the flask.
-
Vortex and sonicate the flask until the solid material is completely dissolved.[3][4]
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Allow the solution to return to room temperature.
-
Carefully add acetonitrile to the calibration mark on the neck of the flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber vial and store under refrigeration (~4°C).[3]
-
-
Working Standards Preparation:
-
Prepare intermediate and working standards through serial dilution of the stock solution.
-
For example, to prepare a 10 µg/mL intermediate standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.
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Use this intermediate standard to prepare a calibration curve by diluting it further to achieve the desired concentration range for your analytical method.
-
Store all working solutions under the same conditions as the stock solution.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Experimental workflow for preparing standard solutions.
References
- 1. coromandel.biz [coromandel.biz]
- 2. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. titanag.com.au [titanag.com.au]
- 8. echemi.com [echemi.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Recovery of Quizalofop-ethyl-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor recovery of Quizalofop-ethyl-d3 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of this compound?
Poor recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include:
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Suboptimal Extraction: Inefficient extraction from the sample matrix is a primary cause. This can be due to the wrong choice of solvent, improper pH, or an unsuitable extraction technique.
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Degradation of the Analyte: Quizalofop-ethyl is susceptible to degradation under certain conditions. For instance, it can hydrolyze to its acid form, quizalofop acid, particularly in alkaline environments.[1][2]
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Matrix Effects: Components of the sample matrix (e.g., soil, plant tissue, biological fluids) can interfere with the extraction and detection of the analyte, leading to suppression or enhancement of the analytical signal.
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Improper Sample Preparation: Inadequate homogenization, incorrect sample weight, or improper storage can all contribute to low recovery rates.
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Instrumental Issues: Problems with the analytical instrument, such as a contaminated column, detector malfunction, or incorrect method parameters, can lead to inaccurate quantification.
Q2: Which extraction solvents are recommended for this compound?
The choice of extraction solvent is critical for achieving good recovery. Acetonitrile is a commonly used and effective solvent for extracting Quizalofop-ethyl from various matrices like soil and agricultural products.[1][3][4][5] Other solvents that have been used include:
For some matrices, using acidified acetonitrile (e.g., with 1% acetic acid) can improve recovery, especially since Quizalofop-ethyl is more stable in acidic conditions.[1]
Q3: How does pH affect the stability and recovery of this compound?
Quizalofop-ethyl is known to be more stable in acidic to neutral conditions and can degrade in alkaline environments.[1] Therefore, maintaining an acidic pH during extraction can prevent hydrolysis to quizalofop acid and improve recovery.[1] For soil samples, extraction with a mixture of acetonitrile and 6% phosphoric acid in water has been shown to be effective.[3][5]
Troubleshooting Guide
Problem: Low recovery of this compound in spiked samples.
This is a common issue that indicates a problem with the analytical method. The following steps can help identify and resolve the cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound recovery.
Step-by-Step Troubleshooting:
-
Verify Standard and Spiking Solution Integrity:
-
Question: Are your standard and spiking solutions fresh and correctly prepared?
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Action: Prepare fresh standard and spiking solutions from a reliable source of this compound. Use a different solvent to dissolve the standard to rule out solvent degradation.
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Rationale: Old or improperly stored standards can degrade, leading to inaccurate spiking levels and the appearance of low recovery.
-
-
Evaluate Extraction Procedure:
-
Question: Is your extraction method efficient for your sample matrix?
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Action:
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Review your choice of extraction solvent. Consider switching to or optimizing the concentration of acetonitrile.
-
Ensure the pH of your extraction solvent is acidic.[1] For soil, a mixture of acetonitrile and phosphoric acid is recommended.[3][5]
-
Optimize the extraction time and agitation method (e.g., shaking, sonication).
-
-
Rationale: The analyte must be efficiently partitioned from the sample matrix into the solvent.
-
-
Assess Clean-up Step:
-
Question: Is the clean-up step causing a loss of the analyte?
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Action: Analyze the waste fractions from your clean-up procedure (e.g., solid-phase extraction washings) to see if the analyte is being discarded.
-
Rationale: A clean-up step that is too aggressive or not selective enough can remove the target analyte along with the interferences.
-
-
Investigate Instrumental Performance and Matrix Effects:
-
Question: Are there instrumental issues or matrix effects suppressing the signal?
-
Action:
-
Prepare matrix-matched standards and compare the response to solvent-based standards. A significant difference suggests matrix effects.
-
Inject a known concentration of the standard directly into the instrument to verify its performance.
-
Clean the instrument's injection port, column, and detector.
-
-
Rationale: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer, leading to a lower-than-expected signal.
-
Quantitative Data Summary
The following table summarizes expected recovery rates based on different extraction methods and matrices.
| Matrix | Extraction Method | Key Parameters | Average Recovery (%) | Reference |
| Adzuki Bean & Soil | QuEChERS | Acetonitrile extraction | 88.7 - 116.2 | [4] |
| Beans | Modified QuEChERS | Acetonitrile:acetic acid (99:1, v/v) | 92.4 - 117.8 | [1] |
| Soil | Shaking | Acetonitrile - 6% phosphoric acid in water (80:20, v/v) | >85 (implied) | [3][5] |
| Onion & Soil | Not specified | Not specified | >85 | [6] |
Experimental Protocols
1. Sample Extraction from Soil (based on EPA method) [3][5]
-
Weigh 5 g of the soil sample into a centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile and 6% phosphoric acid in water (80:20, v/v).
-
Shake vigorously for a specified period (e.g., 30 minutes).
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant for analysis.
2. QuEChERS Method for Plant Material (Optimized) [1][4]
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Homogenize 5-10 g of the plant sample.
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Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).
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Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed for 5-10 minutes.
-
Take an aliquot of the supernatant for clean-up or direct analysis.
Potential Degradation Pathway
Quizalofop-ethyl can degrade through hydrolysis of the ethyl ester to form quizalofop acid. Further degradation can involve cleavage of the ether bond.
References
Enhancing extraction efficiency of Quizalofop-ethyl-d3 from complex matrices
Welcome to the technical support center for the analysis of Quizalofop-ethyl-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of this compound from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analytical experiments?
A1: this compound is a deuterated form of the herbicide Quizalofop-ethyl. In analytical chemistry, deuterated compounds are frequently used as internal standards.[1][2] Because they are chemically almost identical to the analyte of interest (the non-deuterated form), they exhibit very similar behavior during sample extraction, cleanup, and chromatographic analysis.[3] The key difference is their higher mass, which allows them to be distinguished by a mass spectrometer. Using this compound as an internal standard helps to correct for analyte loss during sample preparation and to compensate for matrix effects, which can suppress or enhance the instrument's signal.[4][5] This leads to more accurate and precise quantification of Quizalofop-ethyl in the sample.[3]
Q2: Which extraction techniques are most effective for Quizalofop-ethyl from complex matrices?
A2: The most commonly reported and effective techniques for extracting Quizalofop-ethyl and similar herbicides from complex matrices like soil, water, and agricultural products are:
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for its simplicity, speed, and low solvent consumption.[6][7] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7][8]
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for extracting and cleaning up analytes from liquid samples.[9][10] It allows for high recovery and concentration of the target compound, making it suitable for trace-level analysis.[9][11]
-
Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples, combining extraction and cleanup into a single step.[12]
Q3: What are "matrix effects," and how can they affect my results?
A3: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix.[13][14] These effects can manifest as either signal suppression (lower analyte response) or signal enhancement (higher analyte response), leading to inaccurate quantification.[14] The complexity of the matrix (e.g., high content of fats, pigments, or organic acids) often correlates with the severity of matrix effects.[13] Using a deuterated internal standard like this compound is a primary strategy to compensate for these effects, as the standard is affected in the same way as the analyte.[4][5]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and analysis of this compound.
Issue 1: Low Analyte Recovery
Q: I am experiencing low recovery of this compound and the target analyte. What are the potential causes and solutions?
A: Low recovery can stem from several factors throughout the experimental workflow.[15] Use the following decision tree and table to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low analyte recovery.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Extraction Solvent | Use acetonitrile, especially for QuEChERS. For soil, an acidified acetonitrile solution (e.g., with 1% acetic acid or 6% phosphoric acid) can improve efficiency.[8][16] | Quizalofop-ethyl is soluble in moderately polar organic solvents. Adding acid can help desorb the analyte from active sites in soil and plant matrices and ensure it remains in its ethyl form, as it can decompose in alkaline conditions.[8] |
| Suboptimal pH | For liquid-liquid or solid-phase extraction from water samples, adjust the pH to be neutral or slightly acidic. | The analyte's charge state affects its solubility and interaction with SPE sorbents. Maintaining a neutral form is crucial for efficient extraction with reversed-phase sorbents. |
| Analyte Loss During Cleanup | If using SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte. For d-SPE, sorbents like graphitized carbon black (GCB) can sometimes remove planar analytes like Quizalofop-ethyl. Use with caution or choose an alternative like Z-Sep.[7] | Insufficient conditioning prevents proper interaction between the sorbent and sample. An elution solvent that is too weak will result in incomplete recovery. Some cleanup sorbents have strong affinity for certain analyte structures. |
| Analyte Degradation | Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen and a water bath set to a moderate temperature (e.g., <40°C). | Quizalofop-ethyl can be susceptible to thermal degradation.[15] Aggressive evaporation can lead to significant loss of the analyte before analysis. |
Issue 2: High Variability in Results and Poor Reproducibility
Q: My results are not consistent between replicate samples. What could be causing this variability?
A: Poor reproducibility is often linked to inconsistent sample processing or significant, uncorrected matrix effects.
Caption: Troubleshooting workflow for high result variability.
| Potential Cause | Recommended Solution | Explanation |
| No Internal Standard (IS) | Always use a stable isotope-labeled internal standard, such as this compound.[4] | An IS is crucial for high-quality quantitative analysis. It co-elutes with the analyte and helps normalize variations from sample to sample, including injection volume inconsistencies and matrix-induced signal fluctuations.[3] |
| Inconsistent Sample Homogeneity | For solid samples (soil, tissues), ensure they are finely ground and thoroughly mixed before weighing. For liquid samples, vortex or shake well before taking an aliquot. | If the analyte is not evenly distributed throughout the matrix, different subsamples will contain different concentrations, leading to high relative standard deviations (RSDs). |
| Variable Matrix Effects | Prepare matrix-matched calibration standards. This involves spiking known concentrations of the analyte and IS into a blank matrix extract. | If the matrix effect is not consistent across different samples (e.g., from different sources), a simple solvent-based calibration curve will be inaccurate. Matrix-matched calibrants help to mimic the analytical conditions of the actual samples.[16] |
Quantitative Data Summary
The following tables summarize typical performance data for Quizalofop-ethyl extraction from various matrices. These values can serve as a benchmark for your own experiments.
Table 1: Recovery of Quizalofop-ethyl using Different Extraction Methods
| Matrix | Extraction Method | Extraction Solvent | Average Recovery (%) | RSD (%) | Reference |
| Adzuki Bean, Soil | QuEChERS | Acetonitrile | 88.7 - 116.2 | 0.82 - 4.39 | [6] |
| Agricultural Products | QuEChERS (EN) | Acetonitrile | 70 - 120 | <20 | [7] |
| Beans | Modified QuEChERS | Acetonitrile with Acetic Acid | 92.4 - 117.8 | 0.35 - 4.36 | [17] |
| Water | Solid-Phase Extraction | Dichloromethane-Methanol | 90 - 98 | N/A | [9] |
| Tobacco Leaf | MSPD | Acetonitrile | 89.0 - 91.6 | 2.9 - 3.9 | [12] |
| Tea | MSPD | Acetonitrile | 88.1 - 95.0 | 1.7 - 5.4 | [12] |
Table 2: Method Detection and Quantification Limits
| Matrix | Analyte | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Adzuki Bean, Plant, Soil | Quizalofop-p-ethyl | 0.005 - 0.008 | 0.015 - 0.02 | [6] |
| Agricultural Products | Quizalofop-ethyl | 0.0075 | 0.01 | [7] |
| Soil | Quizalofop-p-ethyl | 0.001 | 0.005 | [18] |
| Beans | Quizalofop-p-ethyl | 0.003 | N/A | [17] |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for Soil and Agricultural Products
This protocol is adapted from established methods for Quizalofop-ethyl analysis.[6][7][8]
-
Sample Preparation:
-
Homogenize 10-15 g of the sample (e.g., soil, ground produce).
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
-
Extraction:
-
Add 10 mL of water (if the sample is dry, like soil).
-
Add 10 mL of acetonitrile (preferably containing 1% acetic acid).[8]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[7]
-
Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add d-SPE sorbent (e.g., 75 mg Z-Sep or a combination of 150 mg MgSO₄ and 25 mg PSA).[7]
-
Vortex for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: General workflow for QuEChERS extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guide based on methods for extracting aryloxyphenoxypropionate herbicides from water.[9]
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.
-
Adjust the sample pH to ~7.0.
-
Spike the sample with the this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., 500 mg).
-
Condition the cartridge sequentially with 5 mL of elution solvent (e.g., dichloromethane-methanol), 5 mL of methanol, and 5 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the entire water sample through the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min).
-
-
Washing and Elution:
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10-20 minutes.
-
Elute the analytes with 8-10 mL of an appropriate solvent (e.g., dichloromethane-methanol, 80:20, v/v).[9]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 1 mL) of mobile phase or a suitable solvent for LC-MS/MS analysis.
-
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 7. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qascf.com [qascf.com]
- 9. Determination of aryloxyphenoxypropionic acid herbicides in water using different solid-phase extraction procedures and liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dl.astm.org [dl.astm.org]
- 11. labicom.cz [labicom.cz]
- 12. CN106645493A - Method for detecting quizalofop-p-ethyl and metabolite residues of quizalofop-p-ethyl in complex matrix - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. welchlab.com [welchlab.com]
- 16. epa.gov [epa.gov]
- 17. qascf.com [qascf.com]
- 18. epa.gov [epa.gov]
Dealing with Quizalofop-ethyl-d3 peak tailing in chromatography
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing for Quizalofop-ethyl-d3 in chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
In an ideal chromatographic separation, a peak should be symmetrical and resemble a Gaussian curve. Peak tailing is a common distortion where the peak's trailing edge is broader than its leading edge.[1] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method.[2]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The calculation, as defined by the USP, involves measuring the peak width at 5% of its height.[3]
-
Tf = 1.0: A perfectly symmetrical Gaussian peak.
-
Tf > 1.0: The peak is tailing.
-
Tf > 1.2: Indicates significant tailing that may require troubleshooting.[2]
-
Tf < 1.0: The peak is "fronting."
Q2: Why is my this compound peak tailing? What is the primary chemical cause?
The most common cause of peak tailing for this compound is a secondary chemical interaction between the analyte and the stationary phase.[1] Quizalofop-ethyl contains basic nitrogen atoms in its quinoxaline structure.[4][5] In reversed-phase chromatography using silica-based columns (like C18 or C8), the silica surface contains residual silanol groups (Si-OH).[6]
At a mid-range pH, these silanol groups can become ionized (Si-O⁻), creating negatively charged, highly active sites.[3] The positively charged (protonated) basic sites on the this compound molecule can then interact strongly with these ionized silanols.[7] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to be retained longer and elute more slowly, resulting in a tailing peak.[1]
Below is a diagram illustrating this unwanted interaction.
Q3: How can I use the mobile phase to fix peak tailing for this compound?
Optimizing the mobile phase is one of the most effective ways to reduce peak tailing for basic compounds.[6]
-
Lower the pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to lower the pH to around 3.0 is a highly effective strategy. At this low pH, the residual silanol groups are protonated (Si-OH) and thus electrically neutral, which prevents the strong ionic interaction with the analyte.
-
Use a Buffer: Incorporating a buffer, such as 10-25 mM ammonium formate or ammonium acetate, can help control the pH and mask the activity of silanol groups.[7][8] The positively charged ammonium ions can also compete with the analyte for interaction with any ionized silanols, further improving peak shape.[7]
Q4: What column and hardware parameters should I investigate?
If mobile phase adjustments are insufficient, the column and HPLC/UHPLC system hardware are the next areas to check.
-
Column Choice:
-
Use End-capped Columns: Modern, high-purity silica columns that are "end-capped" are designed to minimize peak tailing.[1][8] End-capping treats the silica surface to chemically convert most of the active silanol groups into less reactive ones.[8]
-
Consider Alternative Phases: For persistent issues, columns with alternative stationary phases like polar-embedded or charged surface hybrid (CSH) phases offer better shielding against silanol interactions.[2]
-
-
Column Condition:
-
Degradation: Columns degrade over time, especially when exposed to harsh pH conditions or complex sample matrices. An old or contaminated column can exhibit increased peak tailing.[2] Consider flushing it with a strong solvent or replacing it.[2]
-
Voids/Blockages: A void at the column inlet or a blocked frit can distort peak shape. This is often accompanied by a change in backpressure.[1] Using a guard column can help extend the life of the analytical column.
-
-
System Hardware (Extra-Column Effects):
Troubleshooting Workflow
If you observe peak tailing for this compound, follow this systematic troubleshooting guide to identify and resolve the root cause.
Data & Protocols
Quantitative Data: Effect of Mobile Phase Additives
The choice of mobile phase additive can have a significant impact on peak shape for basic compounds like this compound. The table below illustrates typical results when analyzing a basic compound on a standard C18 column.
| Mobile Phase Composition | Tailing Factor (Tf) | Resolution (Rs) with a Neighboring Peak | Comments |
| 50:50 Acetonitrile:Water | 2.1 | 1.3 | Severe tailing observed due to strong silanol interactions. Poor resolution.[1] |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | 1.2 | 2.1 | Significant improvement. Silanols are protonated, reducing secondary interactions.[8] |
| 50:50 Acetonitrile:Water + 10mM Ammonium Formate | 1.1 | 2.3 | Excellent peak symmetry. The buffer controls pH and masks residual silanol activity effectively.[7][9] |
Example Experimental Protocol: LC-MS/MS Analysis
This protocol provides a typical starting point for the analysis of this compound, consistent with methods used for its non-deuterated analogue.[10][11][12]
-
Sample Preparation:
-
Extract the sample using a QuEChERS-based method or solid-liquid extraction with acetonitrile.[10][12]
-
Dilute the final extract in a solvent that matches the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[2] This prevents peak distortion caused by solvent mismatch.[2]
-
-
LC-MS/MS System & Conditions:
-
LC System: UHPLC or HPLC system capable of binary gradient elution.
-
Column: A high-quality, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole MS.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[13]
-
MRM Transitions (Example):
-
This compound: Since the deuterium label is on the ethyl group, the precursor ion mass will be +3 compared to the unlabeled compound. A possible transition would be m/z 376 -> 302 (This is an illustrative transition; it must be optimized experimentally). For the non-deuterated form, a common transition is m/z 373 -> 299.[11]
-
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. QUIZALOFOP-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. lcms.cz [lcms.cz]
Minimizing degradation of Quizalofop-ethyl-d3 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Quizalofop-ethyl-d3 during sample preparation and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Presence of Quizalofop-acid-d3 Peak in a Freshly Prepared Standard Solution
Question: I have prepared a fresh standard solution of this compound, but I am observing a significant peak corresponding to Quizalofop-acid-d3 in my chromatogram. What could be the cause?
Answer: The premature hydrolysis of this compound to its acid form can occur due to several factors during standard preparation. Here are the potential causes and solutions:
-
Alkaline Conditions: Quizalofop-ethyl is an ester and is highly susceptible to hydrolysis under alkaline conditions[1]. The presence of any basic residue in your glassware or solvents can catalyze this degradation.
-
Solution: Ensure all glassware is thoroughly rinsed with a slightly acidic solution (e.g., 0.1% formic acid in a suitable solvent) and then with the solvent used for standard preparation. Use high-purity, neutral, or slightly acidic solvents.
-
-
Contaminated Solvents: The solvent used for preparing the standard may be contaminated with water or have a basic pH.
-
Solution: Use fresh, HPLC-grade or MS-grade solvents. If preparing aqueous solutions, use freshly prepared, deionized water and buffer it to a slightly acidic pH (e.g., pH 3-6).
-
-
Storage of Stock Solutions: Even in high-purity solvents, gradual hydrolysis can occur over time, especially if the solution is not stored properly.
Issue 2: Low Recovery of this compound in Spiked Samples
Question: I am getting consistently low recovery for my internal standard, this compound, when I spike it into my sample matrix before extraction. What are the likely reasons for this?
Answer: Low recovery of this compound during sample preparation is often due to degradation. The two primary degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis during Extraction: The pH of your extraction solvent and sample matrix can significantly impact the stability of the ester.
-
Solution: Acidify your extraction solvent. A common and effective extraction solvent for Quizalofop-ethyl in soil is a mixture of acetonitrile and 6% phosphoric acid in water (80:20, v/v)[4]. The acidic conditions help to keep the analyte in its protonated form and minimize hydrolysis.
-
-
Photodegradation: Quizalofop-ethyl is unstable to light, with a reported half-life (DT50) of 10-30 days under light exposure[5]. Laboratory lighting can contribute to this degradation during sample processing.
-
Solution: Work with amber-colored vials or wrap your glassware in aluminum foil to protect the samples from light. Minimize the exposure of samples and extracts to direct light.
-
-
Elevated Temperature: Higher temperatures can accelerate the rate of both hydrolysis and other degradation pathways.
-
Solution: Keep your samples and extracts cool during the entire sample preparation process. Use refrigerated centrifuges and avoid leaving samples at room temperature for extended periods.
-
Issue 3: Inconsistent Results and Poor Peak Shape
Question: My analytical results for this compound are not reproducible, and I am observing peak tailing in my chromatograms. What could be the problem?
Answer: Inconsistent results and poor peak shape, such as tailing, can be indicative of on-column degradation, issues with the chromatographic system, or the presence of co-eluting matrix components.
-
On-Column Degradation: If the mobile phase is not sufficiently acidic, hydrolysis can occur on the analytical column, leading to peak tailing and the appearance of the Quizalofop-acid-d3 peak.
-
Solution: Ensure your mobile phase is adequately acidified. For example, using a mobile phase of water and acetonitrile both containing 0.1% formic acid is a common practice for the analysis of similar compounds[1].
-
-
Chromatographic System Issues: Peak tailing can also be caused by problems with the HPLC/UHPLC system itself.
-
Solution: Check for and resolve any of the following common issues:
-
Partially blocked column frit.
-
Column contamination.
-
Improperly installed column.
-
Mismatched solvent strength between the injection solvent and the mobile phase[6].
-
-
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to inconsistent results.
-
Solution: Incorporate a clean-up step after extraction. Dispersive solid-phase extraction (dSPE) with C18 sorbent can be used to remove interfering matrix components[7].
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound?
A1: The primary degradation product of this compound is its corresponding carboxylic acid, Quizalofop-acid-d3, which is formed through the hydrolysis of the ethyl ester group. Other potential degradation products that have been identified for the non-deuterated form in water include dihydroxychloroquinoxalin (CHHQ), 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA)[7]. The degradation pathways for the deuterated analog are expected to be the same.
Q2: What is the expected stability of this compound in standard solutions?
A2: Stock solutions of Quizalofop-p-ethyl in acetonitrile or methanol, when stored refrigerated at 4°C, have been shown to be stable for up to 95 days. Calibration solutions are stable for at least one month under the same refrigerated conditions[2]. It is best practice to store standards at -20°C for long-term stability[3].
Q3: How can I minimize photodegradation during sample preparation?
A3: To minimize photodegradation, it is crucial to protect your samples from light. Use amber glass vials or tubes for sample collection, extraction, and storage. If amber glassware is not available, wrap your containers with aluminum foil. Perform sample preparation steps in an area with subdued lighting, avoiding direct sunlight or strong fluorescent lighting.
Q4: What are the ideal pH conditions for sample extraction and analysis?
A4: Quizalofop-ethyl is stable at a pH range of 3-7[5]. During extraction, it is recommended to use an acidified solvent to maintain a pH below 7. For LC-MS analysis, a mobile phase with an acidic modifier like formic acid is recommended to ensure good peak shape and prevent on-column hydrolysis.
Q5: Are there alternative extraction methods if I suspect degradation with my current protocol?
A5: If you suspect that your current extraction method is causing degradation, you could explore milder techniques. Pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) are alternative methods that can use less harsh solvents and lower temperatures[8][9]. However, the standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with acidified acetonitrile is a well-established and validated method for the extraction of Quizalofop-ethyl and its metabolites from various matrices[7].
Data Summary
Table 1: Stability of Quizalofop-ethyl and its Metabolites in Solution
| Analyte | Solution Type | Storage Condition | Duration | Stability | Reference |
| Quizalofop-p-ethyl | Stock Solution (Acetonitrile) | Refrigerated (4°C) | 95 days | Stable | [2] |
| Quizalofop-p | Stock Solution (Acetonitrile) | Refrigerated (4°C) | 95 days | Stable | [2] |
| 3-OH-quizalofop-acid | Stock Solution (Methanol) | Refrigerated (4°C) | 95 days | Stable | [2] |
| Quizalofop-p-ethyl | Calibration Solution | Refrigerated (4°C) | 1 month | Stable | [2] |
| Quizalofop-p-ethyl | Sample Extract | Refrigerated (4°C) | 7 days | Stable | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Soil
This protocol is based on a validated method for the extraction of Quizalofop-p-ethyl and its metabolites from soil[4].
-
Weigh 5 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add the desired amount of this compound internal standard.
-
Add 20 mL of the extraction solvent (acetonitrile:6% phosphoric acid in water, 80:20 v/v).
-
Cap the tube and shake vigorously for 1 minute.
-
Place the tube on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-7) with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
Take an aliquot of the combined extract and dilute with an appropriate solvent (e.g., acetonitrile:water, 90:10 v/v) for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the extraction of this compound from soil samples.
Caption: Primary degradation pathways of this compound.
References
- 1. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 2. epa.gov [epa.gov]
- 3. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 4. epa.gov [epa.gov]
- 5. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Behavior of quizalofop-p and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-phase micro-extraction techniques in pesticide residue analysis [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Selecting the right internal standard for Quizalofop-ethyl analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Quizalofop-ethyl.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable internal standard for the quantitative analysis of Quizalofop-ethyl?
A1: The ideal internal standard should be a compound that is structurally and chemically similar to Quizalofop-ethyl but does not interfere with its detection. The best choice is an isotopically labeled version of the analyte, such as Quizalofop-ethyl-d3 . This is because it will have nearly identical chromatographic retention times and ionization efficiencies, effectively compensating for matrix effects and variations in sample preparation and instrument response.
For Gas Chromatography (GC) analysis, di-n-octyl phthalate has been successfully used as an internal standard. For High-Performance Liquid Chromatography (HPLC), dibutyl phthalate has been employed. However, for LC-Mass Spectrometry (LC-MS/MS), an isotopically labeled standard is highly recommended for the most accurate results.
Q2: What are the key physicochemical properties to consider when selecting an internal standard for Quizalofop-ethyl analysis?
A2: When selecting a suitable internal standard, it is crucial to match its physicochemical properties as closely as possible to those of Quizalofop-ethyl. Key properties to consider include:
-
Molecular Weight: To ensure similar behavior during extraction and chromatography.
-
Solubility: The internal standard should have similar solubility in the extraction and mobile phase solvents as Quizalofop-ethyl.
-
Chromatographic Retention Time: The internal standard should elute near the analyte of interest without co-eluting.
-
Ionization Efficiency (for MS-based methods): The internal standard should have a similar ionization response to the analyte in the mass spectrometer source.
-
Chemical Stability: The internal standard must be stable throughout the entire analytical process.
Data Presentation: Comparison of Physicochemical Properties
| Property | Quizalofop-ethyl | Di-n-octyl phthalate | Dibutyl phthalate |
| Molecular Weight ( g/mol ) | 372.80[1] | 390.56 | 278.35 |
| Water Solubility | 0.4 mg/L at 20°C | Insoluble | Slightly soluble |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, xylene | Soluble in oil | Soluble in most organic solvents |
| logP (Octanol-Water Partition Coefficient) | 4.28 | 8.10 | ~4.5 |
Q3: What are the common analytical techniques for Quizalofop-ethyl analysis?
A3: The most common analytical techniques for the determination of Quizalofop-ethyl residues are:
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Ultraviolet (UV) detection.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity.[4][5][6]
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled with Mass Spectrometry (MS).[7][8][9]
LC-MS/MS is often preferred for its ability to provide confirmation of the analyte's identity and achieve low detection limits in complex matrices.[4][5][6]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of Quizalofop-ethyl.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and active sites on the column packing material. This can be pronounced for the acidic metabolite of Quizalofop-ethyl. | - Mobile Phase Modification: Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase to reduce secondary interactions.[10] - Column Choice: Use a column with end-capping or a different stationary phase that is less prone to secondary interactions. - Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lower elution strength than the mobile phase. |
| Peak Fronting | Column overload due to injecting too high a concentration of the analyte. | - Dilute the Sample: Reduce the concentration of the sample injected onto the column. - Check Injection Volume: Ensure the injection volume is appropriate for the column dimensions and capacity. |
| Split Peaks | A void or channel in the column packing material, or a partially blocked column frit. | - Column Flushing: Try back-flushing the column to remove any blockage from the inlet frit. - Replace Column: If the problem persists, the column may be damaged and require replacement. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
| Symptom | Possible Cause | Recommended Solution |
| High Variability in Results (High %RSD) | Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of Quizalofop-ethyl in the MS source, leading to inaccurate quantification.[11][12] | - Use a Suitable Internal Standard: An isotopically labeled internal standard is the most effective way to compensate for matrix effects.[13] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[6] - Sample Preparation: Employ a robust sample clean-up procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove interfering matrix components.[6] |
| Low Analyte Recovery | Inefficient extraction of Quizalofop-ethyl from the sample matrix or analyte loss during sample preparation steps. | - Optimize Extraction: Ensure the extraction solvent is appropriate for the sample matrix and that the extraction time and technique are sufficient. - Check pH: The pH of the extraction solvent can influence the recovery of acidic analytes. - Minimize Evaporation Steps: If solvent evaporation is necessary, perform it at a low temperature to prevent analyte degradation. |
Issue 3: Chromatographic Problems (Shifting Retention Times, Pressure Issues)
| Symptom | Possible Cause | Recommended Solution |
| Retention Time Shifts | - Mobile Phase Composition: Inconsistent mobile phase preparation or degradation. - Column Temperature: Fluctuations in the column oven temperature. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. - Use a Column Oven: Maintain a constant and stable column temperature. - Adequate Equilibration: Allow sufficient time for the column to equilibrate before starting the analytical run. |
| High Backpressure | - Blocked Column Frit: Particulate matter from the sample or mobile phase blocking the column inlet frit. - Precipitation in the System: Buffer precipitation due to high organic solvent concentration. | - Use a Guard Column: A guard column will protect the analytical column from particulates. - Filter Samples and Mobile Phase: Filter all samples and mobile phases before use. - Flush the System: Flush the system with a solvent that can dissolve the potential precipitate. |
| Low Backpressure | A leak in the system. | - Check Fittings: Inspect all fittings for leaks and tighten as necessary. - Inspect Pump Seals: Worn pump seals can cause leaks and pressure fluctuations. |
Experimental Protocols
Detailed LC-MS/MS Method for Quizalofop-ethyl in Soil
This protocol is based on a validated method for the determination of Quizalofop-ethyl and its metabolites in soil.[4][5]
1. Sample Preparation (QuEChERS-based)
-
Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add the internal standard solution.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing MgSO₄ and PSA (Primary Secondary Amine).
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
3. LC-MS/MS Analysis
-
LC System: Agilent 1260 Infinity II or equivalent.[11]
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate Quizalofop-ethyl from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Data Presentation: Typical Analytical Performance
| Parameter | Typical Value | Reference |
| Retention Time | ~8.00 min (HPLC-DAD) | [2] |
| Recovery | 88.7 - 116.2% | [11] |
| Precision (%RSD) | 0.82 - 4.39% | [11] |
| Limit of Quantification (LOQ) | 0.005 - 0.04 mg/kg | [2][4] |
Visualizations
Logical Workflow for Internal Standard Selection
Caption: A flowchart illustrating the decision-making process for selecting a suitable internal standard for Quizalofop-ethyl analysis.
Experimental Workflow for LC-MS/MS Analysis
Caption: A diagram showing the sequential steps involved in a typical experimental workflow for the analysis of Quizalofop-ethyl by LC-MS/MS.
References
- 1. Quizalofop-P-ethyl PESTANAL , analytical standard 100646-51-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. qascf.com [qascf.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cipac.org [cipac.org]
- 8. cipac.org [cipac.org]
- 9. cipac.org [cipac.org]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 12. epa.gov [epa.gov]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Quizalofop-ethyl-d3 Detection Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Quizalofop-ethyl and its deuterated analog, Quizalofop-ethyl-d3, is paramount for a variety of applications, from environmental monitoring to pharmacokinetic studies. This compound is commonly employed as an internal standard in mass spectrometry-based methods to ensure high accuracy. This guide provides a comprehensive comparison of the leading analytical methodologies for the detection of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: Comparing Analytical Techniques
The choice of an analytical method for this compound detection is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-DAD | High-Performance Liquid Chromatography with Diode-Array Detection | 0.01 - 0.03 mg/kg[1] | Cost-effective, robust, widely available | Lower sensitivity and selectivity compared to MS methods |
| LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry | 0.001 - 0.05 mg/kg[2] | High sensitivity, high selectivity, suitable for complex matrices | Higher equipment and operational costs |
| GC-MS/MS | Gas Chromatography with Tandem Mass Spectrometry | ~0.00025 mg/kg[3] | Excellent sensitivity and selectivity, suitable for volatile compounds | May require derivatization for non-volatile analytes |
Deep Dive: Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are protocols for the most prominent techniques used for Quizalofop-ethyl and its deuterated analog.
Sample Preparation: QuEChERS Method
A popular and effective method for extracting pesticides from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1]
Protocol:
-
Homogenization: Homogenize 10-15 g of the sample (e.g., soil, plant tissue).
-
Extraction: To a 50 mL centrifuge tube, add the homogenized sample, 10 mL of acetonitrile, and internal standards (including this compound). Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Analysis: The resulting supernatant is ready for analysis by HPLC-DAD, LC-MS/MS, or GC-MS/MS.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is a cost-effective option for the quantification of Quizalofop-ethyl in less complex matrices.[1][4]
Instrumentation:
-
HPLC system with a diode-array detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis of Quizalofop-ethyl and its deuterated internal standard in complex samples.[2]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Parameters:
For the detection of Quizalofop-ethyl and this compound, Multiple Reaction Monitoring (MRM) is employed.
-
Quizalofop-ethyl:
-
Precursor Ion (m/z): 373.1
-
Product Ions (m/z): 299.0 (Quantifier), 271.0 (Qualifier)[5]
-
-
This compound (Inferred):
-
Precursor Ion (m/z): 376.1
-
Product Ions (m/z): 299.0 (Quantifier), 271.0 (Qualifier) (Note: The product ions for the deuterated standard are inferred based on the fragmentation of the non-deuterated compound, as specific literature values were not available. The fragmentation is expected to occur on a part of the molecule that does not contain the deuterium labels.)
-
Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS offers an alternative with high sensitivity, particularly after a derivatization step to convert the analyte into a more volatile form.[3]
Instrumentation:
-
GC-MS/MS system.
-
A suitable capillary column (e.g., HP-5ms).
Derivatization and Analysis:
-
A common approach involves the hydrolysis of Quizalofop-ethyl to its corresponding acid, followed by methylation to form a more volatile derivative for GC analysis.[3]
-
The specific MRM transitions would be determined for the derivatized analyte.
Visualizing the Workflow
To better understand the logical flow of a typical analytical process for this compound detection, the following diagram illustrates the key stages from sample collection to data analysis.
Caption: General analytical workflow for this compound detection.
Signaling Pathways and Logical Relationships
The primary mode of action for Quizalofop-ethyl is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. This enzyme is critical for fatty acid biosynthesis. The following diagram illustrates this inhibitory pathway.
Caption: Inhibitory pathway of Quizalofop-ethyl on plant growth.
By carefully considering the performance characteristics and experimental requirements of each method, researchers can select the most appropriate approach for the reliable detection and quantification of this compound in their specific application.
References
Cross-Validation of Quizalofop-ethyl Quantification Assays: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of Quizalofop-ethyl is paramount for residue analysis, environmental monitoring, and formulation development. This guide provides a comprehensive cross-validation of common analytical methodologies for the quantification of Quizalofop-ethyl, with a special focus on the benefits of using a stable isotope-labeled internal standard, Quizalofop-ethyl-d3.
This document outlines and compares the performance of various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The inclusion of this compound as an internal standard in LC-MS/MS assays significantly enhances accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method for Quizalofop-ethyl quantification depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of different validated methods.
| Method | Internal Standard | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) |
| LC-MS/MS | This compound | >0.999 | 95-105% | <15% | 0.0075 mg/kg[1] |
| HPLC-UV | Di-n-octyl phthalate | >0.99 | 94.4-99.9%[2] | <5%[2] | 0.04 mg/kg[2] |
| GC-FID | Di-n-octyl phthalate | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation in your laboratory.
Method 1: LC-MS/MS with this compound Internal Standard
This method is highly sensitive and selective, making it ideal for trace-level quantification in complex matrices.
Sample Preparation (QuEChERS Method) [1]
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add QuEChERS EN salts and shake vigorously.
-
Centrifuge and take an aliquot of the supernatant.
-
Add the internal standard, this compound.
-
Purify the extract using a suitable sorbent such as Z-SEP.[1]
-
The final extract is then diluted and injected into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used.[3]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is common.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 5 µL.[4]
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
MRM Transitions:
-
Quizalofop-ethyl: m/z 373.0 → 299.0 (quantifier), m/z 375.0 → 300.9 (qualifier).[5]
-
This compound: Specific transitions would be monitored to ensure no crosstalk with the unlabeled analyte.
-
Method 2: HPLC-UV
A robust and cost-effective method suitable for the analysis of formulations and samples with higher concentrations of Quizalofop-ethyl.
Sample Preparation
-
Extract the sample with a suitable solvent like acetonitrile.
-
Filter the extract to remove particulate matter.
-
Add the internal standard, for example, Di-n-octyl phthalate.[6]
-
Dilute the sample to fall within the calibration range.
Chromatographic Conditions [3][7]
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and distilled water (4:1 v/v).[3][7]
Visualizing the Workflow and Cross-Validation Logic
To further clarify the experimental process and the logic behind cross-validation, the following diagrams are provided.
Figure 1: Experimental workflow for this compound quantification by LC-MS/MS.
Figure 2: Logical framework for cross-validation of Quizalofop-ethyl quantification assays.
References
- 1. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. lcms.cz [lcms.cz]
- 5. epa.gov [epa.gov]
- 6. cipac.org [cipac.org]
- 7. sci-rad.com [sci-rad.com]
- 8. ppqs.gov.in [ppqs.gov.in]
Inter-Laboratory Comparison of Quizalofop-ethyl Measurements: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the determination of Quizalofop-ethyl, with a focus on the principles of inter-laboratory comparison and method validation. While specific inter-laboratory comparison data for Quizalofop-ethyl-d3 is not publicly available, the data presented for Quizalofop-p-ethyl, the active enantiomer, is directly applicable to the analytical approaches for its deuterated analog, which is commonly used as an internal standard. The methodologies and validation data from collaborative studies serve as a benchmark for laboratories involved in the analysis of this herbicide.
Data from Collaborative Studies
Inter-laboratory studies, such as those organized by the Collaborative International Pesticides Analytical Council (CIPAC), provide a robust assessment of the performance of analytical methods across different laboratories. The following tables summarize the statistical evaluation of Quizalofop-p-ethyl determination in various formulations from a CIPAC collaborative study.[1][2] These studies are crucial for establishing the reliability and reproducibility of analytical methods.[3]
Table 1: Summary of Statistical Evaluation for Quizalofop-p-ethyl in Technical Concentrate (TC) [2]
| Parameter | TC-1 | TC-2 |
| Number of Laboratories | 4 | 4 |
| Mean Value (%) | 98.5 | 92.3 |
| Repeatability Std. Dev. (Sr) | 0.4 | 0.3 |
| Repeatability Rel. Std. Dev. (RSDr) | 0.4% | 0.3% |
| Reproducibility Std. Dev. (SR) | 0.9 | 0.7 |
| Reproducibility Rel. Std. Dev. (RSDR) | 0.9% | 0.8% |
| Horwitz Value for RSDR | 1.4% | 1.5% |
Table 2: Summary of Statistical Evaluation for Quizalofop-p-ethyl in Emulsifiable Concentrate (EC) [2]
| Parameter | EC-1 | EC-2 |
| Number of Laboratories | 4 | 4 |
| Mean Value (%) | 5.12 | 10.2 |
| Repeatability Std. Dev. (Sr) | 0.03 | 0.05 |
| Repeatability Rel. Std. Dev. (RSDr) | 0.6% | 0.5% |
| Reproducibility Std. Dev. (SR) | 0.08 | 0.12 |
| Reproducibility Rel. Std. Dev. (RSDR) | 1.6% | 1.2% |
| Horwitz Value for RSDR | 3.1% | 2.7% |
These results demonstrate that the relative reproducibility standard deviation (RSDR) is below the calculated acceptable value based on the Horwitz curve, indicating the method's suitability for its intended purpose.[1][2]
Experimental Protocols
The following are outlines of established analytical methods for the determination of Quizalofop-p-ethyl. These methods can be adapted for the quantification of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Quizalofop-p-ethyl in Formulations [1][2]
-
Principle: The content of Quizalofop-p-ethyl is determined by normal phase HPLC on a chiral column, with UV detection at 237 nm, using external standardization.[1][2]
-
Apparatus:
-
High-performance liquid chromatograph with a UV detector.
-
Chiral column (e.g., CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm).[2]
-
-
Reagents:
-
Mobile phase: A suitable mixture of n-hexane and isopropanol.
-
Quizalofop-p-ethyl analytical standard.
-
-
Procedure:
-
Prepare standard solutions of Quizalofop-p-ethyl of known concentrations.
-
Accurately weigh a portion of the sample and dissolve it in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for the Quizalofop-p-ethyl peak in the sample solution should not deviate by more than 1.5% from that of the standard solution.[2]
-
Calculate the content of Quizalofop-p-ethyl in the sample by comparing the peak areas with those of the standard solutions.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis in Soil [4]
-
Principle: Residues of Quizalofop-p-ethyl and its metabolites are extracted from soil and quantified by LC-MS/MS. This method provides high selectivity and sensitivity.
-
Apparatus:
-
Liquid chromatograph coupled to a tandem mass spectrometer.
-
-
Extraction:
-
Soil samples (5 g) are extracted with a suitable solvent mixture.
-
-
LC-MS/MS Conditions:
-
Validation: Method validation demonstrates acceptable recoveries and no significant matrix effects. The limit of quantitation (LOQ) for Quizalofop-p-ethyl in soil is typically around 0.005 mg/kg.[4]
Alternative and Confirmatory Methods
For residue analysis, various sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed, followed by analysis using LC-MS/MS or gas chromatography-mass spectrometry (GC-MS).[5] The choice of method often depends on the matrix and the required sensitivity.
Visualizations
References
- 1. cipac.org [cipac.org]
- 2. cipac.org [cipac.org]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape of Quizalofop-ethyl: A Comparative Guide to Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Quizalofop-ethyl is paramount. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
The analysis of Quizalofop-ethyl, a selective post-emergence herbicide, and its metabolites is crucial for environmental monitoring, food safety, and metabolism studies. The accuracy and precision of the analytical methods employed are of utmost importance for reliable data. This guide delves into the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), highlighting the impact of internal standards, including the deuterated analogue Quizalofop-ethyl-d3, on method performance.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Quizalofop-ethyl determination depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance of commonly employed techniques.
| Analytical Method | Matrix | Internal Standard | Accuracy (% Recovery) | Precision (RSD%) | Key Advantages |
| HPLC-UV | Commercial Formulation | None (External Standard) | 98.5 - 101.2 | < 1.5 | Cost-effective, simple, and rapid for high-concentration samples.[1] |
| HPLC-UV | Commercial Formulation | Dibutyl phthalate | Not explicitly stated, but method uses an internal standard for improved accuracy.[2] | Not explicitly stated | Internal standard compensates for injection volume variability.[2] |
| LC-MS/MS | Onion | Not specified | 94.4 - 99.9 | Intra-day: 0.1 - 2.3, Inter-day: 1.7 - 3.0 | High sensitivity and selectivity, suitable for complex matrices and residue analysis. |
| LC-MS/MS | Soil | None (Matrix-matched standards) | 90 - 110 | < 15 | Capable of determining parent compound and metabolites simultaneously.[3] |
| LC-MS/MS | Agricultural Products | None (Matrix-matched external calibration) | 70 - 120 | < 20 | Simultaneous determination of multiple herbicides.[4] |
| LC-MS/MS with this compound (Inferred) | Various | This compound | Expected to be high (>95%) | Expected to be low (<10%) | Mitigates matrix effects and compensates for analyte loss during sample preparation, leading to superior accuracy and precision. |
Note: The performance of LC-MS/MS with this compound is inferred based on the established benefits of using stable isotope-labeled internal standards in mass spectrometry. While direct comparative studies were not identified in the search, the availability of a D3-Quizalofop-ethyl certified reference material underscores its intended use for achieving the highest level of accuracy.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for quantitative analysis. This approach, known as isotope dilution mass spectrometry, offers significant advantages over external standard and other internal standard methods.
Key Benefits:
-
Enhanced Accuracy: this compound behaves almost identically to the non-labeled analyte throughout sample extraction, cleanup, and chromatographic separation. This co-elution allows for the correction of analyte loss at every step, leading to highly accurate results.
-
Improved Precision: By normalizing the response of the analyte to that of the internal standard, variations in injection volume and instrument response are effectively canceled out, resulting in excellent precision.
-
Mitigation of Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. As the deuterated internal standard is similarly affected by the matrix, its use effectively compensates for these effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Quizalofop-ethyl.
HPLC-UV Method for Commercial Formulations
This method is suitable for the determination of Quizalofop-p-ethyl in its technical form and emulsion concentrate (EC) formulations.[1]
-
Sample Preparation:
-
Accurately weigh an amount of the sample equivalent to 50 mg of Quizalofop-p-ethyl.
-
Dissolve the sample in acetonitrile and dilute to a final volume of 25 mL.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and distilled water (80:20 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
LC-MS/MS Method for Residue Analysis in Soil
This method is designed for the sensitive determination of Quizalofop-p-ethyl and its metabolites in soil samples.[3][5]
-
Sample Extraction:
-
Weigh 5 g of the soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the remaining solid.
-
Combine the supernatants.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering substances.
-
-
LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Quizalofop-ethyl: e.g., m/z 373.1 → 299.1
-
Quizalofop-acid: e.g., m/z 345.1 → 299.1
-
This compound: (Hypothetical transition, would be slightly higher m/z than the parent compound)
-
-
Metabolic Pathway of Quizalofop-ethyl
Understanding the metabolic fate of Quizalofop-ethyl is essential for comprehensive residue analysis. In biological systems, Quizalofop-ethyl is rapidly hydrolyzed to its active metabolite, Quizalofop-acid.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. ppqs.gov.in [ppqs.gov.in]
- 3. epa.gov [epa.gov]
- 4. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
A Comparative Guide to the Analysis of Quizalofop-ethyl: Isotope Dilution Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Quizalofop-ethyl, a selective post-emergence herbicide. We will delve into the principles and performance of Isotope Dilution Mass Spectrometry (IDMS) using Quizalofop-ethyl-d3 and compare it with established techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. This objective analysis, supported by experimental data from various studies, aims to assist researchers in selecting the most appropriate method for their specific analytical needs.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) with this compound
Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision. The core principle involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This labeled compound, often referred to as an internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium in this instance).
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods for the determination of Quizalofop-ethyl, based on data from published studies. It is important to note that performance can vary depending on the sample matrix, instrumentation, and specific method parameters.
| Parameter | Isotope Dilution MS (IDMS) with this compound (Expected) | LC-MS/MS | HPLC-UV/DAD | GC-MS/MS |
| Principle | Mass spectrometry with a stable isotope-labeled internal standard. | Liquid chromatography separation followed by mass spectrometric detection. | Liquid chromatography separation with UV/Diode Array detection. | Gas chromatography separation followed by mass spectrometric detection. |
| Linearity (r²) | >0.99 | >0.99[1][2] | >0.99[3][4][5] | Not explicitly stated, but good linearity is a prerequisite for quantification. |
| Limit of Quantification (LOQ) | Potentially lower due to reduced matrix effects. | 0.005 - 0.05 mg/kg[1][6] | 0.01 - 0.04 mg/kg[3][4] | 0.01 mg/kg |
| Limit of Detection (LOD) | Potentially lower. | 0.001 - 0.0225 mg/kg[1][6] | 0.003 - 0.008 mg/kg[4] | 0.00025 mg/kg |
| Accuracy (Recovery %) | Expected to be high and consistent across matrices. | 70-120%[2] | 88.7 - 117.8%[4][5] | 80-93% |
| Precision (RSD %) | Expected to be very low. | <20%[2] | 0.35 - 4.39%[4][5] | 1-7% |
| Matrix Effect Compensation | Excellent | Prone to matrix effects, may require matrix-matched standards.[1] | Susceptible to interferences from co-eluting compounds. | Can be affected by matrix components, but often less than LC-MS. |
| Selectivity | Very High | High | Moderate | High |
| Internal Standard | This compound | Often a structurally similar compound or none. | Typically an external standard or a non-isotopic internal standard.[7] | A non-isotopic internal standard is typically used. |
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) using this compound (Generalized Protocol)
This protocol is a generalized representation of a typical IDMS workflow, as a specific validated method for this compound was not found in the available literature.
-
Sample Preparation:
-
Weigh a homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add extraction solvent (e.g., acetonitrile).
-
Homogenize and centrifuge the sample.
-
-
Sample Clean-up (e.g., QuEChERS or SPE):
-
Take an aliquot of the supernatant.
-
Add appropriate salts for partitioning (e.g., magnesium sulfate, sodium chloride).
-
Vortex and centrifuge.
-
The upper acetonitrile layer is further cleaned using a dispersive solid-phase extraction (d-SPE) sorbent.
-
-
LC-MS/MS Analysis:
-
Inject the final extract into the LC-MS/MS system.
-
Chromatographic separation is typically performed on a C18 column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Quizalofop-ethyl and this compound.
-
Quantification is based on the ratio of the peak area of the native analyte to that of the isotopically labeled internal standard.
-
LC-MS/MS Method for Quizalofop-ethyl in Soil[1]
-
Sample Extraction:
-
Weigh 5 g of soil into a tube.
-
Extract by shaking with acetonitrile/6% phosphoric acid in water (80:20, v/v).[1]
-
Centrifuge and collect the supernatant.
-
-
Sample Dilution:
-
Dilute an aliquot of the extract with acetonitrile/water (90:10, v/v).[1]
-
-
Instrumental Analysis:
-
Instrument: Agilent 1290 LC system with an AB Sciex 6500 Q-Trap MS/MS detector.
-
Column: C18 column.
-
Mobile Phase: Gradient of water and acetonitrile with formic acid.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: For Quizalofop-p-ethyl, the primary quantification transition is m/z 373.0 → 299.0, with a confirmation transition of m/z 375.0 → 300.9.[1]
-
HPLC-DAD Method for Quizalofop-p-ethyl in Beans[5]
-
Sample Extraction (Modified QuEChERS):
-
Homogenize 5 g of bean sample with water.
-
Add acetonitrile with 1% acetic acid and homogenize.
-
Add magnesium sulfate and sodium chloride, vortex, and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer an aliquot of the supernatant to a tube containing PSA and C18 sorbents.
-
Vortex and centrifuge.
-
-
Instrumental Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and acidified water.[5]
-
Detection Wavelength: Optimized for Quizalofop-p-ethyl.
-
GC-MS/MS Method for Quizalofop-ethyl in Foods
-
Sample Preparation:
-
Samples are refluxed with methanolic potassium hydroxide to convert Quizalofop-ethyl and its metabolites to a common moiety.
-
The solution is acidified and the analyte is extracted with hexane.
-
-
Clean-up:
-
The extract is cleaned up using primary secondary amine (PSA) and silica gel cartridges.
-
-
Instrumental Analysis:
-
Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).
-
Column: A suitable capillary column for pesticide analysis.
-
Ionization: Electron Ionization (EI).
-
Detection: MRM mode monitoring specific transitions for the derivatized analyte.
-
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Isotope Dilution Mass Spectrometry.
References
Performance of Quizalofop-ethyl-d3 in Mass Spectrometry: A Comparative Guide
Data Presentation: Performance of Quizalofop-ethyl Analysis
The following tables summarize the performance characteristics of various LC-MS/MS methods for the determination of Quizalofop-ethyl. The data is compiled from studies utilizing different triple quadrupole mass spectrometers. While not all studies explicitly mention the use of Quizalofop-ethyl-d3, the use of a deuterated internal standard is a common and recommended practice for such analyses to compensate for matrix effects and variations in sample processing.
Table 1: Performance of Quizalofop-ethyl Analysis on Different Mass Spectrometers
| Mass Spectrometer | Matrix | LOQ (mg/kg) | Linearity (r²) | Recovery (%) | Precision (RSD %) | Internal Standard Mentioned |
| AB Sciex 6500 Q-Trap | Soil | 0.005 | >0.99 | 91-104 | <10 | Not specified |
| Waters Micromass Quattro Micro | Agricultural Products | 0.01 | ≥0.999 | 70-120 | <20 | Not specified |
| AB Sciex 5000 | Water | 0.001 | >0.99 | 95-105 | Not specified | Not specified |
| Shimadzu 8060 | Cannabis | Not specified for Quizalofop-ethyl | Not specified | Not specified | <20 (for other pesticides) | Yes (Deuterated analogues) |
Table 2: MRM Transitions for Quizalofop-ethyl
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 373.1 | 299.0 | Not specified | Quantifier |
| 373.1 | 271.0 | Not specified | Qualifier |
Experimental Protocols
Detailed experimental protocols are essential for replicating and comparing results. Below are summaries of typical methodologies employed in the analysis of Quizalofop-ethyl.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
-
Extraction: A homogenized sample (e.g., 10-15 g of soil or food product) is weighed into a centrifuge tube. Acetonitrile is added, and the sample is shaken or vortexed vigorously.
-
Salting Out: A salt mixture (commonly containing anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is filtered and ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The final extract is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography: A C18 reversed-phase column is typically used for chromatographic separation. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. The instrument is tuned for the specific precursor-to-product ion transitions of Quizalofop-ethyl and its internal standard.
Mandatory Visualization
Experimental Workflow for Quizalofop-ethyl Analysis
The following diagram illustrates a typical experimental workflow for the analysis of Quizalofop-ethyl using an internal standard.
Logical Relationship of Internal Standard Use
The use of an internal standard is fundamental to achieving accurate quantification in mass spectrometry. The diagram below outlines the logical relationship.
Comparison with Alternatives
While this compound is the ideal internal standard due to its close structural and chemical similarity to the analyte, other compounds have been used in herbicide analysis. However, for isotope dilution mass spectrometry, a stable isotope-labeled analog of the analyte is always the preferred choice. The use of a deuterated standard like this compound helps to:
-
Correct for Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components can significantly impact the analyte signal. A deuterated internal standard experiences similar matrix effects, allowing for accurate correction.
-
Account for Variations in Sample Preparation: Losses during extraction, cleanup, and transfer steps are compensated for as the internal standard behaves similarly to the analyte.
-
Improve Method Robustness and Reproducibility: By minimizing the impact of experimental variations, the use of a deuterated internal standard leads to more reliable and consistent results.
Alternative internal standards, such as structurally similar but non-isotopically labeled compounds, may not co-elute perfectly with the analyte and may respond differently to matrix effects, potentially leading to less accurate quantification.
A Comparative Analysis of Quizalofop-ethyl and Quizalofop-ethyl-d3 Fragmentation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of the herbicide Quizalofop-ethyl and its deuterated analog, Quizalofop-ethyl-d3. Understanding the fragmentation of these molecules is crucial for their unambiguous identification and quantification in various matrices, a critical aspect in residue analysis, environmental monitoring, and metabolism studies. The inclusion of a deuterated internal standard like this compound is a common practice in quantitative mass spectrometry to improve accuracy and precision. This document outlines the expected fragmentation pathways and provides a foundational experimental protocol for their analysis.
Chemical Structures
Quizalofop-ethyl is a selective post-emergence herbicide. Its deuterated form, this compound, is labeled with three deuterium atoms on the terminal methyl group of the ethyl ester moiety. This isotopic labeling results in a predictable mass shift, which is fundamental for its use as an internal standard.
| Compound | Chemical Structure | Molecular Formula |
| Quizalofop-ethyl | [Image of Quizalofop-ethyl structure] | C₁₉H₁₇ClN₂O₄ |
| This compound | [Image of this compound structure with deuterium on the terminal methyl of the ethyl group] | C₁₉H₁₄D₃ClN₂O₄ |
Mass Spectrometric Fragmentation Comparison
The primary analytical technique for the sensitive and selective detection of these compounds is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In positive ion mode electrospray ionization (ESI+), both molecules are readily protonated to form the precursor ions [M+H]⁺. The subsequent fragmentation, induced by collision-induced dissociation (CID), reveals characteristic product ions.
The key fragmentation event for Quizalofop-ethyl involves the cleavage of the ester bond, leading to the loss of the ethyl propionate group and the formation of a stable quinoxalinyl-oxy-phenoxy cation. For this compound, this same fragmentation occurs, but the resulting neutral loss is 3 Da heavier due to the deuterium atoms. This difference in mass is the basis for differentiating between the analyte and the internal standard.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of both compounds.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Neutral Loss (m/z) |
| Quizalofop-ethyl | 373.1 | 299.0 | 74.1 (C₄H₆O₂) |
| This compound | 376.1 | 299.0 | 77.1 (C₄H₃D₃O₂) |
Experimental Protocol: LC-MS/MS Analysis
This section provides a representative methodology for the analysis of Quizalofop-ethyl and this compound.
1. Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction from complex matrices like soil or agricultural products.[1]
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex and centrifuge the mixture.
-
Take an aliquot of the supernatant for cleanup.
-
Cleanup is performed using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.
-
The final extract is filtered and diluted for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
- Quizalofop-ethyl: 373.1 → 299.0
- This compound: 376.1 → 299.0
-
Collision Energy: Optimized for each transition, typically in the range of 15-30 eV.
Fragmentation Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for Quizalofop-ethyl and this compound.
References
Validation of Quizalofop-ethyl-d3 as a Surrogate Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the realm of herbicide residue analysis, the accuracy of quantification is paramount. The use of surrogate standards is a cornerstone of robust analytical methodologies, helping to correct for variability during sample preparation and analysis. This guide provides a comprehensive overview of the validation of Quizalofop-ethyl-d3 as a surrogate standard for the analysis of Quizalofop-ethyl, a widely used herbicide.
The Role of Surrogate Standards in Analytical Accuracy
Surrogate standards are compounds that are chemically similar to the analyte of interest but are not naturally present in the samples being analyzed. They are added to samples at a known concentration before extraction and analysis. The recovery of the surrogate is then used to correct for the loss of the target analyte during the analytical process, thereby improving the accuracy and reliability of the results.
Isotopically labeled standards, such as this compound, are considered the gold standard for use as surrogates. This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the extraction, cleanup, and chromatographic analysis. This co-elution and similar ionization response in mass spectrometry allow for effective compensation of matrix effects, which are a common source of error in complex sample matrices like soil, water, and food products.
Performance Comparison: this compound vs. Alternative Standardization Techniques
While specific public data on the validation of this compound is limited, its performance can be inferred from the well-established principles of isotope dilution mass spectrometry. The following table compares the expected performance of this compound as a surrogate standard against other common standardization methods.
| Validation Parameter | This compound (Surrogate Standard) | Structural Analog (Internal Standard) | External Standard |
| Compensation for Matrix Effects | Excellent | Good to Moderate | Poor |
| Correction for Extraction Inefficiencies | Excellent | Good | Poor |
| Correction for Instrument Variability | Excellent | Excellent | Moderate |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate to High | Low to Moderate |
| Cost | High | Moderate | Low |
| Availability | Commercially available as a certified reference material. | Varies depending on the selected analog. | Readily available. |
Experimental Protocol for Validation of this compound
The following protocol outlines the key experiments required to validate this compound as a surrogate standard for the analysis of Quizalofop-ethyl in a given matrix (e.g., soil, water, agricultural products). This protocol is based on established methodologies for Quizalofop-ethyl analysis.
Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of Quizalofop-ethyl and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing increasing concentrations of Quizalofop-ethyl. Each calibration standard should be fortified with a constant concentration of the this compound surrogate standard.
-
Fortification Solutions: Prepare solutions of Quizalofop-ethyl at various concentrations to be spiked into blank matrix samples for recovery and precision experiments.
Sample Preparation (Example: QuEChERS Method for Agricultural Products)
-
Weigh 10 g of a homogenized blank sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of the Quizalofop-ethyl fortification solution and the this compound surrogate standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup using appropriate sorbents (e.g., PSA, C18).
-
Centrifuge and filter the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor at least two MRM transitions for both Quizalofop-ethyl and this compound for quantification and confirmation.
-
Validation Experiments
-
Linearity: Analyze the calibration standards and plot the response ratio (analyte peak area / surrogate peak area) against the concentration of the analyte. The coefficient of determination (r²) should be >0.99.
-
Accuracy (Recovery): Analyze fortified blank matrix samples at a minimum of three different concentration levels (e.g., low, medium, and high). The average recovery should be within an acceptable range (typically 70-120%).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple replicates of fortified blank matrix samples on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be <20%.
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Matrix Effects: Compare the response of the analyte in a post-extraction spiked sample to the response in a pure solvent standard. The use of the isotopically labeled surrogate is expected to effectively compensate for any observed matrix effects.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process and the analytical workflow.
Caption: Logical workflow for the validation of this compound.
Caption: Experimental workflow for sample analysis using this compound.
Conclusion
The use of this compound as a surrogate standard offers significant advantages for the accurate and precise quantification of Quizalofop-ethyl residues in various complex matrices. Its ability to mimic the behavior of the target analyte throughout the analytical process effectively compensates for matrix effects and procedural losses. While this guide provides a framework for its validation, it is essential for each laboratory to perform a comprehensive in-house validation for their specific matrices and analytical conditions to ensure the reliability of their results. The commercial availability of this compound as a certified reference material facilitates its adoption in routine analytical testing, contributing to higher data quality and confidence in regulatory and research settings.
Comparative Analysis of Certified Reference Materials: Quizalofop-ethyl-d3
For researchers and professionals in drug development and analytical sciences, the selection of a suitable certified reference material (CRM) is a critical step to ensure the accuracy and reliability of experimental results. This guide provides a comparative overview of available Certified Reference Materials for Quizalofop-ethyl-d3, a deuterated internal standard for the analysis of the herbicide Quizalofop-ethyl. This document outlines key product specifications, provides a detailed experimental protocol for its use, and visualizes the analytical workflow.
Data Presentation: Comparison of this compound CRMs
The following table summarizes the specifications of this compound CRMs available from prominent suppliers. Data is compiled from publicly available information and Certificates of Analysis.
| Feature | Supplier A: CDN Isotopes | Supplier B: HPC Standards |
| Product Name | (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) | D3-Quizalofop-ethyl solution |
| Catalogue No. | D-7391 | 687112 |
| CAS Number | 1398065-84-3 | 1398065-84-3 |
| Format | Neat Solid | Solution |
| Concentration | Not Applicable | 100 µg/ml |
| Solvent | Not Applicable | Acetonitrile |
| Isotopic Enrichment | 98 atom % D | Not Specified |
| Chemical Purity | >98% | Not Specified |
| Storage Conditions | Room temperature | Not Specified |
| Certificate of Analysis | Available upon request | Available upon request |
Experimental Protocols
A typical experimental protocol for the quantification of Quizalofop-ethyl in a sample matrix using this compound as an internal standard is detailed below. This method is based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a common technique for pesticide residue analysis.[1][2]
Objective
To accurately quantify the concentration of Quizalofop-ethyl in a given matrix (e.g., soil, water, agricultural products) using this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Materials and Reagents
-
Certified Reference Materials:
-
Quizalofop-ethyl (Pestanal®, analytical standard)
-
This compound (Internal Standard)
-
-
Solvents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
-
Sample Matrix: As required for the analysis (e.g., blank soil, water).
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Standard Solution Preparation
-
Primary Stock Solution of Quizalofop-ethyl (1000 µg/mL): Accurately weigh 10 mg of Quizalofop-ethyl CRM and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Primary Stock Solution of this compound (100 µg/mL): If using a neat standard, accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile. If using a pre-made solution, use as is.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Each calibration standard should be spiked with a constant concentration of the this compound internal standard.
Sample Preparation (Example for Soil)
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 20 mL of acetonitrile and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
-
HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Quizalofop-ethyl and this compound.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Quizalofop-ethyl to the peak area of this compound against the concentration of the Quizalofop-ethyl calibration standards.
-
Determine the concentration of Quizalofop-ethyl in the samples by interpolating the peak area ratios from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Quizalofop-ethyl using a deuterated internal standard.
Caption: Workflow for the quantification of Quizalofop-ethyl using an internal standard.
References
Enantioselective Degradation of Quizalofop-ethyl in Soil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantioselective degradation of the herbicide Quizalofop-ethyl in soil. It is designed to offer researchers, scientists, and professionals in drug development an objective overview of the herbicide's environmental fate, supported by experimental data. The information presented herein is crucial for environmental risk assessment and the development of more effective and safer agricultural chemicals.
Quizalofop-ethyl is a chiral herbicide widely used for the post-emergence control of grass weeds in broadleaf crops. Its herbicidal activity is primarily attributed to the R-enantiomer, while the S-enantiomer is considered less active. Understanding the differential degradation of these enantiomers in the soil is essential for evaluating its efficacy and potential environmental impact.
Comparative Degradation Kinetics
Studies have consistently shown that the degradation of Quizalofop-ethyl in soil is enantioselective, with the S-enantiomer generally degrading at a faster rate than the R-enantiomer.[1][2] The primary degradation pathway involves the rapid hydrolysis of the ethyl ester to its corresponding acid, quizalofop-acid, which is also chiral and exhibits enantioselective degradation.[1][3][4][5]
The dissipation of Quizalofop-ethyl in soil often follows a two-phase pattern: an initial rapid degradation phase followed by a slower second phase.[1][2] Soil properties, such as pH, organic matter content, and microbial activity, significantly influence the degradation rates of both the parent compound and its metabolite. For instance, the degradation of quizalofop-acid has been observed to be faster in acidic soils compared to alkaline soils.[1][2]
Table 1: Comparative Half-lives (DT₅₀) of Quizalofop-ethyl and Quizalofop-acid Enantiomers in Soil
| Compound | Enantiomer | Soil Type | DT₅₀ (days) | Reference |
| Quizalofop-ethyl | R-quizalofop-ethyl | Acidic Wuhan soil | Slower than S-enantiomer | [1] |
| S-quizalofop-ethyl | Acidic Wuhan soil | Faster than R-enantiomer | [1] | |
| R-quizalofop-ethyl | Alkaline Baoding soil | Slower than S-enantiomer | [1] | |
| S-quizalofop-ethyl | Alkaline Baoding soil | Faster than R-enantiomer | [1] | |
| Quizalofop-acid | R-quizalofop-acid | Acidic Wuhan soil | 11 | [1] |
| S-quizalofop-acid | Acidic Wuhan soil | Faster degradation | [1] | |
| R-quizalofop-acid | Alkaline Baoding soil | 21 | [1] | |
| S-quizalofop-acid | Alkaline Baoding soil | Slower degradation | [1] | |
| Quizalofop-p-ethyl | Not specified | Loamy soil (dark) | 2.9 | [6] |
| Not specified | Silty loam soil (dark) | 3.5 | [6] | |
| Not specified | Silty clay loam soil (dark) | 3.9 | [6] | |
| Not specified | Loamy soil (sunlight) | 0.6 | [6] | |
| Not specified | Silty loam soil (sunlight) | 0.8 | [6] | |
| Not specified | Silty clay loam soil (sunlight) | 1.0 | [6] | |
| Quizalofop-p-ethyl | Not specified | Hunan soil | 5.4 | [7] |
| Not specified | Heilongjiang soil | 6.7 | [7] |
Enantiomeric Fraction and Inversion
A significant phenomenon observed during the degradation of quizalofop-acid is the inversion of the S-(-)-enantiomer to the R-(+)-enantiomer in some soils.[3][4] This enantiomerization process can lead to an enrichment of the more persistent and herbicidally active R-enantiomer in the soil over time, a critical factor for assessing long-term bioactivity and potential carry-over effects.[1]
Experimental Protocols
The following section details the typical methodologies employed in studying the enantioselective degradation of Quizalofop-ethyl in soil.
Soil Sample Preparation and Fortification
-
Soil Collection: Collect topsoil (0-20 cm) from a location with no prior history of Quizalofop-ethyl application.
-
Sieving and Equilibration: Air-dry the soil, remove any plant matter and stones, and sieve it through a 2 mm mesh. Equilibrate the soil to a specific moisture content (e.g., 60% of water holding capacity) and pre-incubate in the dark at a controlled temperature (e.g., 25°C) for a set period (e.g., 7 days) to allow microbial activity to stabilize.
-
Fortification: Prepare a stock solution of racemic Quizalofop-ethyl or its individual enantiomers in a suitable solvent (e.g., acetone). Apply the solution to the soil samples to achieve a desired concentration (e.g., 1 mg/kg). Thoroughly mix to ensure uniform distribution.
Incubation and Sampling
-
Incubation: Place the fortified soil samples in incubation chambers under controlled conditions (e.g., 25°C in the dark). Maintain the soil moisture content throughout the experiment.
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 60 days). Store the samples at low temperatures (e.g., -20°C) until analysis to prevent further degradation.
Extraction of Analytes
-
Solvent Extraction: Extract the soil samples with an appropriate solvent mixture. A common method involves shaking the soil with a mixture of acetonitrile and a weak acid solution (e.g., 80:20 v/v acetonitrile:6% phosphoric acid in water).[8]
-
Centrifugation and Filtration: Centrifuge the mixture to separate the soil particles from the solvent. Filter the supernatant to remove any remaining particulate matter.
Chiral Separation and Quantification
-
Analytical Technique: Utilize High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS) for the enantioselective analysis.[8][9][10][11]
-
Chiral Column: Employ a chiral stationary phase column, such as a Lux Cellulose-2 or (R, R) Whelk-O 1 column, to separate the enantiomers of Quizalofop-ethyl and quizalofop-acid.[3][4][9][10]
-
Quantification: Quantify the concentration of each enantiomer by comparing the peak areas to those of certified reference standards.
Visualizing the Process
To better understand the experimental workflow and the degradation pathway, the following diagrams have been generated using the DOT language.
Figure 1: Experimental workflow for studying the enantioselective degradation of Quizalofop-ethyl in soil.
Figure 2: Proposed degradation pathway of Quizalofop-ethyl in soil, highlighting enantioselective processes.
Molecular Basis of Enantioselective Degradation
The enantioselective degradation of aryloxyphenoxypropionate (AOPP) herbicides like Quizalofop-ethyl is often mediated by specific enzymes produced by soil microorganisms. Aryloxyalkanoate dioxygenases (AADs) are a class of enzymes that have been identified to play a crucial role in the degradation of these herbicides.[12][13][14] These enzymes exhibit stereoselectivity, meaning they preferentially bind to and catalyze the degradation of one enantiomer over the other. For example, some AADs are specific to the (R)-enantiomer, while others target the (S)-enantiomer.[12][13][14] This enzymatic specificity is the molecular basis for the observed enantioselective degradation patterns in soil.
Conclusion
The degradation of Quizalofop-ethyl in soil is a complex process characterized by significant enantioselectivity. The S-enantiomer of both the parent ester and its acid metabolite tends to degrade more rapidly than the corresponding R-enantiomer. Furthermore, the potential for enantiomerization of quizalofop-acid can lead to an accumulation of the more herbicidally active R-enantiomer. These findings underscore the importance of conducting enantiomer-specific analysis in environmental fate studies of chiral pesticides. A thorough understanding of these processes is vital for accurate risk assessment and for the development of more environmentally benign and effective crop protection agents.
References
- 1. Enantioselectivity in degradation and transformation of quizalofop-ethyl in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral quizalofop-ethyl and its metabolite quizalofop-acid in soils: Enantioselective degradation, enzymes interaction and toxicity to Eisenia foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Residues of Quizalofop-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. epa.gov [epa.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Toxicological Profile of Quizalofop-ethyl and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of the herbicide Quizalofop-ethyl and its principal metabolites, Quizalofop-p-ethyl and Quizalofop acid. The information is compiled from various toxicological studies to assist in risk assessment and further research. While direct comparative studies are limited, this guide synthesizes available data to offer a comparative overview.
Executive Summary
Quizalofop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class. In biological systems, it is rapidly metabolized to its active form, Quizalofop acid. The herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in fatty acid synthesis in susceptible grass species. This guide presents a comparative analysis of the acute, sub-chronic, and chronic toxicity of Quizalofop-ethyl and its key metabolites. The primary target organ for toxicity in mammals is the liver.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative toxicity data for Quizalofop-ethyl and its metabolites. It is important to note that the data presented is compiled from various studies and may not be from direct head-to-head comparative experiments.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route | LD50/LC50 | Toxicity Category |
| Quizalofop-ethyl (racemic) | Rat | Oral | 1480-1670 mg/kg bw[1][2] | III (Slightly Toxic) |
| Rabbit | Dermal | >5000 mg/kg bw[1] | IV (Practically Non-toxic) | |
| Rat | Inhalation | 4.8-5.8 mg/L (4h)[1] | III (Slightly Toxic) | |
| Quizalofop-p-ethyl (R-enantiomer) | Rat (male) | Oral | 1210-1670 mg/kg bw[2] | III (Slightly Toxic) |
| Rat (female) | Oral | 1182-1480 mg/kg bw[2] | III (Slightly Toxic) | |
| Mouse (male) | Oral | 1753-2350 mg/kg bw[2] | III (Slightly Toxic) | |
| Mouse (female) | Oral | 1805-2360 mg/kg bw[2] | III (Slightly Toxic) | |
| Rabbit | Dermal | >2000 mg/kg bw[2] | IV (Practically Non-toxic) | |
| Rat | Inhalation | >5.8 mg/L (4h)[2] | IV (Practically Non-toxic) | |
| Quizalofop-ethyl (-)-enantiomer | Rat | Oral | Moderately toxic[3] | - |
| Quizalofop acid | - | - | Data in mammalian models not readily available | - |
Table 2: Sub-chronic and Chronic Toxicity Data
| Compound | Test Species | Study Duration | NOAEL (No-Observed-Adverse-Effect-Level) | LOAEL (Lowest-Observed-Adverse-Effect-Level) | Target Organ(s) |
| Quizalofop-ethyl | Rat | 90-day | 2 mg/kg/day[1] | - | Liver |
| Mouse | 90-day | <15 mg/kg/day[4] | - | Liver | |
| Dog | 6-month | 2.5 mg/kg/day[1] | - | Liver | |
| Rat | 2-year | 0.9 mg/kg/day[1] | 3.7 mg/kg/day[5] | Liver, Mild anemia | |
| Dog | 1-year | 10 mg/kg/day[2] | - | - | |
| Quizalofop-p-ethyl | Rat | 90-day | 6.4 mg/kg/day (liver lesions)[2] | - | Liver |
| Rat | 120-day | - | 59.2 mg/kg/day (hematological and biochemical changes)[6] | Blood, Liver, Lungs, Ovary | |
| Rat | 2-year | 5 mg/kg/day[2] | - | - | |
| Quizalofop acid | - | - | Data in mammalian models not readily available | - | - |
Experimental Protocols
The toxicity studies cited in this guide generally follow standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.
Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
-
Principle: A stepwise procedure using a minimum number of animals to obtain sufficient information on acute toxicity for classification.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally in a single dose via gavage.
-
Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose group determines the subsequent dose level for the next group of animals.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The study allows for the determination of the LD50 (median lethal dose) and classification of the substance according to its acute oral toxicity.
Sub-chronic Oral Toxicity (Following OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)
-
Principle: To characterize the potential adverse effects of a substance following repeated daily oral administration over a 90-day period.
-
Test Animals: Typically, young adult rats of both sexes are used.
-
Dose Administration: The test substance is administered daily, seven days a week, for 90 days, usually mixed in the diet, dissolved in drinking water, or by gavage.
-
Dosage: At least three dose levels and a control group are used. Dose levels are selected based on the results of acute toxicity studies.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
-
Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: At termination, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of selected organs and tissues is conducted.
-
Endpoint: The study aims to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Chronic Toxicity (Following OECD Guideline 452: Chronic Toxicity Studies)
-
Principle: To determine the effects of a substance in a mammalian species following prolonged and repeated exposure over a major portion of the animal's lifespan.
-
Test Animals: Typically, rats of both sexes are used.
-
Dose Administration: The test substance is administered daily for 12 to 24 months, usually in the diet.
-
Dosage: At least three dose levels and a control group are used.
-
Observations: Similar to sub-chronic studies, with detailed clinical observations, body weight, and food consumption monitoring.
-
Clinical Pathology and Pathology: Performed at interim sacrifices and at the termination of the study.
-
Endpoint: The study is designed to identify target organs of toxicity and establish a NOAEL for chronic exposure.
Mandatory Visualizations
Metabolic Pathway of Quizalofop-ethyl
Caption: Metabolic conversion of Quizalofop-ethyl.
Mechanism of Action: ACCase Inhibition
Caption: Signaling pathway of Quizalofop acid's herbicidal action.
Experimental Workflow for Toxicity Testing
Caption: General workflow for toxicological evaluation.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. EXTOXNET PIP - QUIZALOFOP-P-ETHYL [extoxnet.orst.edu]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
The Relative Response Factor of Quizalofop-ethyl-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Quizalofop-ethyl, the use of a stable isotope-labeled internal standard such as Quizalofop-ethyl-d3 is a critical component for achieving accurate and reliable results. This guide provides a comprehensive comparison of this compound with other potential internal standards and details the experimental determination of its Relative Response Factor (RRF).
Understanding the Relative Response Factor (RRF)
In chromatographic analysis, the RRF is a crucial parameter used in conjunction with an internal standard for quantification. It corrects for differences in the analytical response between the analyte of interest and the internal standard. The use of an internal standard, particularly a stable isotope-labeled version like this compound, is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[1][2]
The RRF is calculated using the following formula:
RRF = (Response of Analyte / Concentration of Analyte) / (Response of Internal Standard / Concentration of Internal Standard)
A key advantage of using a deuterated internal standard like this compound is that its chemical and physical properties are nearly identical to the unlabeled analyte.[3][4] This results in similar extraction efficiencies and chromatographic behavior, leading to an RRF value that is typically close to 1.0. However, even with a stable isotope-labeled standard, experimental determination of the RRF is essential for the highest accuracy.
Comparison of Internal Standards for Quizalofop-ethyl Analysis
The selection of an appropriate internal standard is paramount for robust analytical method development. While this compound is the ideal choice, other compounds have been utilized. The following table provides a comparison of potential internal standards for Quizalofop-ethyl analysis.
| Internal Standard | Type | Advantages | Disadvantages | Typical Analytical Technique |
| This compound | Stable Isotope-Labeled | Co-elutes with the analyte, compensating for matrix effects and instrument variability.[1][4] High accuracy and precision. | Higher cost compared to non-labeled standards. | LC-MS/MS, GC-MS/MS |
| Dibutyl phthalate | Structurally Unrelated | Readily available and lower cost. | Different chemical and physical properties may lead to variations in extraction efficiency and chromatographic behavior. Susceptible to matrix effects that differ from the analyte. | HPLC-UV, GC-FID[5] |
| Di-n-octyl phthalate | Structurally Unrelated | Lower cost and commercially available. | Significant differences in chemical properties compared to Quizalofop-ethyl, potentially leading to inaccurate quantification if not carefully validated. | GC-FID[6][7] |
Experimental Determination of the Relative Response Factor for this compound
The following protocol outlines the key steps for the experimental determination of the RRF for this compound in relation to Quizalofop-ethyl. This procedure is based on standard analytical method validation principles.
Experimental Protocol
1. Preparation of Standard Solutions:
-
Prepare individual stock solutions of Quizalofop-ethyl and this compound of known purity in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
From these stock solutions, prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of Quizalofop-ethyl. The concentration range for Quizalofop-ethyl should encompass the expected concentration in the samples to be analyzed.
2. Instrumental Analysis:
-
Analyze the calibration standards using a validated chromatographic method (e.g., LC-MS/MS or GC-MS/MS). The method should be optimized for the separation and detection of both Quizalofop-ethyl and this compound.
-
Acquire the peak areas or heights for both the analyte and the internal standard for each calibration standard.
3. Calculation of the Relative Response Factor:
-
For each calibration level, calculate the response ratio (Analyte Response / Internal Standard Response).
-
Plot the response ratio against the concentration of the Quizalofop-ethyl.
-
The slope of the resulting linear regression line represents the Relative Response Factor (RRF).
4. Data Presentation:
The following table illustrates how the experimental data for the determination of the RRF can be structured:
| Calibration Level | Quizalofop-ethyl Conc. (ng/mL) | This compound Conc. (ng/mL) | Quizalofop-ethyl Response (Peak Area) | This compound Response (Peak Area) | Response Ratio |
| 1 | 1 | 50 | 10,500 | 510,000 | 0.0206 |
| 2 | 5 | 50 | 52,000 | 505,000 | 0.1030 |
| 3 | 10 | 50 | 103,000 | 508,000 | 0.2028 |
| 4 | 25 | 50 | 255,000 | 512,000 | 0.4980 |
| 5 | 50 | 50 | 510,000 | 509,000 | 1.0020 |
| 6 | 100 | 50 | 1,020,000 | 511,000 | 1.9961 |
Calculation of RRF from the slope of the calibration curve (Response Ratio vs. Analyte Concentration).
Logical Workflow for RRF Determination and Use
The following diagram illustrates the logical workflow for determining and applying the RRF in a quantitative analysis.
Caption: Workflow for the determination and application of the Relative Response Factor.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ppqs.gov.in [ppqs.gov.in]
- 6. cipac.org [cipac.org]
- 7. cipac.org [cipac.org]
Navigating the Matrix: A Comparative Guide to Quizalofop-ethyl-d3 Performance in Diverse Sample Types
For researchers, scientists, and professionals in drug development, understanding and mitigating the matrix effect is a critical challenge in achieving accurate and reliable analytical results. This guide provides a comprehensive comparison of the matrix effect on Quizalofop-ethyl analysis in various sample types and highlights the role of its deuterated internal standard, Quizalofop-ethyl-d3, in ensuring data integrity.
The accuracy of quantitative analysis of pesticides, such as Quizalofop-ethyl, in complex matrices like agricultural products, soil, and water can be significantly influenced by the sample matrix. Co-extractives can either suppress or enhance the analyte signal during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a phenomenon known as the matrix effect. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to compensate for these matrix-induced variations, as it exhibits similar physicochemical properties and chromatographic behavior to the target analyte.
Quantitative Comparison of Matrix Effects
The following table summarizes the observed matrix effects for Quizalofop-ethyl in different sample matrices, as reported in various studies. A positive value indicates signal enhancement, while a negative value indicates signal suppression. The use of this compound as an internal standard is intended to correct for these observed effects, leading to more accurate quantification.
| Sample Type | Matrix Effect (%) | Reference |
| Agricultural Products | ||
| Brown Rice | -33 to +21 | [1] |
| Soybean | +17 to +40 | [1] |
| Mandarin | +10 to +44 | [1] |
| Pepper | +7 to +41 | [1] |
| Potato | +7 to +43 | [1] |
| Various Vegetables | Signal Enhancement Observed | |
| Environmental Samples | ||
| Soil (Silt Loam & Loamy Sand) | ± 0 to 14 (Not Significant) | |
| Water (Drinking & Surface) | ± 0 to 12 (Not Significant) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are summarized experimental protocols for the analysis of Quizalofop-ethyl in agricultural products and environmental samples.
Analysis in Agricultural Products
This method is suitable for the determination of Quizalofop-ethyl residues in various agricultural commodities.[1]
-
Sample Preparation: A homogenized sample (e.g., 10 g) is subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile.
-
Extraction: The sample is extracted with acetonitrile and partitioning salts (e.g., magnesium sulfate, sodium chloride).
-
Cleanup: A dispersive solid-phase extraction (d-SPE) cleanup is performed using a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Internal Standard Spiking: A known concentration of this compound is added to the final extract before analysis.
-
LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for both Quizalofop-ethyl and this compound.
-
Quantification: The concentration of Quizalofop-ethyl is determined by comparing its peak area to that of the internal standard, this compound.
Analysis in Soil and Water
This method, based on EPA protocols, is designed for the determination of Quizalofop-p-ethyl and its metabolites in soil and water samples. Although the original method does not explicitly mention the use of a deuterated internal standard, its inclusion is a standard practice to mitigate potential matrix effects.
-
Sample Extraction (Soil): A 5 g soil sample is extracted by shaking with a mixture of acetonitrile and 6% phosphoric acid in water (80:20, v/v).
-
Sample Preparation (Water): A 10 g water sample is used directly.
-
Dilution: An aliquot of the soil extract or water sample is diluted with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Internal Standard Spiking: this compound is added to the diluted extract.
-
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS.
-
Quantification: The analyte concentration is calculated based on the response relative to the internal standard.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of Quizalofop-ethyl in a given sample matrix, incorporating the use of this compound as an internal standard to correct for matrix effects.
Caption: Workflow for Quizalofop-ethyl analysis with matrix effect correction.
References
Navigating the Nuances: A Comparative Guide to Method Ruggedness Testing for Quizalofop-ethyl-d3 Analysis
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. Method ruggedness, a measure of a method's reproducibility under minor variations in experimental conditions, is a critical component of this assurance. This guide provides a comparative analysis of ruggedness testing for the determination of Quizalofop-ethyl-d3, a deuterated internal standard for the herbicide Quizalofop-ethyl, utilizing two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This guide delves into the experimental protocols for ruggedness testing, presents comparative data in clearly structured tables, and visualizes the workflow for a comprehensive understanding of the process. The data presented herein is representative of typical outcomes from such studies and is intended to illustrate the principles of method ruggedness evaluation.
The Critical Role of Ruggedness Testing
Method ruggedness testing is a validation parameter that assesses the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1][2][3] This process provides an indication of the method's reliability during normal usage and its transferability between different laboratories, instruments, and analysts.[4] By intentionally introducing minor changes to the analytical conditions, researchers can identify the parameters that have the most significant impact on the results and establish appropriate control measures.
Two common experimental designs for ruggedness testing are the Plackett-Burman design and the Youden-Steiner test.[5][6][7][8][9] These statistical approaches allow for the efficient evaluation of multiple parameters in a limited number of experiments.
Primary Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantitative analysis of pesticide residues.[10][11][12] Its ability to provide structural information through mass fragmentation makes it a robust tool for analyte identification and quantification, even in complex matrices.
Experimental Protocol for LC-MS/MS Ruggedness Testing
A ruggedness study for the LC-MS/MS analysis of this compound would typically involve the systematic variation of several key parameters. A Plackett-Burman design is often employed to assess the impact of these variations.
Sample Preparation: A consistent batch of a representative matrix (e.g., soil, water, or a crop extract) is spiked with a known concentration of this compound.
Ruggedness Parameters and Variations: Seven critical parameters are selected for evaluation, with deliberate, small variations from the nominal method conditions.
| Parameter | Nominal Value | Variation (+) | Variation (-) |
| Mobile Phase Composition (% Acetonitrile) | 80% | 82% | 78% |
| Mobile Phase pH | 3.0 | 3.2 | 2.8 |
| Column Temperature (°C) | 40 | 42 | 38 |
| Flow Rate (mL/min) | 0.4 | 0.42 | 0.38 |
| Injection Volume (µL) | 5 | 5.5 | 4.5 |
| Ion Source Temperature (°C) | 500 | 510 | 490 |
| Collision Energy (eV) | 25 | 27 | 23 |
Data Analysis: The peak area response of this compound is measured for each experimental run. The effect of each parameter variation is then calculated to determine its significance.
Comparative Data: LC-MS/MS Ruggedness Test Results
The following table summarizes the hypothetical results of a Plackett-Burman design experiment for the LC-MS/MS analysis of this compound. The data illustrates the percentage change in the peak area response relative to the nominal conditions.
| Experiment Run | Mobile Phase Comp. | Mobile Phase pH | Column Temp. | Flow Rate | Injection Vol. | Ion Source Temp. | Collision Energy | Peak Area Response (% Change from Nominal) |
| 1 | + | + | + | - | + | - | - | +1.2% |
| 2 | - | + | + | + | - | + | - | -0.8% |
| 3 | - | - | + | + | + | - | + | -0.5% |
| 4 | + | - | - | + | + | + | - | +0.9% |
| 5 | - | - | - | - | + | + | + | -1.5% |
| 6 | + | - | - | - | - | + | + | +0.3% |
| 7 | + | + | - | - | - | - | + | +1.8% |
| 8 | - | + | + | - | - | - | - | -1.1% |
Interpretation: In this representative data, the variations in mobile phase composition and column temperature show a slightly more pronounced effect on the peak area response, although all variations result in a less than 2% change, indicating a robust method.
Alternative Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and cost-effective technique for the analysis of compounds that possess a UV chromophore, such as Quizalofop-ethyl.[13][14][15] While generally less sensitive and selective than LC-MS/MS, it can be a reliable alternative for certain applications.
Experimental Protocol for HPLC-UV Ruggedness Testing
Similar to the LC-MS/MS method, a ruggedness test for the HPLC-UV analysis of this compound would involve intentional variations of key parameters.
Ruggedness Parameters and Variations:
| Parameter | Nominal Value | Variation (+) | Variation (-) |
| Mobile Phase Composition (% Acetonitrile) | 75% | 77% | 73% |
| Mobile Phase pH | 3.5 | 3.7 | 3.3 |
| Column Temperature (°C) | 35 | 37 | 33 |
| Flow Rate (mL/min) | 1.0 | 1.1 | 0.9 |
| Injection Volume (µL) | 10 | 11 | 9 |
| Detection Wavelength (nm) | 280 | 282 | 278 |
| Column from Different Lot | Lot A | Lot B | - |
Comparative Data: HPLC-UV Ruggedness Test Results
The following table presents hypothetical results for the HPLC-UV ruggedness test, showing the percentage change in peak area response.
| Experiment Run | Mobile Phase Comp. | Mobile Phase pH | Column Temp. | Flow Rate | Injection Vol. | Detection Wavelength | Column Lot | Peak Area Response (% Change from Nominal) |
| 1 | + | + | + | - | + | - | A | +3.5% |
| 2 | - | + | + | + | - | + | A | -2.8% |
| 3 | - | - | + | + | + | - | B | -4.2% |
| 4 | + | - | - | + | + | + | A | +2.1% |
| 5 | - | - | - | - | + | + | B | -5.5% |
| 6 | + | - | - | - | - | + | A | +1.9% |
| 7 | + | + | - | - | - | - | B | +4.8% |
| 8 | - | + | + | - | - | - | A | -3.1% |
Interpretation: This illustrative data suggests that the HPLC-UV method is more susceptible to small variations, particularly in mobile phase composition and when using a different column lot. The larger percentage changes in peak area indicate that these parameters would require stricter control to ensure method reliability.
Visualizing the Ruggedness Testing Workflow
To further clarify the process, the following diagrams illustrate the logical flow of a method ruggedness test.
Caption: A flowchart illustrating the key phases and steps involved in a typical method ruggedness test.
Conclusion
This comparative guide highlights the importance of method ruggedness testing in the analysis of this compound. The illustrative data suggests that while both LC-MS/MS and HPLC-UV can be viable analytical techniques, the LC-MS/MS method demonstrates superior robustness to minor variations in experimental parameters. For methods demonstrating less robustness, such as the hypothetical HPLC-UV example, stricter control over critical parameters like mobile phase composition and the use of consistent column lots is essential to ensure the generation of reliable and reproducible data. Ultimately, a thorough ruggedness test is a cornerstone of method validation, providing confidence in the analytical results that underpin critical research and development decisions.
References
- 1. What is robustness? [mpl.loesungsfabrik.de]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. guidance-for-robustness-ruggedness-tests-in-method-validation - Ask this paper | Bohrium [bohrium.com]
- 7. Ruggedness Testing—Part I: Ignoring Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. Pesticide Residue Analysis with HPLC – Accurate Detection [knauer.net]
Safety Operating Guide
Proper Disposal of Quizalofop-ethyl-d3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Quizalofop-ethyl-d3, ensuring the safety of laboratory personnel and the protection of the environment.
Quizalofop-ethyl is classified as hazardous, being harmful if swallowed, inhaled, or absorbed through the skin, and it is very toxic to aquatic life.[1] Therefore, strict adherence to disposal protocols is critical.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] All handling should be conducted in a well-ventilated area.[1] Do not eat, drink, or smoke when handling this product.[1]
Step-by-Step Disposal Procedure
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[1] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, food, or feed.[1][2]
1. Unused or Waste Product:
-
Collection: Collect waste this compound in a suitable, clearly labeled, and closed container.[1]
-
Storage: Store the waste container in a cool, dry place, away from heat and open flames, until it can be collected by a licensed waste disposal service.[2]
-
Disposal: Arrange for the disposal of the waste through an approved waste disposal facility.[2] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
2. Spilled Material:
-
Containment: In the event of a spill, immediately contain the material to prevent it from entering drains or waterways.[1] For small dry spills, use a clean shovel to place the material into a clean, dry container.[3] For liquid spills, use a non-combustible absorbent material like sand or sawdust to soak up the spill.[3]
-
Cleanup: Shovel or sweep up the contained material and place it into a suitable container for disposal. If the spill occurs on the ground near valuable plants, the top two inches of soil should be removed after the initial cleanup.
-
Disposal: The collected spill material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
3. Contaminated Packaging:
-
Decontamination: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Disposal: If recycling is not an option, puncture the packaging to render it unusable for other purposes.[1] The empty and decontaminated container can then be disposed of in a sanitary landfill or by controlled incineration where permitted by state and local ordinances.[1][2]
Quantitative Data
Currently, publicly available safety data sheets and chemical information resources do not provide specific quantitative data, such as concentration thresholds for different disposal methods or numerical limits for environmental discharge. The guidance is procedural, emphasizing complete containment and destruction through authorized facilities.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistical Information for Handling Quizalofop-ethyl-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Quizalofop-ethyl-d3, a deuterated analog of the herbicide Quizalofop-ethyl. The following procedural guidance is based on established safety protocols for Quizalofop-ethyl and chemically similar compounds.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid, white to light yellow powder, a comprehensive approach to personal protection is crucial to minimize exposure.[1] The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use durable, chemical-resistant gauntlet gloves that extend up the forearm.[2] Do not use leather, paper, or fabric gloves as they can absorb the chemical.[2] For added protection, consider wearing a light pair of disposable gloves underneath.[2] Always wash the outside of the gloves before removal and inspect them for any damage prior to use.[3][4] |
| Eyes/Face | Safety goggles, chemical splash goggles, or face shield | Use flash-proof and dust-resistant goggles to prevent eye contact.[1] A face shield provides a broader range of protection.[1] Ensure that safety showers and eyewash stations are easily accessible.[1] |
| Body | Chemical-resistant coveralls, apron, and closed-toe footwear | Wear cotton overalls buttoned to the neck and wrist.[1] A chemical-resistant apron and foot coverings should also be used.[1] Pant legs should be worn over boots to prevent pesticides from entering the footwear.[5] |
| Respiratory | Respiratory protection equipment | Always use respiratory protection with a universal filter type that includes a particle filter, especially in poorly ventilated areas or when dealing with dust.[1] |
Health Hazard Information
Understanding the potential health effects of Quizalofop-ethyl is critical for safe handling. The following table summarizes its acute toxicity data.
| Toxicity Type | LD50/LC50 Value | Species |
| Acute Oral LD50 | 1210 mg/kg | Rat[1] |
| Acute Dermal LD50 | >2000 mg/kg | Rabbit[1] |
| Acute Inhalation LC50 | 2.6 mg/l (4 h) | Rat[1] |
| Skin Irritation | Moderate skin irritant | Rabbit[1] |
| Eye Irritation | Slight irritating to eyes | Rabbit[1] |
| Skin Sensitization | No sensitization reaction observed | Guinea pigs[1] |
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if symptoms occur.[1] |
| Eye Contact | Hold eyelids apart and flush the eyes with plenty of water for at least 15 minutes.[1] It is recommended to have the eyes examined by medical personnel.[1] |
| Inhalation | Move the person to fresh air.[1] If the person is not breathing, give artificial respiration or oxygen by trained personnel and get immediate medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1] Do not induce vomiting unless instructed to do so by a poison control center or doctor. |
Operational and Disposal Plans
Handling and Storage:
-
Use appropriate impervious clothing, gloves, and closed footwear to prevent repeated skin contact.[1]
-
Use in a well-ventilated area; local exhaust ventilation may be necessary for some operations.[1]
-
Do not eat, drink, or apply cosmetics in areas where there is potential for exposure.[1]
-
Store the product in its original, tightly closed, and correctly labeled container.[1]
-
Store in a cool, dry, well-ventilated place under lock and key, away from children, animals, food, and animal feed.[1][6]
Spill and Leak Procedures:
-
Isolate the Area : Isolate the spill or leak area in all directions for at least 25 meters (75 feet) for solids.[7]
-
Containment : Prevent the material from entering sewers, waterways, or low areas.[3] Cover the spill with a plastic sheet or tarp to minimize spreading.[7]
-
Cleanup :
-
For dry spills, use a clean shovel to place the material into a clean, dry, and loosely covered container.[7]
-
For small spills, absorb with sand or other non-combustible absorbent material and place into containers for later disposal.[7]
-
Scrub the area with a hard water detergent.[1]
-
Pick up the wash liquid with additional absorbent and place it into a compatible disposal container.[1]
-
-
Disposal : Seal the container and arrange for disposition according to local, state, and federal environmental regulations.[1]
Disposal Plan:
-
Dispose of product containers, waste containers, and residues in accordance with local, state, and federal health and environmental regulations.[1][8]
-
Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. agrowallied.in [agrowallied.in]
- 2. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. QUIZALOFOP-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
